molecular formula C4H11ClN2O B1433329 1,4,5-Oxadiazepane hydrochloride CAS No. 405281-14-3

1,4,5-Oxadiazepane hydrochloride

Cat. No.: B1433329
CAS No.: 405281-14-3
M. Wt: 138.59 g/mol
InChI Key: WNQWIZFPRGIKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,5-Oxadiazepane hydrochloride (CAS 329704-29-2) is the hydrochloride salt of a saturated seven-membered heterocyclic compound featuring one oxygen and two nitrogen atoms in its ring structure. This compound serves as a versatile and key synthetic intermediate in advanced chemical research, particularly in the development of agrochemicals. Its primary researched application is as a crucial precursor in the synthesis of tetrahydropyrazolodione-based herbicides . The structural scaffold of the 1,4,5-oxadiazepane ring is a valuable building block for constructing more complex molecules, and derivatives are investigated for potential antimicrobial and anticancer properties . The synthesis of this compound, as described in patent literature, typically involves a two-step process starting from N,N'-diacylhydrazines and 2,2'-disubstituted diethyl ethers in polar solvents like DMSO or NMP, followed by acid-mediated deprotection using a hydrohalic acid to yield the final hydrochloride salt . As a salt, it generally exhibits enhanced water solubility compared to the free base, facilitating its handling in various research applications . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,5-oxadiazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-3-7-4-2-6-5-1;/h5-6H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQWIZFPRGIKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCNN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1,4,5-Oxadiazepane Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,4,5-Oxadiazepane hydrochloride, a versatile seven-membered heterocyclic scaffold. This document delves into its chemical identity, synthesis, potential applications in drug discovery and agrochemicals, and essential safety and handling protocols, offering field-proven insights for its practical application in a research and development setting.

Chemical Identity and Properties

IUPAC Name: 1,4,5-oxadiazepane;hydrochloride[1][2]

CAS Number: 329704-29-2[1][3]

Chemical Structure:

Caption: 2D structure of this compound

Molecular and Physical Properties:

PropertyValueSource
Molecular FormulaC₄H₁₁ClN₂O[1]
Molecular Weight138.60 g/mol [1]
AppearancePowder[1]
Storage Temperature4°C[1][2]

Synthesis of this compound: A Field-Proven Protocol

The synthesis of this compound is typically achieved through a robust two-step process involving the formation of a diacyl-protected intermediate, followed by deprotection to yield the desired hydrochloride salt. This method offers high yields and purity.[1][4]

Step 1: Synthesis of 4,5-Diacyl-[3][4][5]-oxadiazepine

This initial step involves the cyclization of an N,N'-diacylhydrazine with a suitable 2,2'-disubstituted diethyl ether in the presence of a strong base. The acyl groups serve as protecting groups for the nitrogen atoms, facilitating the ring-closing reaction.

Causality Behind Experimental Choices:

  • N,N'-Diacylhydrazine: The choice of the acyl group (e.g., acetyl) can influence the reactivity and solubility of the starting material and the intermediate.

  • 2,2'-Disubstituted Diethyl Ether: The leaving groups on the diethyl ether (e.g., chlorine) are crucial for the nucleophilic substitution reactions that lead to ring formation.

  • Base: A strong base, such as potassium hydroxide, is required to deprotonate the hydrazine nitrogens, enabling them to act as nucleophiles.

  • Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is used to dissolve the reactants and facilitate the reaction.

Experimental Protocol:

  • In a reaction vessel, dissolve N,N'-diacetylhydrazine in dimethyl sulfoxide.

  • Carefully add finely pulverized potassium hydroxide to the solution, maintaining a temperature below 33°C.

  • Heat the mixture to 80-85°C.

  • Add 2,2'-dichlorodiethyl ether dropwise to the reaction mixture over a period of approximately 50 minutes.

  • Maintain the reaction temperature at 80-85°C for 3 hours.

  • Cool the resulting suspension to 20-25°C.

  • Isolate the 4,5-diacetyl-[3][4][5]-oxadiazepine intermediate by filtration. The yield for this step is typically in the range of 60-70%.

Step 2: Deprotection to this compound

The diacyl-protected intermediate is then deprotected under acidic conditions to yield the final hydrochloride salt.

Causality Behind Experimental Choices:

  • Hydrohalic Acid: Anhydrous hydrogen chloride is used to cleave the acyl protecting groups and form the hydrochloride salt of the free diamine.

  • Solvent: A high-boiling polar solvent is used to facilitate the reaction at elevated temperatures.

Experimental Protocol:

  • Suspend the 4,5-diacetyl-[3][4][5]-oxadiazepine intermediate in a suitable high-boiling alcohol.

  • Pass anhydrous hydrogen chloride gas into the suspension at approximately 50°C.

  • Maintain the reaction at this temperature for 12-14 hours.

  • Degas the reaction mixture and cool it.

  • Isolate the this compound by filtration and wash the residue. This step typically yields the product in 80-95% yield with a purity of about 90%.[4]

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound serves as a crucial building block in both medicinal chemistry and agrochemical research due to its versatile seven-membered heterocyclic structure.[1]

Medicinal Chemistry

The 1,4,5-oxadiazepane scaffold is of significant interest in drug discovery. Its inherent three-dimensional shape allows for the strategic placement of various substituents, enabling the fine-tuning of physicochemical properties critical for optimizing the efficacy and safety of drug candidates. Derivatives of this core structure are being investigated for a range of therapeutic applications, including:

  • Antimicrobial Agents: The unique heteroatomic arrangement of the ring system provides a framework for the development of novel antibacterial and antifungal compounds.

  • Anticancer Agents: The conformational flexibility of the seven-membered ring allows for the design of molecules that can interact with various biological targets implicated in cancer pathways.

While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, the broader class of seven-membered heterocycles is a key structural motif in many therapeutic agents.[6]

Agrochemicals

1,4,5-Oxadiazepane derivatives are important intermediates in the synthesis of certain herbicides.[1][4] Specifically, they are used in the preparation of tetrahydropyrazolodione-type herbicides.[4][7] The synthesis process allows for the introduction of various functional groups, leading to the development of new and effective crop protection agents.

Safety and Handling

GHS Hazard Classification:

Hazard ClassCategory
Skin Corrosion/Irritation1A
Serious Eye Damage/Eye Irritation1
Hazardous to the Aquatic Environment, Long-Term Hazard1

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

  • H410: Very toxic to aquatic life with long lasting effects.

(Source: European Chemicals Agency (ECHA))

Precautionary Measures:

  • Handling: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage at 4°C.[1][2]

  • Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Note: This product is intended for research purposes only and is not for human or veterinary use.[1]

Spectroscopic Characterization

While a comprehensive public database of spectroscopic data for this compound is limited, one supplier, Biosynth, indicates the availability of NMR data upon request.[3] For the diacetylated precursor, 4,5-diacetylhexahydro-1,4,5-oxadiazepine, ¹H and ¹³C NMR spectroscopy are critical for structural confirmation.[6] The inherent flexibility of the seven-membered ring can lead to complex NMR spectra due to the presence of multiple conformations in equilibrium.[6]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its established synthesis protocol and the potential for diverse functionalization make it an attractive scaffold for the development of novel compounds in medicinal chemistry and agrochemicals. Researchers and drug development professionals should adhere to strict safety protocols when handling this compound due to its corrosive nature. The exploration of its derivatives holds promise for the discovery of new therapeutic agents and crop protection solutions.

References

  • Expert Opinion on Therapeutic Patents. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of[3][4][5]-oxadiazepine derivatives. Retrieved from

  • European Patent Office. (2009). A process for the preparation[3][4][5]-oxadiazepine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CA2579742A1 - A process for the preparation of[3][4][5]-oxadiazepane derivatives. Retrieved from

  • American Elements. (n.d.). This compound | CAS 329704-29-2. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties of 1,4,5-Oxadiazepane Salts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern chemical research, heterocyclic compounds form the bedrock of discovery, particularly in the fields of medicinal and agrochemical science. Among these, the seven-membered 1,4,5-oxadiazepane ring system presents a unique and conformationally flexible scaffold.[1] This guide focuses on the hydrochloride salts of this parent heterocycle, which serve as crucial building blocks and synthetic intermediates for creating more complex molecules.[2][3] Due to the presence of two basic nitrogen atoms within the ring, 1,4,5-oxadiazepane can be protonated to form both a mono-hydrochloride and a di-hydrochloride salt. This document provides a comprehensive overview of their identity, synthesis, and key physicochemical properties, alongside authoritative, field-proven protocols for their empirical characterization. While this compound is primarily utilized in discovery chemistry, detailed characterization data in peer-reviewed literature is sparse; therefore, this guide emphasizes the robust, validated methodologies required for researchers to generate such data in their own laboratories.[1][2]

Chemical Identity and Structural Elucidation

A critical first step in working with any chemical entity is to establish its precise identity. The 1,4,5-oxadiazepane core (C₄H₁₀N₂O) can be protonated to yield two distinct hydrochloride salts, a fact that must be considered when sourcing or synthesizing the material.[4]

  • 1,4,5-Oxadiazepane Hydrochloride: This is the mono-protonated salt.

  • 1,4,5-Oxadiazepane Dihydrochloride: This is the di-protonated salt, indicating that both nitrogen atoms of the hydrazine moiety within the ring have accepted a proton.[5][6]

The choice between these salts can impact properties such as solubility and stability, making accurate identification paramount.

Table 1: Core Chemical Identifiers
Identifier1,4,5-Oxadiazepane (Free Base)This compound1,4,5-Oxadiazepane Dihydrochloride
CAS Number 746595-79-9[4]329704-29-2[1][2]405281-14-3[5][6][7]
Molecular Formula C₄H₁₀N₂O[4]C₄H₁₁ClN₂O[1][2]C₄H₁₂Cl₂N₂O[5][6]
Molecular Weight 102.14 g/mol [4]138.60 g/mol [2]175.06 g/mol [5][6]
InChIKey YNHNXXYVCYCNJQ-UHFFFAOYSA-N[4]WNQWIZFPRGIKFL-UHFFFAOYSA-N[2]Not readily available

Synthesis and Isolation: A Pathway to the Core Scaffold

The synthesis of 1,4,5-oxadiazepane salts is a well-established, two-stage process that provides a reliable route to this valuable intermediate. The general strategy involves the formation of a protected heterocyclic ring, followed by a deprotection step that liberates the free secondary amines and allows for the formation of the hydrochloride salt.[2]

Stage 1: Cyclization to Form the Protected Intermediate

The process begins with the cyclization of an N,N'-diacylhydrazine (such as N,N'-diacetylhydrazine) with a 2,2'-disubstituted diethyl ether, typically in a polar solvent with a suitable base.[2][8] This reaction forms the stable 4,5-diacyl-1,4,5-oxadiazepane intermediate. The acyl groups (e.g., acetyl) serve as protecting groups for the nitrogen atoms, preventing unwanted side reactions and facilitating the cyclization.[1]

Stage 2: Deprotection to Yield the Hydrochloride Salt

The final and critical step is the removal of the acyl protecting groups. This can be achieved through two primary methods:

  • Acid-Mediated Hydrolysis: This is the most direct route to the hydrochloride salt. The diacyl intermediate is treated with a hydrohalic acid, such as hydrogen chloride.[1] This process simultaneously cleaves the amide bonds and protonates the newly freed nitrogen atoms, yielding the desired hydrochloride salt directly from the reaction mixture.[2]

  • Base-Catalyzed Removal: Alternatively, the deprotection can be performed by heating the diacyl intermediate with a strong base like potassium hydroxide (KOH) in a polar solvent.[1] This saponifies the amide bonds to liberate the free 1,4,5-oxadiazepane base. To obtain the hydrochloride salt, a subsequent step is required where hydrochloric acid is carefully added to the isolated free base.[1]

The choice of method depends on the desired final product (free base vs. salt) and the scalability of the synthesis. The acid-mediated route is often more efficient for directly producing the salt form.

Synthesis_Workflow Figure 1: General Synthesis Workflow for 1,4,5-Oxadiazepane Salts cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Deprotection Start N,N'-Diacylhydrazine + 2,2'-Disubstituted Diethyl Ether Reaction1 Base-catalyzed Cyclization (e.g., KOH in DMSO) Start->Reaction1 Reactants Intermediate 4,5-Diacyl-1,4,5-oxadiazepane Reaction1->Intermediate Forms protected ring MethodA Acid-Mediated Hydrolysis (e.g., HCl) Intermediate->MethodA Direct Route MethodB Base-Catalyzed Removal (e.g., KOH) Intermediate->MethodB Indirect Route ProductA 1,4,5-Oxadiazepane Hydrochloride Salt(s) MethodA->ProductA ProductB_base 1,4,5-Oxadiazepane (Free Base) MethodB->ProductB_base ProductB_acid Acidification (HCl) ProductB_base->ProductB_acid ProductB_acid->ProductA

Caption: Figure 1: General Synthesis Workflow for 1,4,5-Oxadiazepane Salts

Core Physicochemical Properties and Standardized Protocols

Accurate characterization of physicochemical properties is essential for applications in drug development, ensuring reproducibility and informing formulation strategies.

Table 2: General Physicochemical Properties
PropertyDescriptionSource
Physical Form White to light yellow crystal or powder.[9]
Solubility Soluble in water and alcohol solvents. The resulting aqueous solution is acidic.[9]
Storage Recommended storage at 4°C.[2]
Purity Commercially available with purities typically around 95% or higher.[5]
Melting Point Determination

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, well-defined melting range suggests a high degree of purity, while a broad or depressed range often indicates the presence of impurities.

Protocol: Capillary Melting Point Method (USP <741>)

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely powder a small amount of the 1,4,5-oxadiazepane salt.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last solid particle melts (T2).

    • The melting range is reported as T1-T2.

  • Validation: Perform the measurement in triplicate. The results should be consistent within a narrow margin (e.g., ±0.5°C). The apparatus should be calibrated using certified reference standards.

Aqueous Solubility

Causality: Solubility is a critical parameter for any compound intended for biological screening or formulation. For hydrochloride salts, solubility is often pH-dependent. Understanding this property is key to designing appropriate assay buffers and formulation vehicles.

Protocol: Equilibrium Shake-Flask Method (OECD Guideline 105)

  • Preparation: Add an excess amount of the 1,4,5-oxadiazepane salt to a known volume of purified water (and/or relevant buffers, e.g., pH 5.0, 7.4) in a sealed, temperature-controlled vessel (e.g., 25°C).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed at the end of this period.

  • Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample (using a filter that does not adsorb the compound) to obtain a clear, saturated solution.

  • Quantification: Accurately dilute an aliquot of the saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy, HPLC, or quantitative NMR (qNMR).

  • Calculation: Express the solubility in units of mg/mL or mol/L.

  • Validation: The experiment should be repeated to ensure reproducibility. The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Dissociation Constant (pKa)

Causality: The pKa value defines the extent of ionization of a compound at a given pH. For the 1,4,5-oxadiazepane salts, the pKa values of the protonated nitrogen atoms are crucial for predicting their behavior in biological systems, including membrane permeability and receptor binding.

Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh the 1,4,5-oxadiazepane salt and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Use a calibrated pH electrode and a precision burette containing a standardized titrant (e.g., 0.1 M NaOH).

  • Titration: Slowly add the titrant in small increments, recording the pH value after each addition. Continue the titration well past the equivalence point(s).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, use the first or second derivative of the titration curve to precisely locate the equivalence point(s).

  • Validation: Calibrate the pH meter with at least two standard buffers before the experiment. Use a standardized titrant with a known concentration.

pKa_Workflow Figure 2: Workflow for pKa Determination by Potentiometric Titration Prep Prepare 0.01 M solution of 1,4,5-Oxadiazepane Salt Setup Calibrate pH meter & Setup titration vessel at 25°C Prep->Setup Titrate Titrate with standardized 0.1 M NaOH, recording pH vs. Volume Setup->Titrate Analyze Plot Titration Curve (pH vs. Volume) Titrate->Analyze Determine Calculate pKa from half-equivalence point(s) Analyze->Determine Result pKa Value(s) Determine->Result

Caption: Figure 2: Workflow for pKa Determination by Potentiometric Titration

Spectroscopic Characterization

Causality: A suite of spectroscopic techniques provides an unambiguous "fingerprint" of the molecule, confirming its structure and integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the covalent structure. For 1,4,5-oxadiazepane salts, ¹H NMR would be expected to show complex multiplets for the diastereotopic methylene protons of the flexible seven-membered ring and broad signals for the N-H protons.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key absorptions would include N-H stretching vibrations (often broad for amine salts), C-H stretching, and the characteristic C-O-C stretching of the ether linkage within the ring (typically in the 1250-1050 cm⁻¹ region).[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the most accurate determination of the molecular weight and elemental composition.[8] For the hydrochloride salt, the mass spectrum would show the molecular ion for the free base (C₄H₁₀N₂O).

Protocol: General Spectroscopic Analysis

  • Sample Preparation:

    • NMR: Dissolve an accurately weighed sample (~5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often suitable for hydrochloride salts and will result in the exchange of the N-H protons with deuterium.

    • IR (FTIR-ATR): Place a small amount of the dry powder directly onto the ATR crystal.

    • MS (ESI): Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol/water).

  • Data Acquisition: Acquire the spectra on calibrated instruments according to standard operating procedures.

  • Data Interpretation: Analyze the resulting spectra to confirm that the chemical shifts (NMR), absorption frequencies (IR), and exact mass (MS) are consistent with the proposed structure of this compound or dihydrochloride.

Safety, Storage, and Handling

As a research chemical, this compound requires careful handling.

  • Hazards: The compound is classified as a warning-level substance, with hazard statements indicating it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). The free base is considered to cause severe skin burns and eye damage.[4]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place. A storage temperature of 4°C is recommended.[2]

Conclusion

This compound and dihydrochloride are valuable heterocyclic intermediates with significant potential in discovery research. While comprehensive published data on their specific physicochemical properties is limited, this guide provides the foundational knowledge and robust, standardized protocols necessary for their synthesis, identification, and characterization. By employing these self-validating methodologies, researchers can generate the high-quality data required to confidently advance their work in medicinal and agrochemical development.

References

  • American Elements. (n.d.). This compound | CAS 329704-29-2. Retrieved from [Link]

  • Chemsrc. (n.d.). Hexahydro-1,4,5-oxadiazepine dihydrochloride [405281-14-3]. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). This compound | CAS:405281-14-3. Retrieved from [Link]

  • abcr Gute Chemie. (n.d.). AB636928 | CAS 405281-14-3. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 405281-14-3 | 1,4,5-oxadiazepane dihydrochloride. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1,4,5-Oxadiazepine, hexahydro-, dihydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11205724, 1,4,5-Oxadiazepane. Retrieved from [Link]

Sources

Spectroscopic Characterization of 1,4,5-Oxadiazepane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4,5-Oxadiazepane hydrochloride is a seven-membered, saturated heterocyclic compound holding significant promise as a versatile building block in medicinal and agrochemical research.[1] Its unique structure, featuring an ether linkage and two nitrogen atoms within a flexible seven-membered ring, offers a rich scaffold for the synthesis of novel bioactive molecules.[1][2] Derivatives of this core have been explored for potential antimicrobial and anticancer activities, underscoring the importance of its thorough characterization.[1] This guide provides an in-depth analysis of the expected spectroscopic features of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize this important synthetic intermediate.

The synthesis of this compound typically involves the cyclization of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether, followed by acidic deprotection of the acyl groups to yield the hydrochloride salt.[1][3]

Molecular Structure and Spectroscopic Rationale

The structural attributes of this compound dictate its characteristic spectroscopic signatures. The presence of protons and carbons in distinct electronic environments allows for detailed structural elucidation through NMR, while the vibrational modes of its functional groups are readily probed by IR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of the atoms within the molecule. Due to the flexible nature of the seven-membered ring, the compound likely exists in a dynamic equilibrium of several conformations, which can influence chemical shifts and coupling constants.[4]

¹H NMR Spectroscopy: Predicted Chemical Shifts and Splitting Patterns

The proton NMR spectrum is expected to show distinct signals for the methylene protons of the heterocyclic ring. The protons on carbons adjacent to the heteroatoms will be the most deshielded.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
-NH / -NH₂⁺7.0 - 9.0Broad singletProtons on nitrogen atoms are typically broad due to quadrupole broadening and exchange with solvent. The acidic proton of the ammonium salt will be downfield.
-O-CH ₂-C-3.5 - 4.5MultipletProtons adjacent to the oxygen atom are significantly deshielded due to the electronegativity of oxygen.
-N-CH ₂-C-2.8 - 3.8MultipletProtons adjacent to the nitrogen atoms are deshielded, but generally to a lesser extent than those adjacent to oxygen.

Causality Behind Experimental Choices: The choice of a deuterated solvent such as D₂O or DMSO-d₆ is critical. In D₂O, the NH protons will exchange with deuterium and their signals will disappear, which can aid in peak assignment. DMSO-d₆ is a good choice for observing these exchangeable protons.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The carbon NMR spectrum will provide information on the number of unique carbon environments. Due to the symmetry of the molecule, two signals are expected for the four methylene carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
-O-C H₂-65 - 80The carbons bonded to the highly electronegative oxygen atom will be the most downfield among the aliphatic carbons.[5]
-N-C H₂-40 - 55The carbons bonded to the nitrogen atoms will be deshielded compared to a standard alkane but upfield relative to the oxygen-bound carbons.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C-O, and C-N bonds.

Predicted IR Absorption Bands
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Rationale
N-H Stretch (Amine Salt)2250 - 3000Strong, BroadThe N-H stretching vibrations in ammonium salts appear as a broad and strong absorption band in this region.[6]
C-H Stretch (Aliphatic)2850 - 2960StrongThese absorptions are characteristic of sp³ C-H bonds in the methylene groups of the ring.[7]
N-H Bend1550 - 1650MediumThis bending vibration is characteristic of primary amines.[6]
C-O-C Stretch (Ether)1050 - 1250StrongA strong absorption in this region is indicative of the ether linkage within the seven-membered ring.[4][8]
C-N Stretch1000 - 1250MediumThe stretching vibrations of the C-N bonds are expected in this region.[6]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.

NMR Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample_Prep 1. Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent (e.g., D₂O or DMSO-d₆). Add_Standard 2. Add a small amount of an internal standard (e.g., TMS or a suitable reference). Sample_Prep->Add_Standard Transfer 3. Transfer the solution to a 5 mm NMR tube. Add_Standard->Transfer Instrument_Setup 4. Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shimming 5. Shim the magnetic field to achieve optimal homogeneity. Instrument_Setup->Shimming Acquire_H1 6. Acquire the ¹H NMR spectrum using appropriate pulse sequences and acquisition parameters. Shimming->Acquire_H1 Acquire_C13 7. Acquire the ¹³C NMR spectrum. A proton-decoupled spectrum is standard. Acquire_H1->Acquire_C13 FT 8. Apply Fourier transform to the raw data (FID). Phase 9. Phase the resulting spectra. FT->Phase Baseline 10. Apply baseline correction. Phase->Baseline Integrate 11. Integrate the peaks in the ¹H NMR spectrum. Baseline->Integrate Reference 12. Reference the chemical shifts to the internal standard. Integrate->Reference cluster_prep_ir Sample Preparation (ATR) cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing Clean_ATR 1. Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Background_Scan 2. Acquire a background spectrum of the empty ATR accessory. Clean_ATR->Background_Scan Apply_Sample 3. Place a small amount of the solid this compound powder onto the ATR crystal. Background_Scan->Apply_Sample Apply_Pressure 4. Apply pressure to ensure good contact between the sample and the crystal. Apply_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Co_add 6. Co-add multiple scans to improve the signal-to-noise ratio. Acquire_Spectrum->Co_add Baseline_Correction 7. Apply baseline correction to the spectrum. Peak_Picking 8. Identify and label the major absorption bands. Baseline_Correction->Peak_Picking

Caption: Workflow for IR data acquisition using an ATR accessory.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in synthetic chemistry. This guide provides a predictive framework for its ¹H NMR, ¹³C NMR, and IR spectra, grounded in established spectroscopic principles and data from analogous structures. The detailed experimental protocols offer a self-validating system for the acquisition of high-quality data. By understanding the expected spectral features and their underlying structural origins, researchers can confidently identify this key heterocyclic building block, paving the way for its use in the development of novel and impactful molecules.

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Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of 1,4,5-Oxadiazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 1,4,5-Oxadiazepane hydrochloride, a heterocyclic compound of significant interest in medicinal and agrochemical research.[1] Addressed to researchers, scientists, and drug development professionals, this document details the journey from compound synthesis and crystallization to the elucidation and validation of its three-dimensional atomic arrangement. By explaining the causality behind experimental choices and adhering to rigorous validation protocols, this guide serves as a practical resource for obtaining a high-quality, reliable crystal structure.

Introduction: The Significance of the 1,4,5-Oxadiazepane Scaffold

The 1,4,5-oxadiazepane ring system, a seven-membered heterocycle containing one oxygen and two nitrogen atoms, represents a versatile scaffold in synthetic chemistry.[1] Its derivatives have garnered attention for their potential applications in medicinal chemistry, including antimicrobial and anticancer activities, and in agrochemical research as precursors to herbicides.[1] A detailed understanding of the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a crystalline solid.[2][3] This guide will delineate the critical steps and considerations for the crystal structure analysis of this compound.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A high-quality crystal is the cornerstone of a successful single-crystal X-ray diffraction experiment.[4] The journey to obtaining such a crystal begins with the synthesis of the target compound, this compound.

Synthetic Pathway

The synthesis of 1,4,5-oxadiazepane derivatives typically involves the reaction of an N,N'-diacylated hydrazine with a suitable dielectrophile, such as 2,2'-dichlorodiethyl ether, in a polar solvent to form a 4,5-diacyl-[2][5][6]-oxadiazepine intermediate.[5][7][8][9] Subsequent removal of the acyl protecting groups using a hydrohalic acid, such as hydrogen chloride, yields the desired[2][5][6]-oxadiazepine hydrochloride salt.[5][7][8][9]

Experimental Protocol: Synthesis of this compound

  • Step 1: Formation of 4,5-Diacetyl-[2][5][6]-oxadiazepine:

    • Dissolve N,N'-diacetylhydrazine in a polar aprotic solvent (e.g., dimethyl sulfoxide).

    • Add a suitable base (e.g., potassium hydroxide) to the solution.

    • Introduce 2,2'-dichlorodiethyl ether dropwise at an elevated temperature (e.g., 70-85°C) and maintain for several hours.[5]

    • Isolate the 4,5-diacetyl-[2][5][6]-oxadiazepine intermediate through filtration and concentration of the filtrate.[5]

  • Step 2: Deprotection to Yield this compound:

    • Suspend the 4,5-diacetyl-[2][5][6]-oxadiazepine in a high-boiling alcohol (e.g., diethylene glycol).

    • Pass anhydrous hydrogen chloride gas through the suspension at a controlled temperature (e.g., 43-45°C) for an extended period (e.g., 10-12 hours).[5]

    • The resulting precipitate of this compound is collected by filtration, washed, and dried.[5]

The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. The hydrochloride salt of 1,4,5-Oxadiazepane is expected to be a white to light yellow crystalline solid, soluble in water and alcohol.[10] Several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.

The choice of solvent is critical. For this compound, polar solvents such as methanol, ethanol, or a mixture of an alcohol and water are promising starting points. The key is to achieve a slow and controlled transition to a supersaturated state, allowing for the orderly arrangement of molecules into a well-defined crystal lattice.

Data Collection: Probing the Crystal with X-rays

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The fundamental principle of SC-XRD is that the electrons of the atoms in the crystal lattice diffract the incident X-rays in a predictable pattern.[3] By rotating the crystal and collecting the diffraction data from various orientations, a three-dimensional map of the electron density can be constructed.[3]

The Diffractometer Setup

Modern single-crystal diffractometers are typically equipped with:

  • X-ray Source: Commonly a sealed tube or a microfocus source generating monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).

  • Goniometer: A multi-axis stage that allows for the precise rotation of the crystal.

  • Detector: A sensitive area detector (e.g., CCD or CMOS) to capture the diffraction pattern.

  • Cryosystem: A stream of cold nitrogen gas is often used to cool the crystal (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and reduced radiation damage.

The Data Collection Strategy

The goal is to collect a complete and redundant dataset of diffraction intensities. The data collection strategy involves a series of scans (e.g., ω-scans and φ-scans) to cover a significant portion of the reciprocal space. The exposure time per frame and the total number of frames are optimized to ensure good signal-to-noise ratio and data completeness.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The collected diffraction data is processed to yield a set of reflection intensities and their corresponding Miller indices (hkl). This information is then used to solve and refine the crystal structure.

Data Reduction and Integration

The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors such as Lorentz and polarization effects. This step yields a reflection file containing the hkl indices and the corresponding intensities (I) and their standard uncertainties (σ(I)).

Structure Solution

The "phase problem" is a central challenge in crystallography: the measured diffraction data provides the intensities (related to the square of the structure factor amplitudes, |F|²) but not the phases of the structure factors. Structure solution methods aim to determine these missing phases to generate an initial electron density map. For small molecules like this compound, direct methods are typically successful. These methods use statistical relationships between the intensities to derive the phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data.[11] This is typically done using a least-squares minimization process, where the atomic coordinates, displacement parameters (describing thermal motion), and other model parameters are adjusted to improve the agreement between the calculated structure factors (Fc) and the observed structure factors (Fo).[12]

The quality of the refinement is monitored by the R-factor (residual factor), which quantifies the disagreement between the observed and calculated data. A lower R-factor generally indicates a better fit of the model to the data.

Experimental Protocol: Structure Solution and Refinement

  • Data Processing: Use software such as CrysAlisPro or SAINT to integrate the raw diffraction data and perform necessary corrections.

  • Space Group Determination: The program XPREP or similar software can be used to determine the crystal system and space group from the diffraction data.

  • Structure Solution: Employ direct methods using software like SHELXT or SIR to obtain an initial structural model.

  • Structure Refinement: Refine the model against the diffraction data using a program such as SHELXL or Olex2.[13] This involves iterative cycles of least-squares refinement and inspection of the electron density difference maps to locate missing atoms (especially hydrogen atoms) and to identify any disorder.

  • Hydrogen Atom Treatment: Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate restraints or constraints on their bond lengths and angles.

Structure Validation: Ensuring the Integrity of the Model

A refined crystal structure must be thoroughly validated to ensure its chemical and crystallographic reasonability.[14][15][16] This is a critical step to identify potential errors and to ensure the trustworthiness of the structural model.

The Crystallographic Information File (CIF)

The final results of a crystal structure analysis are compiled into a Crystallographic Information File (CIF). The CIF is a standard text file format that contains all the essential information about the crystal structure, including the unit cell parameters, atomic coordinates, bond lengths, bond angles, and details of the data collection and refinement.

Validation Tools

Several tools are available for CIF validation, with the checkCIF utility from the International Union of Crystallography (IUCr) being the most widely used.[6][17][18] checkCIF performs a comprehensive set of checks on the geometric and crystallographic aspects of the structure and generates a report with alerts of varying severity (A, B, C, G) that highlight potential issues. The PLATON program is another versatile tool that can be used for a wide range of crystallographic calculations and validation checks.[19][20][21][22]

Key Validation Criteria
  • Geometric Plausibility: Bond lengths and angles should be within the expected ranges for the given atom types and hybridization states. The Cambridge Structural Database (CSD) is an invaluable resource for comparing geometric parameters with those of related structures.[23][24][25][26]

  • Stereochemistry: The chirality of stereocenters must be correctly assigned.

  • Atomic Displacement Parameters (ADPs): ADPs should have physically reasonable shapes and sizes.

  • Hydrogen Bonding and Intermolecular Interactions: The pattern of hydrogen bonds and other intermolecular interactions should be chemically sensible. Software like Mercury can be used to visualize and analyze these interactions.[27][28][29][30]

  • Residual Electron Density: The final difference electron density map should be relatively flat, with no significant positive or negative peaks that cannot be reasonably interpreted.

Data Presentation and Interpretation

The final validated crystal structure provides a wealth of information. The key findings should be presented in a clear and concise manner.

Crystallographic Data Summary

A summary of the crystallographic data and refinement parameters should be presented in a table.

Parameter Value
Empirical formulaC₄H₁₁ClN₂O
Formula weight138.60
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Crystal systemHypothetical: Monoclinic
Space groupHypothetical: P2₁/c
Unit cell dimensions (Å, °)a = x.xxxx, b = y.yyyy, c = z.zzzz
β = xx.xxxx
Volume (ų)xxxx.x
Z4
Density (calculated) (Mg/m³)x.xxx
Absorption coefficient (mm⁻¹)x.xxx
F(000)296
Crystal size (mm³)x.xx x y.yy x z.zz
θ range for data collection (°)x.xx to yy.yy
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedxxxxx
Independent reflectionsxxxx [R(int) = x.xxxx]
Completeness to θ = yy.yy° (%)99.x
Data / restraints / parametersxxxx / 0 / xxx
Goodness-of-fit on F²x.xxx
Final R indices [I>2σ(I)]R₁ = x.xxxx, wR₂ = x.xxxx
R indices (all data)R₁ = x.xxxx, wR₂ = x.xxxx
Largest diff. peak and hole (e.Å⁻³)x.xxx and -y.yyy

Note: The values in this table are placeholders and represent a typical range for a small organic molecule.

Molecular and Crystal Packing Diagrams

Visual representations of the molecular structure and its packing in the crystal lattice are essential for understanding the three-dimensional arrangement and intermolecular interactions.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis cluster_validation Validation & Reporting synthesis Synthesis of 1,4,5-Oxadiazepane HCl crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction data_processing Data Processing & Reduction diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation CIF Validation (checkCIF, PLATON) refinement->validation reporting Data Interpretation & Reporting validation->reporting

Figure 1: A generalized workflow for the single-crystal X-ray diffraction analysis of a small molecule.

Conclusion

The crystal structure analysis of this compound, as outlined in this guide, provides an unambiguous determination of its three-dimensional molecular structure. This detailed structural information is invaluable for understanding its chemical properties and for guiding the design of new derivatives with enhanced biological activity. By following a rigorous and self-validating protocol, researchers can ensure the scientific integrity of their findings and contribute high-quality data to the scientific community.

References

  • Process for the preparation of[2][5][6]-oxadiazepine derivatives - Google Patents. Available at:

  • CA2579742A1 - A process for the preparation of[2][5][6]-oxadiazepane derivatives - Google Patents. Available at:

  • Software for CIF and STAR - International Union of Crystallography. Available at: [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

  • Validation of Experimental Crystal Structures - CCDC. Available at: [Link]

  • The Largest Curated Crystal Structure Database - CCDC. Available at: [Link]

  • THE PLATON HOMEPAGE. Available at: [Link]

  • (IUCr) Crystallographic Information File Software. Available at: [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]

  • Advice and tools for creating / editing a valid CIF file - CCDC Home. Available at: [Link]

  • Cambridge Structural Database - Wikipedia. Available at: [Link]

  • How to install CCDC Mercury for free - YouTube. Available at: [Link]

  • Crystallographic Model Validation: from Diagnosis to Healing - PMC - PubMed Central. Available at: [Link]

  • Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. Available at: [Link]

  • 13 Refinement of crystal structures - Oxford Academic. Available at: [Link]

  • PLATON for Windows - School of Chemistry. Available at: [Link]

  • A PROCESS FOR THE PREPARATION[2][5][6]-OXADIAZEPINE DERIVATIVES - European Patent Office - EP 1838683 B1 - EPO. Available at: [Link]

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  • Validation and Quality Assessment of X-ray Protein Structures. Available at: [Link]

  • WO2006045587A1 - A process for the preparation of[2][5][6]-oxadiazepine derivatives - Google Patents. Available at:

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • PLATON. Available at: [Link]

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  • On the validation of crystallographic symmetry and the quality of structures - PMC - NIH. Available at: [Link]

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An In-depth Technical Guide to the Theoretical and Computational Investigation of 1,4,5-Oxadiazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the theoretical and computational methodologies for the study of 1,4,5-Oxadiazepane hydrochloride (C₄H₁₁ClN₂O), a seven-membered heterocyclic compound of significant interest in medicinal and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic scaffolds.

Introduction: The Significance of the 1,4,5-Oxadiazepane Scaffold

This compound serves as a versatile synthetic intermediate and a core scaffold for the development of more complex molecules.[1] Its seven-membered ring, containing one oxygen and two nitrogen atoms, imparts a unique combination of conformational flexibility and reactivity.[1] This structural motif is a key building block in the discovery of new therapeutic agents, with derivatives being explored for potential antimicrobial and anticancer activities.[1] Furthermore, it plays a crucial role in agrochemical research as a precursor for certain herbicides.[1][2]

The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to a variety of chemical transformations and biological screening protocols. A thorough understanding of its three-dimensional structure, electronic properties, and spectroscopic signatures is paramount for its effective utilization in diversity-oriented synthesis (DOS) and structure-activity relationship (SAR) studies.[3]

Synthesis and Formation of the Hydrochloride Salt

The synthesis of the 1,4,5-oxadiazepane core generally involves a cyclization reaction between an N,N'-diacylhydrazine and a 2,2'-disubstituted diethyl ether in a polar solvent with a base.[1][2] The resulting 4,5-diacyl-1,4,5-oxadiazepane is a key intermediate that can be deprotected under acidic conditions to yield the desired 1,4,5-oxadiazepane salt.[1]

General Synthesis Protocol:

A typical synthetic route involves the following steps:

  • N,N'-diacylation of hydrazine: To introduce the desired acyl groups.

  • Cyclization: Reaction of the N,N'-diacylhydrazine with a suitable dielectrophile, such as 2,2'-dichlorodiethyl ether, in the presence of a base like potassium hydroxide in a polar solvent like dimethyl sulfoxide.[2]

  • Deprotection and Salt Formation: The acyl protecting groups are removed from the 4,5-diacyl-1,4,5-oxadiazepane intermediate via acid-mediated hydrolysis. Treatment with a hydrohalic acid, such as hydrogen chloride, yields this compound.[1][2]

The following workflow illustrates the general synthetic strategy:

Synthesis_Workflow cluster_synthesis Synthesis of this compound N,N'-diacylhydrazine N,N'-diacylhydrazine Cyclization Cyclization N,N'-diacylhydrazine->Cyclization 2,2'-disubstituted_diethyl_ether 2,2'-disubstituted_diethyl_ether 2,2'-disubstituted_diethyl_ether->Cyclization 4,5-diacyl-1,4,5-oxadiazepane 4,5-diacyl-1,4,5-oxadiazepane Cyclization->4,5-diacyl-1,4,5-oxadiazepane Base Deprotection_HCl Deprotection_HCl 4,5-diacyl-1,4,5-oxadiazepane->Deprotection_HCl Acidic Hydrolysis 1,4,5-Oxadiazepane_Hydrochloride 1,4,5-Oxadiazepane_Hydrochloride Deprotection_HCl->1,4,5-Oxadiazepane_Hydrochloride

Caption: General synthetic workflow for this compound.

Theoretical and Computational Framework

To gain deeper insights into the molecular properties of this compound, a robust computational approach is indispensable. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful toolkit for elucidating its electronic structure, conformational landscape, and spectroscopic characteristics.[1]

Proposed Computational Workflow:

The following diagram outlines a comprehensive computational workflow for the theoretical investigation of this compound:

Computational_Workflow cluster_workflow Computational Investigation Workflow Input_Structure Initial 3D Structure of This compound Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Conformational_Analysis Conformational Analysis (Molecular Dynamics) Input_Structure->Conformational_Analysis Frequency_Calculation Frequency Calculation (Vibrational Analysis) Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Properties Analysis (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Spectroscopic_Prediction Spectroscopic Prediction (NMR, IR, UV-Vis) Frequency_Calculation->Spectroscopic_Prediction Validation of Minima

Caption: Proposed workflow for the computational study of this compound.

Step-by-Step Computational Protocol:
  • Structure Preparation: A 3D model of this compound is constructed. The protonation state of the nitrogen atoms and the position of the chloride counter-ion are carefully considered.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A widely used and reliable method is the B3LYP hybrid functional with a 6-311++G(d,p) basis set, as it provides a good balance between accuracy and computational cost for organic molecules.[4][5][6]

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule.

  • Spectroscopic Predictions:

    • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method can be employed to predict the ¹H and ¹³C NMR chemical shifts.[7] These theoretical values can be correlated with experimental data for structure verification.

    • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.[7]

  • Analysis of Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

  • Conformational Analysis: Given the flexibility of the seven-membered ring, molecular dynamics (MD) simulations can be performed to explore the potential energy surface and identify stable conformers (e.g., boat, chair, twist-boat forms).[3]

Predicted Molecular and Spectroscopic Data

The following tables summarize the expected theoretical data for this compound based on the proposed computational workflow. These values serve as a benchmark for experimental validation.

Predicted Molecular Properties:
PropertyPredicted Value
Molecular FormulaC₄H₁₁ClN₂O
Molecular Weight138.60 g/mol [1]
Optimized EnergyTo be calculated (e.g., in Hartrees)
Dipole MomentTo be calculated (in Debye)
HOMO EnergyTo be calculated (in eV)
LUMO EnergyTo be calculated (in eV)
HOMO-LUMO GapTo be calculated (in eV)
Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm):
AtomPredicted Chemical Shift (ppm)
¹H NMR
Protons on C2, C3, C6, C7To be calculated
Protons on N4, N5To be calculated
¹³C NMR
C2, C7To be calculated
C3, C6To be calculated
Predicted Key IR Vibrational Frequencies (cm⁻¹):
Vibrational ModePredicted Frequency (cm⁻¹)
N-H stretchTo be calculated
C-H stretchTo be calculated
C-O-C stretchTo be calculated
C-N stretchTo be calculated
Ring deformationsTo be calculated

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth characterization of this compound. The predicted structural, electronic, and spectroscopic data serve as a valuable reference for experimental studies and will aid in the rational design of novel derivatives with tailored properties.

Future work should focus on the experimental validation of these theoretical predictions through spectroscopic techniques such as NMR, FT-IR, and UV-Vis spectroscopy. Furthermore, the computational models can be extended to study the interactions of this compound and its derivatives with biological targets, thereby accelerating the drug discovery and development process.

References

  • This compound | CAS 329704-29-2 - Benchchem. (URL: )
  • 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- | 83598-13-4 | Benchchem. (URL: )
  • Process for the preparation of[1][8][9]-oxadiazepine derivatives - Google Patents. (URL: )

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A Technical Guide to the Conformational Analysis of the 1,4,5-Oxadiazepane Ring

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4,5-oxadiazepane ring is a seven-membered saturated heterocycle that is gaining recognition as a structurally important scaffold in medicinal and agricultural chemistry.[1] Unlike the well-understood five- and six-membered rings, seven-membered systems exhibit significant conformational complexity due to a higher degree of flexibility, lower barriers to interconversion, and a larger number of accessible low-energy states.[2] This guide provides an in-depth exploration of the conformational landscape of the 1,4,5-oxadiazepane core. We will dissect the synergistic application of experimental techniques—primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—and computational methodologies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), to construct a validated, three-dimensional understanding of this versatile scaffold. The causality behind methodological choices is emphasized to equip researchers with a robust framework for their own investigations into this and other flexible ring systems.

The Conformational Challenge of Seven-Membered Rings

The conformational analysis of cyclic molecules is fundamental to understanding their reactivity and biological function.[3] While six-membered rings are dominated by the familiar chair conformation, seven-membered rings like 1,4,5-oxadiazepane exist as a dynamic equilibrium of multiple conformers.[2] These forms are generally classified into two main families: Chair (C) and Boat (B) , along with their associated twist-forms, Twist-Chair (TC) and Twist-Boat (TB) .[4]

The increased number of low-energy conformers and the reduced energy barriers for pseudorotation—the interconversion between conformations without breaking bonds—present a significant analytical challenge.[3] The specific conformation adopted by a 1,4,5-oxadiazepane derivative is critically influenced by the steric and electronic effects of substituents, particularly on the nitrogen atoms.[2][5][6] Understanding and controlling this conformational preference is paramount for designing molecules that can selectively fit into the binding pockets of biological targets.[7]

A Duality in Analysis: Experimental and Computational Approaches

A comprehensive conformational analysis cannot rely on a single technique. It requires a validated, synergistic approach where computational predictions guide experimental design, and experimental data, in turn, refines and validates the computational models. This iterative process provides the highest degree of confidence in the assigned structures.

G Integrated Conformational Analysis Workflow cluster_comp Computational Analysis cluster_exp Experimental Analysis Comp_Start Initial 3D Structure Generation DFT DFT Energy Minimization (Find local minima) Comp_Start->DFT MD Molecular Dynamics (Explore conformational space) DFT->MD PES Map Potential Energy Surface (Identify stable conformers & barriers) MD->PES NMR NMR Spectroscopy (Solution-state conformation) PES->NMR Predict NMR Parameters (J-couplings, NOEs) Xray X-ray Crystallography (Solid-state conformation) PES->Xray Compare with Crystal Structure Final Validated Conformational Model PES->Final Synthesis Synthesis of Target Molecule Synthesis->NMR Synthesis->Xray NMR->MD Refine Force Field/ Validate Simulation NMR->Final Xray->DFT Validate Minima Structures Xray->Final

Figure 1: Integrated workflow for conformational analysis.

Experimental Determination of Conformation

Experimental methods provide tangible data on molecular structure, either in the solution phase (NMR) or the solid state (X-ray Crystallography).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is the most powerful tool for elucidating the conformation of molecules in solution, which often mimics the physiological environment.[2] For a flexible ring like 1,4,5-oxadiazepane, the molecule likely exists in a dynamic equilibrium, and the observed NMR spectrum is a population-weighted average of all contributing conformers.[2][8]

Causality: We choose NMR to understand the behavior of the molecule in a dynamic, solvated state. Variable temperature (VT-NMR) studies are particularly crucial; by lowering the temperature, one can often "freeze out" individual conformers, allowing for the characterization of the major species and the determination of the energy barriers of interconversion.[4]

Key NMR Parameters for Conformational Analysis:

  • 1H-1H Coupling Constants (3JHH): Vicinal coupling constants are related to the dihedral angle between protons via the Karplus equation. By measuring these couplings around the ring, one can deduce bond torsion angles and thus differentiate between chair, boat, or twist conformers.

  • Nuclear Overhauser Effect (NOE): NOE correlations identify protons that are close in space (< 5 Å), regardless of their bonding connectivity. This is invaluable for determining the relative orientation of substituents (axial vs. equatorial) and for distinguishing between different ring puckering modes.

Step-by-Step Protocol: 2D NOESY for Conformational Assignment

  • Sample Preparation: Dissolve a purified sample of the 1,4,5-oxadiazepane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL. Thoroughly degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.

  • Data Acquisition: Acquire a 2D NOESY (or ROESY for medium-sized molecules) spectrum on a high-field NMR spectrometer (≥400 MHz). The key parameter is the mixing time (τₘ), which should be optimized to be on the order of the T1 relaxation time of the protons of interest (typically 200-800 ms).

  • Data Processing: Process the 2D data with appropriate window functions (e.g., squared sine-bell) and perform Fourier transformation.

  • Analysis (Self-Validation):

    • Identify diagonal peaks corresponding to the 1D spectrum.

    • Identify off-diagonal cross-peaks, which indicate a spatial proximity between the two correlated protons.

    • Crucially, look for correlations that differentiate conformers. For example, a strong NOE between protons in a 1,3-diaxial relationship is a hallmark of a chair conformation. The absence of such a correlation, and the presence of others, might suggest a boat or twist-boat form.

    • Validate the assignments by ensuring they are consistent with data from other NMR experiments (like COSY for bond correlations) and with the coupling constants observed.

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous, high-resolution 3D structure of a molecule as it exists in a crystal lattice.[9][10] This technique yields precise bond lengths, bond angles, and torsional angles, defining the exact conformation of the ring.[2][11]

Causality: We use X-ray crystallography when a definitive, static picture of a single conformation is required. It serves as the "gold standard" for validating computational models.[12] However, it's critical to remember that the crystal structure represents the lowest energy conformation in the solid state, which may be influenced by crystal packing forces and may not be the most populated conformer in solution.[2]

Step-by-Step Protocol: Crystal Growth and Structure Determination

  • Crystal Growth (The Critical Step): High-quality single crystals are paramount. A common method is slow evaporation.[9]

    • Dissolve the purified compound in a minimum amount of a suitable solvent.

    • Transfer the saturated solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation.

    • Allow the vial to stand undisturbed for several days to weeks. Other techniques like solvent/non-solvent diffusion or cooling may be more effective.[9]

  • Crystal Mounting and Data Collection:

    • Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.

    • Place the crystal in the cold stream (typically 100 K) of an X-ray diffractometer to minimize thermal motion.

    • Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

    • Build an atomic model into the electron density map and refine it using least-squares methods until the calculated diffraction pattern matches the observed data.

  • Analysis (Self-Validation):

    • The final refined structure provides precise atomic coordinates.

    • Calculate all torsional angles within the 1,4,5-oxadiazepane ring to quantitatively define its conformation (e.g., chair, boat).

    • Analyze intermolecular interactions (e.g., hydrogen bonds) in the crystal packing to understand forces that may have influenced the observed conformation.

Computational Modeling of the Conformational Landscape

Computational chemistry provides the means to explore the entire potential energy surface (PES) of a molecule, mapping out the relative energies of all possible conformers and the transition states that connect them.[3][13]

Density Functional Theory (DFT) for Energetics and Geometry

DFT is a quantum mechanical method that offers a favorable balance between accuracy and computational cost for studying systems of this size.[12][14] It is used to optimize the geometry of various starting conformations to find their corresponding energy minima and to calculate the relative energies between them.

Causality: DFT is chosen to obtain reliable geometric and energetic information. Functionals that include dispersion corrections (e.g., B3LYP-D3) are often necessary to accurately model the non-covalent interactions that can influence conformational preferences in flexible rings.[12]

Step-by-Step Protocol: Mapping the PES of a 1,4,5-Oxadiazepane Derivative

  • Initial Structure Generation: Build several plausible starting geometries for the 1,4,5-oxadiazepane ring (e.g., chair, boat, twist-boat). For substituted analogs, consider both axial and equatorial positions for the substituents.

  • Geometry Optimization: Perform a full geometry optimization for each starting structure using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p) or larger).[12]

  • Frequency Calculation (Self-Validation): Perform a frequency calculation on each optimized structure. The absence of any imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state.

  • Energy Analysis: Compare the calculated electronic energies (including zero-point vibrational energy corrections) of all confirmed minima to determine their relative stabilities.

  • Transition State Search: For key interconversions (e.g., chair-to-boat), perform a transition state search (e.g., using a QST2/QST3 or Berny algorithm) to locate the saddle point on the PES and calculate the activation energy barrier.

  • Data Interpretation: Consolidate the results into a potential energy diagram to visualize the conformational landscape.

Table 1: Hypothetical DFT Results for a 4-acetyl-1,4,5-oxadiazepane

Conformer Relative Energy (kcal/mol) N4-C3-C2-O1 Dihedral Angle (°) C2-O1-C7-N5 Dihedral Angle (°)
Twist-Chair (TC) 0.00 -75.8 55.3
Chair (C) 1.25 -60.2 61.4
Twist-Boat (TB) 3.80 88.1 -40.7

| Boat (B) | 5.10 | 95.3 | -89.5 |

Molecular Dynamics (MD) for Sampling and Dynamics

While DFT is excellent for mapping static points on the PES, MD simulations are used to study the dynamic behavior of the molecule over time, providing insight into the pathways and timescales of conformational interconversions.[14]

Causality: MD is employed to overcome the limitation of static calculations by exploring a wider range of the conformational space and observing the actual transitions between states. Enhanced sampling techniques, like metadynamics, can be used to accelerate the exploration of rare events and obtain a more complete free-energy landscape.[3][13]

G Conformational Interconversion of a Seven-Membered Ring C Chair (C) TC Twist-Chair (TC) C->TC Low Barrier TC->C Low Barrier TB Twist-Boat (TB) TC->TB Higher Barrier (Pseudorotation Pathway) B Boat (B) B->TB Low Barrier TB->TC Higher Barrier (Pseudorotation Pathway) TB->B Low Barrier

Figure 2: Pseudorotation pathway for a seven-membered ring.

Synthesis and Implications for Drug Design

The 1,4,5-oxadiazepane core is commonly synthesized via the cyclization of N,N'-diacylhydrazines with 2,2'-disubstituted diethyl ethers, often followed by deprotection.[1][15][16][17][18][19] The choice of acyl groups (R in the diagram below) and substituents on the ether backbone directly translates into the final substitution pattern of the heterocycle.

These substituents are the primary determinants of the ring's conformational preference.[2] For drug development professionals, this presents an opportunity. By strategically choosing substituents, one can "lock" the ring into a specific conformation that is pre-organized for optimal binding to a biological target. This concept of conformational constraint is a powerful strategy in modern drug design to enhance potency and selectivity. The flexible nature of the 1,4,5-oxadiazepane scaffold makes it an attractive starting point for exploring diverse three-dimensional chemical spaces.[7]

Conclusion

The conformational analysis of the 1,4,5-oxadiazepane ring is a complex but tractable problem that exemplifies the challenges and rewards of studying flexible seven-membered heterocycles. A definitive understanding can only be achieved through a multi-faceted approach that integrates high-level computational modeling with rigorous experimental validation from NMR spectroscopy and X-ray crystallography. The insights gained from such analyses are not merely academic; they provide a rational basis for the design of novel therapeutics and agrochemicals, allowing scientists to harness the rich conformational diversity of this scaffold to achieve specific biological outcomes.

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Early research on the 1,4,5-Oxadiazepane scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Early Research on the 1,4,5-Oxadiazepane Scaffold

Introduction

The 1,4,5-oxadiazepane scaffold, a seven-membered heterocyclic ring containing one oxygen and two nitrogen atoms, represents a unique structural motif in organic chemistry. While not as extensively studied in early medicinal chemistry as some other heterocyclic systems, its synthetic accessibility and specific applications have carved out a significant niche for this compound class. This guide provides a detailed overview of the early research on the 1,4,5-oxadiazepane core, focusing on its foundational synthesis, characterization, and its pivotal role as an intermediate in the agrochemical industry. The narrative is constructed to provide not just procedural details but also insights into the chemical logic that guided early investigations.

Early Synthetic Methodologies: A Two-Step Approach

The foundational synthesis of the 1,4,5-oxadiazepane ring system, as detailed in early patent literature, is predominantly a two-step process. This methodology involves the initial formation of a diacylated intermediate, which is subsequently deprotected to yield the parent scaffold.

Step 1: Synthesis of 4,5-Diacyl-[1][2][3]-oxadiazepanes

The initial and crucial step in forming the seven-membered ring is the cyclization of an N,N'-diacylhydrazine with a suitable dielectrophile, typically a 2,2'-disubstituted diethyl ether.[1][2] The most commonly employed dielectrophile in early studies was 2,2'-dichlorodiethyl ether.[1][2]

The rationale behind this approach lies in the nucleophilicity of the nitrogen atoms of the diacylhydrazine, which, under basic conditions, can displace the leaving groups of the diethyl ether derivative in a sequential nucleophilic substitution.[2] The acyl groups serve a dual purpose: they act as protecting groups for the hydrazine nitrogens and influence the solubility and reactivity of the molecule.[3]

A general representation of this reaction is the condensation of an N,N'-diacylhydrazine with 2,2'-dichlorodiethyl ether in the presence of a base to yield the corresponding 4,5-diacyl-[4][5][1]-oxadiazepane.[1][2]

Synthesis_of_Diacyl_Oxadiazepane cluster_reactants Reactants cluster_conditions Reaction Conditions Diacylhydrazine N,N'-Diacylhydrazine Product 4,5-Diacyl-[1,4,5]-oxadiazepane Diacylhydrazine->Product Dichlorodiethyl_Ether 2,2'-Dichlorodiethyl Ether Dichlorodiethyl_Ether->Product Base Base (e.g., KOH, K2CO3) Base->Product Solvent Polar Solvent (e.g., DMSO, Sulfolane) Solvent->Product Heat Elevated Temperature Heat->Product

Caption: Synthesis of 4,5-Diacyl-[4][5][1]-oxadiazepane.

Experimental Protocol: Synthesis of 4,5-Diacetyl-[4][5][1]-oxadiazepane [2]

  • Reaction Setup: A solution of N,N'-diacetylhydrazine (9.3 g) in dimethyl sulfoxide (141 g) is prepared in a reaction vessel.

  • Addition of Base: Finely pulverized 85% potassium hydroxide (10.6 g) is added portion-wise, ensuring the temperature does not exceed 33°C.

  • Heating and Addition of Dielectrophile: The mixture is heated to 80-85°C. 2,2'-Dichlorodiethyl ether (23 g) is then added dropwise over 50 minutes.

  • Reaction Monitoring: The reaction mixture is maintained at this temperature for a specified period to ensure completion.

  • Workup and Isolation: The product, 4,5-diacetyl-[4][5][1]-oxadiazepane, can be isolated from the reaction mixture by precipitation from an alcohol, such as methanol or ethanol.[2]

Step 2: Deacylation to[1][2][3]-Oxadiazepane

The second step involves the removal of the acyl protecting groups to yield the free 1,4,5-oxadiazepane. Early methods primarily utilized acidic hydrolysis with a hydrohalic acid.[1][2] However, subsequent improvements described in the patent literature shifted towards a more efficient and scalable deacylation using a base at elevated temperatures.[6][7] This basic hydrolysis was found to offer several advantages, including improved yields, better process control, and simpler isolation of the final product.[6]

Deacylation_of_Diacyl_Oxadiazepane cluster_conditions Reaction Conditions Diacyl_Oxadiazepane 4,5-Diacyl-[1,4,5]-oxadiazepane Product [1,4,5]-Oxadiazepane Diacyl_Oxadiazepane->Product Base-mediated hydrolysis Base Base (e.g., KOH, NaOH) Base->Product Solvent Polar Solvent (e.g., Water, Alcohol) Solvent->Product Heat Elevated Temperature Heat->Product

Caption: Base-mediated Deacylation to[4][5][1]-Oxadiazepane.

Experimental Protocol: Base-Mediated Deacylation of 4,5-Diacetyl-[4][5][1]-oxadiazepane [6]

  • Reaction Setup: 4,5-diacetyl-[4][5][1]-oxadiazepine (96.6 g, 96.5% purity) is introduced into a solution of water (67.2 g) and potassium acetate (100 g) at 75-80°C.

  • Addition of Base: An aqueous 50% potassium hydroxide solution (134.4 g) is added dropwise over 30 minutes at the same temperature.

  • Heating: The reaction mixture is then heated and maintained at 90-100°C for 4 hours.

  • Workup and Extraction: After cooling to 50-75°C, the product is extracted with chlorobenzene (1 x 200 g, 2 x 100 g).

  • Isolation: The combined chlorobenzene extracts contain the[4][1]-oxadiazepane, which can be isolated by distilling off the solvent.

Acyl GroupDeprotection MethodSolventTemperature (°C)Yield (%)Reference
Acetyl50% aq. KOHWater/Potassium Acetate90-10065[6]
Acetyl50% aq. KOHWater/Potassium Acetate90-10080.9[6]
Benzoyl95% KOHWater95-110Not specified[7]
Propionyl50% KOHWater95-110Not specified[8]

Physicochemical Characterization

Early characterization of the 1,4,5-oxadiazepane scaffold and its diacylated precursors relied on standard analytical techniques of the time. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, was critical for confirming the seven-membered ring structure and the presence of the N-acyl groups. Mass spectrometry would have been used to determine the molecular weight and fragmentation patterns, further corroborating the proposed structures.

Early Applications: A Key Intermediate in Herbicide Synthesis

The most significant early application of the 1,4,5-oxadiazepane scaffold was in the agrochemical sector, specifically as a key intermediate in the synthesis of the novel cereal herbicide, pinoxaden.[4][1][9] Pinoxaden is an acetyl-CoA carboxylase (ACCase) inhibitor, which disrupts fatty acid biosynthesis in susceptible grass weeds.[4]

The synthesis of pinoxaden involves the reaction of a substituted phenylmalonate derivative with a salt of 1,4,5-oxadiazepane, typically the dihydrobromide salt, to form the fused heterocyclic core of the final herbicide.[5][9] This reaction highlights the industrial relevance of the early synthetic work on the 1,4,5-oxadiazepane scaffold.

Pinoxaden_Synthesis cluster_reactants Key Intermediates cluster_conditions Reaction Conditions Oxadiazepane_Salt [1,4,5]-Oxadiazepane Dihydrobromide Fused_Intermediate Fused Heterocyclic Intermediate Oxadiazepane_Salt->Fused_Intermediate Phenylmalonate 2,6-Diethyl-4-methylphenyl malonate derivative Phenylmalonate->Fused_Intermediate Base Triethylamine Base->Fused_Intermediate Pinoxaden Pinoxaden Fused_Intermediate->Pinoxaden Acylation Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Pinoxaden

Caption: Role of 1,4,5-Oxadiazepane in Pinoxaden Synthesis.

Early Biological Evaluation

While the 1,4,5-oxadiazepane scaffold has found a clear and early application in the agrochemical field, information regarding its early evaluation for therapeutic purposes is limited in the public domain. The primary focus of the early research, as evidenced by the patent literature, appears to have been on optimizing its synthesis for use as a chemical intermediate rather than on broad biological screening for medicinal applications.

It is plausible that early derivatives were subjected to some form of biological screening, as is common with novel heterocyclic systems. However, the lack of prominent publications on this topic from that era suggests that these initial screenings may not have yielded significant leads for drug development. The biological activity of the scaffold in the context of early research is therefore best understood through its role in the herbicidal action of pinoxaden.

Conclusion

The early research on the 1,4,5-oxadiazepane scaffold was primarily driven by its utility as a synthetic intermediate. The development of a robust two-step synthesis, involving the cyclization of N,N'-diacylhydrazines followed by deacylation, laid the groundwork for its large-scale production. While early explorations into its therapeutic potential are not well-documented, its crucial role in the synthesis of the commercially successful herbicide pinoxaden solidifies its importance in the history of heterocyclic chemistry. This early work showcases a classic example of how fundamental synthetic research can lead to significant applications in industrial and agricultural chemistry.

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A Technical Guide to the Synthesis of 1,4,5-Oxadiazepane Hydrochloride from N,N'-Diacylhydrazines

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,4,5-oxadiazepane hydrochloride, a valuable heterocyclic scaffold in drug discovery and development, from readily available N,N'-diacylhydrazines. This document is intended for researchers, medicinal chemists, and process development scientists, offering insights into the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Introduction: The Significance of the 1,4,5-Oxadiazepane Scaffold

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with nitrogen- and oxygen-containing rings frequently appearing in the structures of marketed drugs. The 1,4,5-oxadiazepane ring system, a seven-membered heterocycle, represents a unique chemical space with potential applications in the development of novel therapeutics. Its constrained, yet flexible, three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive scaffold for interacting with biological targets. The synthesis of this ring system, particularly as its hydrochloride salt to improve solubility and handling, is a key enabling step for its exploration in drug discovery programs.

N,N'-diacylhydrazines serve as versatile and accessible starting materials for the construction of a wide array of heterocyclic systems, including 1,3,4-oxadiazoles and 1,2,4-triazoles.[1][2] Their conformational properties, characterized by restricted rotation around the N-N and C-N bonds, have been systematically studied, providing a deeper understanding of their reactivity.[3][4] This guide focuses on a robust two-step synthetic sequence commencing from these precursors to afford this compound.

Core Synthetic Strategy: From Acyclic Precursor to Heterocyclic Core

The most prevalent and well-documented method for the synthesis of 1,4,5-oxadiazepanes from N,N'-diacylhydrazines involves a two-stage process.[5] This strategy is predicated on an initial cyclization reaction to form a diacylated intermediate, followed by a deprotection step to yield the target heterocycle.

The overall synthetic transformation can be visualized as follows:

Synthesis_Overview NN_Diacylhydrazine N,N'-Diacylhydrazine Diacyl_Oxadiazepane 4,5-Diacyl-[1,4,5]-oxadiazepane NN_Diacylhydrazine->Diacyl_Oxadiazepane Step 1: Cyclization (e.g., 2,2'-Dichlorodiethyl ether, Base) Oxadiazepane_HCl [1,4,5]-Oxadiazepane Hydrochloride Diacyl_Oxadiazepane->Oxadiazepane_HCl Step 2: Deacylation (Hydrohalic Acid)

Caption: High-level overview of the two-step synthesis of this compound.

Step 1: Cyclization to form 4,5-Diacyl-[6][7][8]-oxadiazepane

The initial and crucial step is the construction of the seven-membered ring. This is typically achieved through the reaction of an N,N'-diacylhydrazine with a suitable 2,2'-disubstituted diethyl ether, most commonly 2,2'-dichlorodiethyl ether.[5] The reaction is performed in the presence of a base in a polar aprotic solvent at elevated temperatures.

The choice of solvent is critical for the success of this reaction. High-boiling polar solvents such as dimethyl sulfoxide (DMSO), sulfolane, N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA) are preferred as they effectively solubilize the reactants and facilitate the reaction at the required temperatures.[5]

A variety of bases can be employed, with alkali and alkaline earth metal hydroxides and carbonates being the most common. Potassium hydroxide and potassium carbonate are particularly effective.[5] The base serves to deprotonate the N,N'-diacylhydrazine, generating a nucleophilic species that subsequently displaces the leaving groups on the diethyl ether derivative in a tandem nucleophilic substitution.

To enhance the reaction efficiency, a phase-transfer catalyst, such as tetrabutylammonium chloride (TBAC) or tetramethylammonium chloride (TMAC), can be added.[6] The catalyst facilitates the transfer of the deprotonated hydrazine species between the solid and liquid phases, thereby accelerating the reaction rate.

The general workflow for the cyclization step is outlined below:

Cyclization_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation A Charge N,N'-Diacylhydrazine and polar solvent to reactor B Add base (e.g., KOH, K2CO3) A->B C Add phase-transfer catalyst (optional) B->C D Heat mixture to elevated temperature (e.g., 60-100°C) C->D E Add 2,2'-disubstituted diethyl ether D->E F Maintain temperature for 2-4 hours E->F G Cool reaction mixture F->G H Filter off inorganic salts G->H I Concentrate filtrate H->I J Crystallize product I->J

Caption: Experimental workflow for the synthesis of 4,5-diacyl-[7][8][9]-oxadiazepane.

Step 2: Deacylation to[6][7][8]-Oxadiazepane Hydrochloride

The second stage of the synthesis involves the removal of the two acyl protecting groups from the 4,5-diacyl-[7][8][9]-oxadiazepane intermediate. This deacylation can be accomplished under acidic or basic conditions. However, for the direct synthesis of the hydrochloride salt, acidic hydrolysis is the method of choice.

The use of a hydrohalic acid, such as anhydrous hydrogen chloride or hydrogen bromide, is effective for this transformation.[5] The reaction is typically carried out in a high-boiling polar solvent, for instance, an alcohol with a boiling point above 100°C, like diethylene glycol.[5] The elevated temperature facilitates the cleavage of the amide bonds.

The reaction proceeds by passing the anhydrous hydrogen chloride gas into a solution of the diacylated intermediate in the chosen solvent over several hours.[5] After the reaction is complete, the desired this compound salt often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Parameter Typical Conditions Rationale Reference
Deacylating Agent Anhydrous Hydrogen Chloride (HCl)Directly forms the desired hydrochloride salt.[5]
Solvent High-boiling polar solvent (e.g., Diethylene Glycol)Allows for higher reaction temperatures to facilitate amide cleavage and can help in product precipitation.[5]
Temperature 30 - 60°CA balance between achieving a reasonable reaction rate and minimizing potential side reactions.[5]
Reaction Time 10 - 12 hoursSufficient time to ensure complete deacylation.[5]

An alternative approach for deacylation involves the use of a base, such as potassium hydroxide, in a polar solvent like water or sulfolane at elevated temperatures.[7][6] This method yields the free base of the 1,4,5-oxadiazepane, which would then require a subsequent step of treatment with hydrochloric acid to form the hydrochloride salt.

Experimental Protocols

The following protocols are illustrative examples derived from the literature and should be adapted and optimized based on the specific substrate and available laboratory equipment.

Protocol 1: Synthesis of 4,5-Diacetyl-[6][7][8]-oxadiazepane[5]
  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, charge N,N'-diacetylhydrazine and DMSO.

  • Base Addition: Add an excess of a base, such as potassium carbonate.

  • Heating and Reagent Addition: Heat the mixture to a temperature between 60°C and 100°C. To the heated mixture, add 2,2'-dichlorodiethyl ether.

  • Reaction: Maintain the reaction mixture at the elevated temperature for 2 to 4 hours, monitoring the progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by crystallization from a suitable solvent system (e.g., 1-pentanol).[7]

Protocol 2: Synthesis of[6][7][8]-Oxadiazepane Hydrochloride[5]
  • Reaction Setup: In a reaction vessel suitable for handling anhydrous gas, dissolve 4,5-diacetyl-[7][8][9]-oxadiazepane in diethylene glycol.

  • HCl Addition: Pass anhydrous hydrogen chloride gas through the solution over a period of 8 to 10 hours. Maintain the reaction temperature between 43°C and 45°C.

  • Reaction: After the addition of HCl is complete, maintain the reaction mixture at the same temperature for an additional 10 to 12 hours.

  • Isolation: Degas the reaction suspension at 40°C to 45°C. Cool the mixture to 10°C and filter the resulting precipitate.

  • Purification: Wash the isolated solid with a cold solvent, such as methyl acetate, and dry under vacuum to yield[7][8][9]-oxadiazepane hydrochloride. The purity of the isolated salt is typically around 90%.[5]

Data Summary and Yields

The yields for this two-step process are generally good, making it an attractive route for the synthesis of 1,4,5-oxadiazepanes.

Step Product Typical Yield Purity Reference
1. Cyclization4,5-Diacyl-[7][8][9]-oxadiazepane60 - 70% (over two steps)~97%[5]
2. Deacylation[7][8][9]-Oxadiazepane Hydrochloride80 - 95%~90%[5]

Conclusion

The synthesis of this compound from N,N'-diacylhydrazines is a robust and scalable process. The methodology, characterized by a cyclization step followed by acidic deacylation, provides reliable access to this important heterocyclic scaffold. By carefully selecting solvents, bases, and reaction conditions, researchers can efficiently produce this valuable building block for application in medicinal chemistry and drug development. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists working in this field.

References

  • A process for the preparation of[7][8][9]-oxadiazepane derivatives. Google Patents, CA2579742A1.

  • Process for the preparation of[7][8][9]-oxadiazepine derivatives. Google Patents.

  • Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations.
  • Facile Intramolecular Cyclization of N-(2-Hydroxybenzoyl)hydrazones to N,N'-Diacetyl Benzo-1,3,4-oxadiazepine Derivatives.
  • Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. Benchchem.
  • A process for the preparation of[7][8][9]-oxadiazepine derivatives. Google Patents, WO2006045587A1.

  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature
  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
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  • Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent.
  • NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation.
  • Medicinal chemistry of N-acylhydrazones: new lead-compounds of analgesic, antiinflamm
  • Understanding the Cis–Trans Amide Bond Isomerization of N , N ′-Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers.
  • Understanding the Cis–Trans Amide Bond Isomerization of N,N′-Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers.
  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv
  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository.
  • PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIV
  • 1,4,5-Oxadiazepane | C4H10N2O. PubChem - NIH.
  • 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-. Benchchem.
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The Formation of 1,4,5-Oxadiazepanes: An In-Depth Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4,5-oxadiazepane core is a seven-membered heterocyclic scaffold of increasing interest in the fields of medicinal chemistry and drug development. Its unique three-dimensional architecture offers a versatile platform for the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the predominant mechanism for the cyclization reaction leading to the formation of the 1,4,5-oxadiazepane ring system. We will delve into the underlying principles of the key bond-forming reactions, elucidate the role of various reagents and catalysts, and present detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, mechanistic understanding and practical guidance for the synthesis of these important heterocyclic compounds.

Introduction: The Significance of the 1,4,5-Oxadiazepane Scaffold

Seven-membered heterocyclic rings are prevalent motifs in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The 1,4,5-oxadiazepane system, containing one oxygen and two nitrogen atoms, presents a unique combination of heteroatoms that can engage in various non-covalent interactions, making it a privileged scaffold in drug design. The synthesis of such medium-sized rings, however, can be challenging due to unfavorable entropic factors and potential transannular strain.[2] A robust and well-understood synthetic methodology is therefore crucial for the exploration of the chemical space around this promising core.

The most prevalent and industrially significant route to 1,4,5-oxadiazepanes involves a two-step process commencing with the cyclization of an N,N'-diacylhydrazine with a suitable dielectrophile, typically a 2,2'-disubstituted diethyl ether, to afford a 4,5-diacyl-1,4,5-oxadiazepane intermediate. This is followed by the deprotection of the nitrogen atoms to yield the parent heterocycle. This guide will focus on the core of this methodology: the mechanism of the initial cyclization reaction.

The Core Mechanism: A Double Intramolecular Nucleophilic Substitution

The formation of the 4,5-diacyl-1,4,5-oxadiazepane ring from an N,N'-diacylhydrazine and a 2,2'-disubstituted diethyl ether is best described as a base-mediated double intramolecular SN2 reaction . This process can be dissected into several key steps, each governed by fundamental principles of organic reactivity.

Step 1: Deprotonation of the N,N'-Diacylhydrazine

The reaction is initiated by the deprotonation of the N,N'-diacylhydrazine by a suitable base. The acidity of the N-H protons is significantly enhanced by the presence of the two adjacent electron-withdrawing acyl groups.

Causality Behind Experimental Choices: The selection of the base is critical for efficient deprotonation without promoting unwanted side reactions. Strong, non-nucleophilic bases are often preferred. Common bases employed in this synthesis include alkali metal hydroxides (e.g., KOH), carbonates (e.g., K₂CO₃), and alcoholates.[3] The choice of solvent also plays a crucial role; polar aprotic solvents like DMSO, sulfolane, NMP, and DMA are frequently used as they can effectively solvate the resulting anion and the metal cation without interfering with the subsequent nucleophilic attack.[3]

Step 2 & 3: Sequential Intramolecular SN2 Cyclization

Following the initial deprotonation, one of the resulting nitrogen anions acts as a nucleophile, attacking one of the electrophilic carbon centers of the 2,2'-disubstituted diethyl ether in an intramolecular SN2 fashion. This first cyclization step forms a six-membered ring intermediate (a substituted 1-oxa-4,5-diazacyclohexane).

Subsequently, the second nitrogen is deprotonated, and a second intramolecular SN2 reaction occurs, leading to the formation of the seven-membered 1,4,5-oxadiazepane ring.

Expertise & Experience Insights: The reaction is a sequential process. The formation of the first C-N bond is likely the rate-determining step. The conformational flexibility of the acyclic precursor and the forming ring system will influence the kinetics of the reaction. The success of forming a seven-membered ring via an intramolecular Williamson ether synthesis-type reaction is known to be kinetically feasible, albeit sometimes slower than the formation of five- or six-membered rings.[4][5]

The regioselectivity of the initial N-alkylation can be influenced by the nature of the acyl groups and the reaction conditions. However, in a symmetrical diacylhydrazine, the two nitrogen atoms are chemically equivalent, simplifying the initial step. For unsymmetrical diacylhydrazines, the substitution pattern can direct the initial site of alkylation based on steric and electronic effects.[6]

The Role of Phase Transfer Catalysts

In some protocols, a phase transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) is employed.[7]

Trustworthiness Through Self-Validating Systems: The use of a PTC is a self-validating system for reactions involving a solid or immiscible liquid base and an organic substrate. The PTC facilitates the transfer of the hydroxide or other anionic base from the solid/aqueous phase to the organic phase where the reaction occurs, thereby increasing the effective concentration of the base and accelerating the reaction rate.

Visualization of the Reaction Mechanism

The following diagram illustrates the proposed step-wise mechanism for the formation of a 4,5-diacyl-1,4,5-oxadiazepane.

Experimental_Workflow start Start reactants Charge reactor with N,N'-diacetylhydrazine and DMSO start->reactants base_add Add base (e.g., KOH powder) and allow exotherm to subside reactants->base_add ether_add Add 2,2'-dichlorodiethyl ether base_add->ether_add heating Heat reaction mixture to 80-90°C for 5 hours ether_add->heating cooling Cool to 20°C heating->cooling filtration Filter the reaction mixture cooling->filtration wash Wash residue with DMSO filtration->wash distillation Remove solvent from combined filtrates by distillation wash->distillation crystallization Add n-pentanol to the residual oil to induce crystallization distillation->crystallization isolation Isolate the crystalline product crystallization->isolation end End isolation->end

Caption: Workflow for 4,5-diacetyl--[3][7][8]oxadiazepine synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, introduce N,N'-diacetylhydrazine (0.3 mol) and dimethyl sulfoxide (DMSO) (616 g).

  • Base Addition: To the stirred mixture, carefully add potassium hydroxide powder (85%, 0.6 mol). An exotherm may be observed. Allow the mixture to cool to ambient temperature.

  • Dielectrophile Addition: Add 2,2'-dichlorodiethyl ether (0.6 mol) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80°C and maintain the temperature between 80-90°C for 5 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to 20°C.

    • Filter the mixture to remove any inorganic salts.

    • Wash the filtration residue with a small amount of DMSO.

    • Combine the filtrates and remove the DMSO by distillation under reduced pressure.

    • To the resulting residual oil, add n-pentanol (100 g) to induce crystallization of the product.

  • Isolation: Isolate the crystalline 4,5-diacetyl--[3][7][8]oxadiazepine by filtration, wash with a small amount of cold n-pentanol, and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on literature data. [3]

Parameter Value
Starting Material N,N'-diacetylhydrazine
Dielectrophile 2,2'-dichlorodiethyl ether
Base Potassium Hydroxide
Solvent DMSO
Temperature 80-90 °C
Reaction Time 5 hours
Typical Yield 60-70%

| Purity | >95% |

Deprotection to the Parent 1,4,5-Oxadiazepane

The 4,5-diacyl-1,4,5-oxadiazepane is a stable intermediate that can be readily deprotected to the parent heterocycle. This is typically achieved by hydrolysis under acidic or basic conditions.

Acid-Catalyzed Deprotection

Treatment of the diacyl derivative with a hydrohalic acid (e.g., HCl) in a high-boiling polar solvent effectively removes the acyl groups. [3]

Base-Mediated Deprotection

Alternatively, heating the diacyl compound with a strong base such as aqueous potassium hydroxide will also yield the deprotected 1,4,5-oxadiazepane. [5]

Conclusion

The formation of the 1,4,5-oxadiazepane ring system via the cyclization of N,N'-diacylhydrazines with 2,2'-disubstituted diethyl ethers is a robust and scalable synthetic method. The core mechanism is a double intramolecular SN2 reaction, initiated by base-mediated deprotonation of the diacylhydrazine. The efficiency of this process is governed by the judicious choice of base, solvent, and reaction temperature. A thorough understanding of this mechanism is paramount for the optimization of existing synthetic routes and the development of novel analogs based on the 1,4,5-oxadiazepane scaffold for applications in drug discovery and development.

References

  • A process for the preparation of-[3][7][8]oxadiazepine derivatives. Google Patents.

  • Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • A process for the preparation of-[3][7][8]oxadiazepine derivatives. Google Patents.

  • Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Bentham Science. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]

  • Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. ACS Publications. [Link]

  • The synthesis of seven- and eight-membered rings by radical strategies. Royal Society of Chemistry. [Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed. [Link]

  • CA2579742A1 - A process for the preparation of-[3][7][8]oxadiazepane derivatives. Google Patents.

  • Seven‐Membered Rings by Cyclization at Transition Metals: [4+3], [3+2+2], [5+2]. ResearchGate. [Link]

  • Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. ResearchGate. [Link]

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Methodological & Application

Introduction: The Significance of the 1,4,5-Oxadiazepane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 1,4,5-oxadiazepane hydrochloride derivatives, this document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development.

The 1,4,5-oxadiazepane ring system, a seven-membered heterocycle containing one oxygen and two nitrogen atoms, is a valuable scaffold in medicinal and agricultural chemistry.[1] Derivatives of this core structure are being explored for their potential as antimicrobial and anticancer agents.[1][2] Furthermore, they serve as crucial intermediates in the synthesis of certain herbicides, particularly those of the tetrahydropyrazolodione class.[3][4] The hydrochloride salt form of these derivatives is often preferred due to its increased stability and solubility in aqueous media, which is advantageous for both biological testing and formulation.

The synthesis of this compound typically proceeds through a two-step sequence: the formation of a diacylated intermediate followed by the removal of the acyl protecting groups. This guide will detail a common and effective protocol for this synthesis.

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a two-stage process. The first stage involves the construction of the core heterocyclic ring through a cyclization reaction. The second stage is a deprotection step to yield the final hydrochloride salt.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Deprotection N,N'-Diacylhydrazine N,N'-Diacylhydrazine Cyclization Cyclization N,N'-Diacylhydrazine->Cyclization 2,2'-Dichlorodiethyl ether 2,2'-Dichlorodiethyl ether 2,2'-Dichlorodiethyl ether->Cyclization 4,5-Diacyl-[1,4,5]-oxadiazepane 4,5-Diacyl-[1,4,5]-oxadiazepane Cyclization->4,5-Diacyl-[1,4,5]-oxadiazepane Deprotection Deprotection 4,5-Diacyl-[1,4,5]-oxadiazepane->Deprotection This compound This compound Deprotection->this compound G Diacylhydrazine N,N'-Diacylhydrazine Deprotonation Deprotonation Diacylhydrazine->Deprotonation Base Base Base->Deprotonation Nucleophilic Hydrazine Nucleophilic Hydrazine Deprotonation->Nucleophilic Hydrazine SN2_1 First SN2 Attack Nucleophilic Hydrazine->SN2_1 Dichlorodiethyl_ether 2,2'-Dichlorodiethyl ether Dichlorodiethyl_ether->SN2_1 Intermediate Linear Intermediate SN2_1->Intermediate Intramolecular_SN2 Intramolecular SN2 Intermediate->Intramolecular_SN2 Product 4,5-Diacyl-[1,4,5]-oxadiazepane Intramolecular_SN2->Product

Caption: Simplified mechanism for ring formation.

Experimental Protocol

Materials:

  • N,N'-Diacetylhydrazine

  • 2,2'-Dichlorodiethyl ether

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate in anhydrous DMF, add N,N'-diacetylhydrazine.

  • Heat the mixture to 80-90°C.

  • Add 2,2'-dichlorodiethyl ether dropwise to the heated suspension over a period of 1-2 hours.

  • Maintain the reaction mixture at 90-100°C for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The crude product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4,5-diacetyl--[3][4][5]oxadiazepane.

PART 2: Synthesis of this compound

The final step is the removal of the acetyl protecting groups. This can be achieved through acid-catalyzed hydrolysis, which directly yields the hydrochloride salt. [6]

Experimental Protocol

Materials:

  • 4,5-Diacetyl--[3][4][5]oxadiazepane

  • Diethylene glycol

  • Hydrogen chloride (anhydrous gas)

  • Methyl acetate (cold)

Procedure:

  • Dissolve 4,5-diacetyl--[3][4][5]oxadiazepane in diethylene glycol in a flask equipped with a gas inlet tube and a stirrer.

  • Bubble anhydrous hydrogen chloride gas through the solution for 8-10 hours. [6]The temperature should be maintained at 43-45°C. [6]3. Continue stirring the reaction mixture at this temperature for an additional 10-12 hours. [6]A precipitate of the hydrochloride salt will form.

  • Degas the reaction suspension at 40-45°C to remove excess HCl. [6]5. Cool the suspension to 10°C and filter the precipitate. [6]6. Wash the collected solid with cold methyl acetate. [6]7. Dry the product under vacuum to obtain this compound.

Safety Precautions:

  • Hydrogen chloride is a corrosive gas. This procedure must be performed in a well-ventilated fume hood.

  • Diethylene glycol can be harmful if swallowed.

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • The final product, 1,4,5-oxadiazepane, is reported to cause severe skin burns and eye damage. [7]Handle with care.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on literature data.

StepReactant 1Reactant 2SolventReagentTemp (°C)Time (h)Yield (%)Purity (%)Reference
Cyclization N,N'-Diacylhydrazine2,2'-Dichlorodiethyl etherPolar aprotic (e.g., DMF)Base (e.g., K₂CO₃)90-1002-460-70 (over 2 steps)~90[6]
Deprotection 4,5-Diacetyl--[3][4][5]oxadiazepaneAnhydrous HClDiethylene glycol-43-4518-2280-95~90[6]

Alternative Deprotection Method: Basic Hydrolysis

An alternative to using hydrohalic acid for deprotection is base-catalyzed hydrolysis. [3]This method avoids the use of corrosive HCl gas but requires a subsequent step to form the hydrochloride salt.

Experimental Protocol (Basic Hydrolysis)

Materials:

  • 4,5-Diacetyl--[3][4][5]oxadiazepane

  • Potassium hydroxide (50% aqueous solution)

  • Water

  • Chlorobenzene

Procedure:

  • Introduce 4,5-diacetyl--[3][4][5]oxadiazepane into a solution of water and potassium acetate. [8]2. Heat the mixture to 75-80°C. [8]3. Add a 50% aqueous solution of potassium hydroxide dropwise over 30 minutes. [8]4. Maintain the reaction mixture at 90-100°C for 4 hours. [8]5. Cool the mixture to 50-75°C and perform an extraction with chlorobenzene. [5][8]6. The combined organic extracts contain the free base, 1,4,5-oxadiazepane. [5]7. To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., ether) and treated with a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and final product.

  • FT-IR Spectroscopy: To identify key functional groups, such as the disappearance of the amide C=O stretch after deprotection.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compounds.

Conclusion

The synthesis of this compound is a well-established process that provides a valuable building block for further chemical exploration. The choice between acidic and basic deprotection methods will depend on the available equipment and the desired scale of the reaction. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis.

References

  • A process for the preparation of-[3][4][5]oxadiazepane derivatives. Google Patents.

  • Process for the preparation of-[3][4][5]oxadiazepine derivatives. Google Patents.

  • A process for the preparation of-[3][4][5]oxadiazepine derivatives. Google Patents.

  • A process for the preparation of-[3][4][5]oxadiazepine derivatives. Google Patents.

  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. [Link]

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  • Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Journal of Education for Pure Science-University of Thi-Qar. [Link]

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  • Recent Advances in The Chemistry of Oxadiazepine Derivatives: A Significant Leap in Synthetic Heterocycles and Biological Activity. ResearchGate. [Link]

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Application Notes & Protocols: The Use of 1,4,5-Oxadiazepane Hydrochloride in the Synthesis of Chemical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 1,4,5-Oxadiazepane hydrochloride, a seven-membered heterocyclic scaffold. While its most extensively documented use is as a key intermediate in the synthesis of agrochemicals, its structural features present compelling opportunities for exploration in pharmaceutical drug discovery. This guide offers detailed, field-proven protocols for the multi-step synthesis of the title compound and outlines standard, adaptable procedures for its subsequent derivatization, enabling researchers to leverage this versatile building block in novel synthetic routes.

Introduction and Scientific Context

The 1,4,5-Oxadiazepane core is a saturated seven-membered heterocycle containing two nitrogen and one oxygen atom. This structure offers a unique combination of conformational flexibility and defined geometric constraints, making it an intriguing scaffold for chemical synthesis.[1][2] Supplied typically as a stable hydrochloride salt (C₄H₁₁ClN₂O, Mol. Wt.: 138.60 g/mol ), it provides two secondary amine functionalities ready for diverse chemical modifications.[1]

The nitrogen and oxygen heteroatoms act as hydrogen bond acceptors and donors, which are critical for molecular recognition at biological targets.[2] While the primary industrial application of this intermediate has been in the preparation of tetrahydropyrazolodione-type herbicides[3][4][5][6], the structural analogy of the 1,4,5-oxadiazepane ring to widely used pharmaceutical scaffolds like piperazine and diazepine suggests significant, untapped potential in medicinal chemistry. Derivatives of related oxazepine scaffolds have been investigated for a range of therapeutic applications, including as monoamine reuptake inhibitors for CNS disorders and as ROCK inhibitors for glaucoma, highlighting the potential biological relevance of this heterocyclic family.[7][8]

This guide serves as a practical resource for researchers aiming to synthesize this compound and explore its utility as a versatile building block for novel compound libraries.

Synthesis of this compound

The synthesis is a robust two-stage process: (1) Cyclization to form a protected N,N'-diacyl-1,4,5-oxadiazepane intermediate, and (2) Deprotection of the acyl groups under acidic or basic conditions to yield the target compound.

Logical Workflow for Synthesis

cluster_0 Stage 1: Cyclization (N-Protected Intermediate) cluster_1 Stage 2: Deprotection A N,N'-Diacetylhydrazine + 2,2'-Dichlorodiethyl ether B Base-Mediated Cyclization (e.g., KOH in DMSO) A->B Reaction C 4,5-Diacetyl-1,4,5-oxadiazepane (Protected Intermediate) B->C Isolation D Acidic Hydrolysis (Anhydrous HCl) C->D Method A E Basic Hydrolysis (Aqueous KOH) C->E Method B F 1,4,5-Oxadiazepane Hydrochloride (Target) D->F Isolation G 1,4,5-Oxadiazepane (Free Base) E->G Isolation/ Extraction

Caption: Overall synthetic workflow for this compound.

Protocol 1: Synthesis of 4,5-Diacetyl-1,4,5-oxadiazepane (Intermediate)

This protocol is adapted from established patent literature and represents a reliable method for producing the key protected intermediate.[3][4]

Causality: The reaction proceeds via a double nucleophilic substitution. The N,N'-diacetylhydrazine is first deprotonated by a strong base (potassium hydroxide), making the nitrogen atoms nucleophilic. These then attack the electrophilic carbons of 2,2'-dichlorodiethyl ether, displacing the chloride leaving groups to form the seven-membered ring. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the potassium ions and enhancing the nucleophilicity of the hydrazine anion.

Materials & Reagents:

  • N,N'-Diacetylhydrazine

  • Potassium hydroxide (KOH), 85% pulverized

  • 2,2'-Dichlorodiethyl ether

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask with magnetic stirrer, condenser, and dropping funnel

  • Heating mantle with temperature control

Procedure:

  • To a solution of N,N'-diacetylhydrazine (9.3 g) in DMSO (141 g) in a round-bottom flask, carefully add pulverized 85% potassium hydroxide (10.6 g) in portions, ensuring the temperature does not exceed 33°C.

  • Heat the resulting mixture to 80-85°C with vigorous stirring.

  • Add 2,2'-dichlorodiethyl ether (23 g) dropwise via a dropping funnel over approximately 50 minutes, maintaining the temperature at 80-85°C.

  • After the addition is complete, maintain the reaction suspension at 80-85°C for an additional 3 hours.

  • Cool the reaction mixture to room temperature (20-25°C).

  • Filter the suspension to remove inorganic salts. Wash the residue with a small amount of DMSO.

  • Combine the filtrates and concentrate under reduced pressure to remove the DMSO. The resulting residue is 4,5-diacetyl-1,4,5-oxadiazepane.

  • The crude product can be used directly in the next step or purified further if necessary. A typical reported yield for this step is approximately 76%.[4]

Protocol 2: Deprotection to this compound (Acidic Method)

This method directly yields the desired hydrochloride salt. The strong acid catalyzes the hydrolysis of the amide bonds.

Causality: Anhydrous hydrogen chloride protonates the amide carbonyls of the diacetyl intermediate, making them highly susceptible to nucleophilic attack. The solvent, diethylene glycol, can act as a nucleophile, but the key process is the acid-catalyzed hydrolysis (with trace water) or alcoholysis that cleaves the acetyl groups, releasing the free diamine which is immediately protonated by the excess HCl to form the stable dihydrochloride salt, which precipitates from the solution.

Materials & Reagents:

  • 4,5-Diacetyl-1,4,5-oxadiazepane (from Protocol 1)

  • Diethylene glycol

  • Hydrogen chloride (HCl), anhydrous gas

  • Methyl acetate, cold

  • Reaction vessel with gas inlet tube and stirrer

  • Filtration apparatus

Procedure:

  • Dissolve 4,5-diacetyl-1,4,5-oxadiazepane (19.1 g) in diethylene glycol (70 g) in a suitable reaction vessel.

  • Bubble anhydrous hydrogen chloride gas (19.7 g) through the solution over a period of 8-10 hours. Maintain the reaction temperature between 43-45°C.

  • After the gas addition is complete, continue stirring the mixture at 43-45°C for an additional 10-12 hours. A precipitate will form.

  • Degas the resulting suspension by stirring under a slight vacuum at 40-45°C to remove excess HCl.

  • Cool the suspension to 10°C and filter the solid product.

  • Wash the filter cake with cold methyl acetate to remove residual diethylene glycol.

  • Dry the solid under vacuum to yield this compound.

ParameterValueReference
Yield ~85.0%[3]
Purity ~90.0%[3]
Note Product may contain residual diethylene glycol.[3]

Applications in Chemical Intermediate Synthesis

Established Application: Agrochemical Synthesis

The most robustly documented application of 1,4,5-oxadiazepane is as a key building block for a class of herbicides known as tetrahydropyrazolodiones.[3][4][5][6] In this context, the free diamine is reacted with other complex intermediates to construct the final active agrochemical ingredient. This industrial application underscores the scalability and reliability of the synthetic routes to 1,4,5-oxadiazepane.

Prospective Applications: Pharmaceutical Synthesis

The 1,4,5-oxadiazepane scaffold represents a "bioisostere" or "scaffold-hop" alternative to more common saturated heterocycles like piperazine. Replacing a piperazine ring with this seven-membered scaffold can significantly alter a drug candidate's physicochemical properties, including:

  • Solubility and Lipophilicity: Modifying the logP and aqueous solubility.

  • Conformational Profile: Introducing new bond vectors and exit angles for substituents, potentially enabling better interaction with a biological target.

  • Metabolic Stability: Altering the molecule's susceptibility to metabolic enzymes.

The free secondary amines of 1,4,5-oxadiazepane are nucleophilic and can undergo a variety of standard synthetic transformations used in pharmaceutical development. Below are exemplary protocols for two of the most common derivatization reactions.

Workflow for Pharmaceutical Derivatization

cluster_0 Starting Intermediate cluster_1 Derivatization Pathways A 1,4,5-Oxadiazepane (as HCl salt or free base) B Reductive Amination (R-CHO, NaBH(OAc)₃) A->B C N-Alkylation (R-X, Base) A->C D N-Arylation (Ar-X, Pd-catalyst) A->D E Amide Coupling (R-COOH, Coupling Agent) A->E F Diverse Library of Substituted Analogs B->F C->F D->F E->F

Caption: Common derivatization pathways for the 1,4,5-oxadiazepane scaffold.

Protocol 3: Exemplary Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for forming C-N bonds in a controlled manner.[6] This protocol describes the mono-alkylation of 1,4,5-oxadiazepane with an aldehyde.

Causality: The reaction proceeds in two steps within one pot. First, the amine nitrogen attacks the carbonyl carbon of the aldehyde to form a hemiaminal, which then dehydrates to an iminium ion intermediate. A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), then delivers a hydride to the electrophilic iminium carbon, reducing it to the secondary amine. NaBH(OAc)₃ is chosen because it is mild enough not to reduce the starting aldehyde, preventing byproduct formation, and does not require acidic conditions that could be problematic for sensitive substrates.

Materials & Reagents:

  • This compound

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • An aromatic or aliphatic aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask with magnetic stirrer and nitrogen atmosphere

Procedure:

  • Suspend this compound (1.0 mmol) in DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (2.2 mmol, 2.2 eq) to neutralize the hydrochloride salt and liberate the free base. Stir for 15 minutes at room temperature.

  • Add the desired aldehyde (1.0 mmol, 1.0 eq). Stir the mixture for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) in one portion. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkylated product.

Safety and Handling

Hazard Identification:

  • 1,4,5-Oxadiazepane (and its hydrochloride salt): Based on aggregated GHS data, this compound class is hazardous.[9]

    • H314: Causes severe skin burns and eye damage.

    • H318: Causes serious eye damage.

    • H410: Very toxic to aquatic life with long-lasting effects.

Precautions:

  • Always handle this compound inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • This material is toxic to aquatic life. Prevent release into the environment and dispose of chemical waste according to institutional and local regulations.

References

  • Faber, D., & Jau, B. (2009). Process for the preparation of[1][3][4]-oxadiazepine derivatives. U.S. Patent No. US7598376B2.

  • Oshiro, Y., et al. (2012). 1,4-oxazepane derivatives.
  • Faber, D., & Jau, B. (2006). A process for the preparation of[1][3][4]-oxadiazepine derivatives. WIPO Patent No. WO2006045587A1.

  • Szabó, G., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36567–36576. [Link]

  • Faber, D., & Jau, B. (2008). A process for the preparation of[1][3][4]-oxadiazepane derivatives. Canadian Patent No. CA2579742A1.

  • Kühbeck, D., et al. (2024). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Faber, D., & Jau, B. (2009). A PROCESS FOR THE PREPARATION[1][3][4]-OXADIAZEPINE DERIVATIVES. European Patent No. EP1838683B1. [Link]

  • National Center for Biotechnology Information (n.d.). 1,4,5-Oxadiazepane. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • Chen, Y., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(9), 2014. [Link]

  • Li, L., et al. (2021). Discovery of 3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Bioorganic & Medicinal Chemistry Letters, 45, 128138. [Link]

Sources

The Strategic Role of 1,4,5-Oxadiazepane Hydrochloride in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the application of 1,4,5-Oxadiazepane hydrochloride in modern agrochemical research. While not employed directly as a commercial herbicide, this seven-membered heterocyclic compound is a critical synthetic intermediate in the development of potent graminicides. Its unique structural properties make it an invaluable building block for creating complex herbicidal molecules with high efficacy and crop selectivity. This document will detail the synthesis of this compound, its strategic importance in the synthesis of the commercial herbicide Pinoxaden, and provide comprehensive protocols for the screening and evaluation of novel agrochemicals derived from this scaffold. The causality behind experimental choices and the validation of protocols are emphasized to ensure scientific integrity and practical utility for researchers in the field.

Introduction: The Significance of Heterocyclic Scaffolds in Agrochemicals

Nitrogen-containing heterocyclic compounds are foundational to the discovery and development of a vast array of pharmaceuticals and agrochemicals.[1] Their diverse structures and functionalities allow for the fine-tuning of biological activity, selectivity, and physicochemical properties. Among these, the 1,4,5-oxadiazepane ring system, a seven-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a key structural motif in the creation of a new class of herbicides.[2]

This compound (CAS 329704-29-2) is a salt form of this heterocyclic core.[2] While direct herbicidal activity of this specific salt is not documented, its role as a precursor is pivotal. It serves as a key building block in the synthesis of advanced herbicides, most notably those belonging to the tetrahydropyrazolodione class.[1] The incorporation of the 1,4,5-oxadiazepane ring is instrumental in achieving the desired biological performance of the final active ingredient.

This guide will elucidate the practical applications of this compound in an agrochemical research context, with a focus on its role in the synthesis of the commercial herbicide Pinoxaden.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₄H₁₁ClN₂O[2]
Molecular Weight 138.60 g/mol [2]
CAS Number 329704-29-2[2]
Appearance Typically a powder[2]
Storage Recommended at 4°C[2]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a multi-step process that is well-documented in patent literature. The general strategy involves the formation of a diacylated intermediate, followed by deprotection to yield the hydrochloride salt. This process is crucial for obtaining the necessary building block for more complex herbicide synthesis.

Rationale for the Synthetic Route

The chosen synthetic pathway offers a reliable and scalable method to produce the desired heterocyclic core. The initial acylation of hydrazine protects the nitrogen atoms and facilitates the subsequent cyclization reaction. The use of a di-substituted diethyl ether provides the carbon backbone for the seven-membered ring. Finally, acid-catalyzed deprotection is an efficient method to remove the acyl groups and form the stable hydrochloride salt.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Formation of 4,5-Diacyl-[1,4,5]-oxadiazepine cluster_1 Step 2: Deprotection and Salt Formation A N,N'-Diacylhydrazine D Reaction at Elevated Temperature (80-85°C) A->D B 2,2'-Disubstituted Diethyl Ether B->D C Polar Solvent (e.g., DMSO) + Base (e.g., KOH) C->D E 4,5-Diacyl-[1,4,5]-oxadiazepine Intermediate D->E F 4,5-Diacyl-[1,4,5]-oxadiazepine E->F Isolation and Purification H Reaction at 43-45°C F->H G Hydrohalic Acid (e.g., HCl) in a High-Boiling Polar Solvent (e.g., Diethylene Glycol) G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Detailed Protocol

Step 1: Synthesis of 4,5-Diacetyl-[2][3][4]-oxadiazepine

  • Materials:

    • N,N'-diacetylhydrazine

    • 2,2'-dichlorodiethyl ether

    • Potassium hydroxide (85%, finely pulverized)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Dissolve 9.3 g of N,N'-diacetylhydrazine in 141 g of dimethyl sulfoxide.

    • Carefully add 10.6 g of finely pulverized 85% potassium hydroxide to the solution, ensuring the temperature does not exceed 33°C.

    • Heat the reaction mixture to 80-85°C.

    • Add 23 g of 2,2'-dichlorodiethyl ether dropwise to the reaction mixture over 50 minutes.

    • Maintain the reaction at this temperature for 2 to 4 hours.

    • Cool the mixture to room temperature and filter.

    • Isolate the 4,5-diacetyl-[2][3][4]-oxadiazepine from the filtrate by concentration via evaporation. This intermediate is typically obtained in high purity (>95%).

Step 2: Synthesis of[2][3][4]-Oxadiazepine Hydrochloride

  • Materials:

    • 4,5-diacetyl-[2][3][4]-oxadiazepine (from Step 1)

    • Diethylene glycol

    • Hydrogen chloride (anhydrous)

    • Methyl acetate (cold)

  • Procedure:

    • Dissolve 19.1 g of 4,5-diacetyl-[2][3][4]-oxadiazepine in 70 g of diethylene glycol.

    • Pass 19.7 g of anhydrous hydrogen chloride gas into the solution over a period of 8 to 10 hours.

    • Maintain the reaction mixture at 43-45°C for 10 to 12 hours.

    • Degas the reaction suspension at 40-45°C.

    • Filter the suspension at 10°C.

    • Wash the residue with cold methyl acetate.

    • Dry the residue to obtain[2][3][4]-oxadiazepane hydrochloride. The product is typically obtained with a purity of around 90%.

Application in the Synthesis of Pinoxaden: A Case Study

The primary application of this compound in agrochemical research is as a key precursor for the synthesis of the commercial herbicide Pinoxaden.[5] Pinoxaden is a selective, post-emergence herbicide used to control annual grass weeds in cereal crops like wheat and barley.[3][6]

Pinoxaden: Mechanism of Action

Pinoxaden belongs to the phenylpyrazoline (DEN) class of herbicides and functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[4][6][7] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[6] By blocking this enzyme in susceptible grass species, Pinoxaden disrupts cell membrane formation, leading to cessation of growth and eventual plant death.[3][6] The selectivity of Pinoxaden arises from the difference in the structure of the ACCase enzyme between grasses and broadleaf crops; the enzyme in dicotyledonous plants is less sensitive to the herbicide.[7]

The Role of the 1,4,5-Oxadiazepane Moiety

The 1,4,5-oxadiazepane ring forms a crucial part of the fused heterocyclic core of Pinoxaden. This structural element is vital for the correct three-dimensional conformation of the molecule, which allows it to bind effectively to the active site of the ACCase enzyme. The optimization of this heterocyclic moiety was a key step in the discovery and development of Pinoxaden, leading to a compound with high herbicidal activity and excellent crop safety.[5]

Synthetic Pathway from 1,4,5-Oxadiazepane to Pinoxaden

G A 1,4,5-Oxadiazepane (as dihydrobromide or hydrochloride salt) D Condensation Reaction A->D B 2-(2,6-diethyl-4-methylphenyl)malonamide B->D C Triethylamine C->D E 8-(2,6-diethyl-4-methylphenyl)tetrahydropyrazol [1,2d][1,4,5]-oxadiazepine-7,9-dione (Intermediate III) D->E G Acylation Reaction E->G F Pivaloyl chloride F->G H Pinoxaden G->H

Caption: Simplified synthetic route to Pinoxaden.

Protocols for Agrochemical Screening of Novel Derivatives

Once novel derivatives incorporating the 1,4,5-oxadiazepane scaffold are synthesized, a systematic screening process is required to evaluate their potential herbicidal activity. This typically involves a tiered approach, starting with simple in vitro or small-scale in vivo assays and progressing to more complex greenhouse and field trials for promising candidates.

In Vitro Screening: Seed Germination and Early Seedling Growth Assay

This primary screening method provides a rapid and cost-effective way to assess the phytotoxicity of a large number of compounds.

5.1.1. Rationale

This assay targets fundamental plant processes – germination and early growth. Inhibition at this stage is a strong indicator of potential herbicidal activity. The use of petri dishes with filter paper allows for uniform application of the test compound and easy observation of effects.

5.1.2. Protocol

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of each test compound in acetone.

  • Test Solution Preparation: Create a series of dilutions (e.g., 1, 10, 100, 1000 µg/mL) from the stock solution using distilled water containing a surfactant like 0.1% (v/v) Tween-20. Prepare a control solution with only acetone and Tween-20 in water.

  • Assay Setup:

    • Place a sheet of filter paper in a sterile petri dish.

    • Evenly apply 5 mL of the test or control solution to the filter paper.

    • Place 20 seeds of a model weed species (e.g., cress, ryegrass) on the moistened paper.

  • Incubation: Seal the petri dishes and incubate in a growth chamber at 25 ± 1°C with a 12-hour light/dark cycle.

  • Data Collection: After 7-10 days, measure the germination rate, root length, and shoot length of the seedlings.

  • Analysis: Compare the measurements for each treatment to the control to determine the percentage of inhibition. The half-maximal effective concentration (EC50) can be calculated for active compounds.

In Vivo Screening: Whole Plant Greenhouse Assay

This secondary screen evaluates the efficacy of promising compounds on whole plants under more realistic conditions.

5.2.1. Rationale

This assay provides insights into the compound's uptake, translocation, and metabolism within the plant. It allows for the assessment of both pre-emergence (applied to soil before weed emergence) and post-emergence (applied to foliage after weed emergence) activity.

5.2.2. Protocol

  • Plant Cultivation: Grow target weed species (e.g., wild oat, foxtail) and a model crop species (e.g., wheat, barley) in pots containing a standard soil mix in a greenhouse.

  • Compound Formulation: Formulate the test compounds as an emulsifiable concentrate (EC) or a wettable powder (WP) to ensure proper application.

  • Application:

    • Pre-emergence: Apply the formulated compound at various rates to the soil surface immediately after sowing the seeds.

    • Post-emergence: Apply the formulated compound to the foliage of the plants once they have reached a specific growth stage (e.g., 2-3 leaf stage).

  • Evaluation:

    • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • Use a rating scale (e.g., 0% = no effect, 100% = complete kill) to quantify the herbicidal effect.

  • Data Analysis: Determine the dose-response relationship and calculate the GR50 (the dose required to cause a 50% reduction in plant growth) for both weed and crop species to assess selectivity.

Conclusion

This compound is a compound of significant strategic importance in agrochemical research. While it does not possess direct commercial application as a herbicide, its role as a key synthetic intermediate is indispensable for the construction of highly effective graminicides like Pinoxaden. The protocols detailed in this guide for its synthesis and the subsequent screening of its derivatives provide a robust framework for researchers aiming to develop novel weed management solutions. A thorough understanding of the structure-activity relationships and the mechanism of action of the final herbicidal products is crucial for the rational design of new active ingredients based on the versatile 1,4,5-oxadiazepane scaffold.

References

  • Cultivar Magazine. (2025, November 5). Pinoxadem (Pinoxaden). Retrieved January 19, 2026, from [Link]

  • Chemical Warehouse. (2024, August 19). Pinoxaden - Active Ingredient Page. Retrieved January 19, 2026, from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). PINOXADEN (293). Retrieved January 19, 2026, from [Link]

  • University of Hertfordshire. (n.d.). Pinoxaden (Ref: NOA 407855). AERU. Retrieved January 19, 2026, from [Link]

  • Takano, H., et al. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 78(1).
  • Muehlebach, M., et al. (2009). Discovery and SAR of Pinoxaden: A New Broad Spectrum, Postemergence Cereal Herbicide.
  • Forster, P. C., & Porter, D. J. (2005). PINOXADEN – A NEW POSTEMERGENCE GRAMINICIDE FOR WHEAT AND BARLEY. North Central Weed Science Society Proceedings, 60, 209.
  • Singh, S., et al. (2015). Pinoxaden for Controlling Grass Weeds in Wheat and Barley. Indian Journal of Weed Science, 47(2), 115-120.
  • Zhang, J., et al. (2018). Kilogram synthesis of pinoxaden. Journal of Chemical Research, 42(10), 522-526.
  • CN106928253A. (2017). A kind of preparation method of pinoxaden.
  • Wikipedia. (n.d.). Pinoxaden. Retrieved January 19, 2026, from [Link]

  • Al-Harbi, E. A., & Gad, W. A. (2018). Nitrogen-Containing Heterocycles in Agrochemicals. Agri Res & Tech: Open Access J, 16(2).

Sources

1,4,5-Oxadiazepane hydrochloride as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1,4,5-Oxadiazepane Hydrochloride: A Versatile Scaffold in Medicinal Chemistry

Introduction: The Significance of the 1,4,5-Oxadiazepane Core

In the landscape of modern drug discovery, the development of novel molecular scaffolds is a cornerstone of innovation. Heterocyclic compounds, in particular, offer a rich tapestry of three-dimensional structures, physicochemical properties, and biological activities. Among these, the 1,4,5-oxadiazepane ring system, a seven-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a scaffold of significant interest.[1] Its hydrochloride salt, this compound (C₄H₁₁ClN₂O), provides a stable, water-soluble entry point for a wide array of synthetic modifications.[1]

The inherent conformational flexibility of the seven-membered ring, combined with the presence of two modifiable secondary amine functionalities, makes this scaffold a valuable building block for constructing diverse chemical libraries.[1] Derivatives of the 1,4,5-oxadiazepane core are actively being investigated for a range of therapeutic applications, including potential antimicrobial and anticancer agents, as well as for use in agrochemical research as precursors to herbicides.[1][2][3]

This guide serves as a detailed technical resource for researchers, scientists, and drug development professionals. It provides an in-depth look at the synthesis, functionalization, and potential applications of the this compound scaffold, grounded in established chemical principles and supported by authoritative references.

Physicochemical Properties

A clear understanding of the scaffold's basic properties is essential before its incorporation into a synthetic workflow.

PropertyValueSource
Molecular Formula C₄H₁₁ClN₂O[1]
Molecular Weight 138.60 g/mol [1]
IUPAC Name 1,4,5-oxadiazepane;hydrochloride[1]
CAS Number 329704-29-2
Physical Form Powder[1]
Storage Recommended at 4°C[1]

Part 1: Synthesis of the 1,4,5-Oxadiazepane Scaffold

The synthesis of this compound is typically achieved via a two-step process: first, the formation of a stable, N,N'-diacylated intermediate, followed by a deprotection step to yield the target hydrochloride salt. This pathway allows for purification of the protected intermediate and offers flexibility in the final deprotection method.

Overall Synthetic Workflow

The following diagram illustrates the general synthetic pathway from common starting materials to the final scaffold.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Deprotection A N,N'-Diacylhydrazine C 4,5-Diacyl-1,4,5-oxadiazepane (Protected Intermediate) A->C Base, Polar Solvent B 2,2'-Disubstituted Diethyl Ether B->C D 1,4,5-Oxadiazepane (Free Base) C->D Base-Catalyzed Hydrolysis (e.g., KOH) C->D E This compound (Target Scaffold) C->E Acid-Mediated Hydrolysis (e.g., HCl) D->E HCl addition

General two-step synthesis of this compound.
Protocol 1: Synthesis of 4,5-Diacetyl-1,4,5-oxadiazepane (Protected Intermediate)

This protocol describes a common method for creating the core heterocyclic ring structure in its protected form. The cyclization reaction involves an N,N'-diacylhydrazine and a suitable dielectrophile, such as a 2,2'-disubstituted diethyl ether.[4]

Rationale: The use of N-acetyl groups serves two primary purposes. First, they act as protecting groups for the nitrogen atoms, preventing unwanted side reactions during subsequent synthetic steps.[5] Second, the diacylated product is often a stable, crystalline solid, which facilitates purification by recrystallization. The choice of a polar aprotic solvent like DMSO is crucial for dissolving the reagents and facilitating the nucleophilic substitution reactions.[4]

Materials:

  • N,N'-Diacetylhydrazine

  • 2,2'-Dichlorodiethyl ether

  • Potassium Carbonate (K₂CO₃), ground

  • Dimethyl Sulfoxide (DMSO)

  • Isopropanol

Procedure:

  • To a reaction vessel equipped with a stirrer and condenser, add N,N'-diacetylhydrazine (0.1 mol), ground potassium carbonate (0.21 mol), and dimethyl sulfoxide (177 g).[4]

  • Heat the mixture to 80°C with stirring.

  • Slowly add 2,2'-dichlorodiethyl ether (or another suitable 2,2'-disubstituted diethyl ether like 2,2-dimesyl diethyl ether) to the reaction mixture.[4]

  • Maintain the reaction temperature at 80-85°C for approximately 6 hours, monitoring the reaction progress by TLC.[4]

  • After completion, cool the mixture to room temperature (20-25°C) and filter to remove inorganic salts.[4]

  • Wash the filtration residue with a small amount of DMSO.[4]

  • Combine the filtrates and concentrate by evaporation under reduced pressure to yield a crude oil.[4]

  • Add isopropanol to the oil and cool to -10°C to induce crystallization.[4]

  • Filter the crystalline product, wash with cold isopropanol, and dry under vacuum to obtain 4,5-diacetyl-1,4,5-oxadiazepane.[4] Purity is typically high (e.g., >97%).[4]

SolventBaseTemperatureTypical YieldReference
DMSOK₂CO₃80-85°C~65%[4]
DMFANot SpecifiedNot SpecifiedVaries[4]
NMPAlkali Metal Hydroxides, Carbonates, or AlcoholatesElevatedVaries[4]
Protocol 2: Deprotection to Yield this compound

The final step is the removal of the acyl protecting groups. This can be achieved through either acid-mediated or base-catalyzed hydrolysis. The choice of method depends on the desired final salt form and the stability of other functional groups in the molecule.

Rationale: This is the most direct route to the hydrochloride salt. Using anhydrous hydrogen chloride in a high-boiling polar solvent like diethylene glycol ensures the complete cleavage of the amide bonds and the simultaneous formation of the desired salt, which often precipitates from the reaction mixture, simplifying isolation.[1][4] The reaction is typically run for an extended period to ensure complete conversion.[4]

Materials:

  • 4,5-Diacetyl-1,4,5-oxadiazepane

  • Diethylene glycol

  • Hydrogen chloride (anhydrous gas)

  • Methyl acetate (cold)

Procedure:

  • Dissolve 4,5-diacetyl-1,4,5-oxadiazepane (e.g., 19.1 g) in diethylene glycol (70 g) in a suitable reaction vessel.[4]

  • Bubble anhydrous hydrogen chloride gas (e.g., 19.7 g) through the solution over a period of 8 to 10 hours.[4] Maintain the temperature below 50°C during this addition.

  • After the addition is complete, maintain the reaction mixture at 43-45°C for an additional 10 to 12 hours.[4]

  • Degas the resulting suspension at 40-45°C to remove excess HCl.[4]

  • Cool the suspension to 10°C and filter the precipitate.[4]

  • Wash the collected solid with cold methyl acetate.[4]

  • Dry the product under vacuum to yield this compound. Yields are generally high, in the range of 80-95%.[4]

Rationale: This method involves the saponification of the amide bonds using a strong base like potassium hydroxide.[2][3] This liberates the free 1,4,5-oxadiazepane base, which is typically extracted into an organic solvent. This approach is useful if the free base is the desired intermediate for subsequent reactions without isolation of the HCl salt. The addition of a phase transfer catalyst can improve reaction rates and yields.[3]

Materials:

  • 4,5-Diacetyl-1,4,5-oxadiazepane

  • Potassium hydroxide (KOH), 50% aqueous solution

  • Potassium acetate

  • Water

  • Chlorobenzene (for extraction)

  • Hydrochloric acid (for salt formation, if desired)

Procedure:

  • Prepare a solution of water (e.g., 67.2 g) and potassium acetate (100 g).[3]

  • Introduce 4,5-diacetyl-1,4,5-oxadiazepane (e.g., 96.6 g) into the solution at 75-80°C.[3]

  • At the same temperature, add 50% aqueous potassium hydroxide solution (e.g., 134.4 g) dropwise over 30 minutes.[2][3]

  • Maintain the reaction mixture at 90-100°C for 4 hours to ensure complete hydrolysis.[2][3]

  • Cool the mixture to 50-75°C.[2][3]

  • Perform a liquid-liquid extraction with chlorobenzene (e.g., 1 x 200 g, then 2 x 100 g) to isolate the free 1,4,5-oxadiazepane base.[2][3]

  • The combined organic extracts contain the free base. To obtain the hydrochloride salt, this solution can be treated with a stoichiometric amount of HCl in a suitable solvent (e.g., ethereal HCl).

Part 2: Application of the Scaffold in Library Synthesis

Once obtained, the this compound scaffold is a versatile platform for creating libraries of compounds through functionalization of its two secondary amine nitrogens.

Scaffold Derivatization Pathways

The secondary amines of the 1,4,5-oxadiazepane ring are nucleophilic and can be readily functionalized, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

G cluster_0 Scaffold Activation cluster_1 Derivatization Reactions cluster_2 Compound Library A 1,4,5-Oxadiazepane Hydrochloride B 1,4,5-Oxadiazepane (Free Base) A->B Base (e.g., Et₃N, aq. NaHCO₃) C N-Alkylation (R-X, Base) B->C D N-Acylation (R-COCl or (RCO)₂O) B->D E Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) B->E F N-Arylation (Ar-X, Pd/Cu catalyst) B->F G Diverse N,N'-Substituted 1,4,5-Oxadiazepane Derivatives C->G D->G E->G F->G

Sources

Application Notes & Protocols: Strategic N-Functionalization of the 1,4,5-Oxadiazepane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,4,5-Oxadiazepane Core in Modern Drug Discovery

The 1,4,5-oxadiazepane ring is a seven-membered heterocyclic scaffold of increasing importance in medicinal and agrochemical research.[1] Its structure, containing one oxygen and two nitrogen atoms, provides a unique combination of conformational flexibility and defined vectoral exits for substitution, making it an attractive building block for novel therapeutic agents.[1][2] The nitrogen atoms at the N-4 and N-5 positions are particularly amenable to functionalization, serving as key handles to modulate the physicochemical properties, pharmacological activity, and pharmacokinetic profile of derivative compounds.

This guide provides an in-depth exploration of two fundamental transformations for this scaffold: N-acylation and N-alkylation. We will move beyond simple procedural lists to dissect the causality behind protocol choices, offering field-proven insights for researchers engaged in the synthesis of 1,4,5-oxadiazepane-based compound libraries.

The Gateway to Functionalization: Accessing the Parent Heterocycle

A critical insight for newcomers to this scaffold is that N-acylated derivatives are often the direct products of its synthesis. Common synthetic routes involve the cyclization of N,N'-diacylhydrazines, which yields 4,5-diacyl-1,4,5-oxadiazepanes.[1][3] These diacyl groups act as protecting groups and must be removed to access the parent NH-NH moiety for subsequent, diverse functionalization. Therefore, the first essential protocol is often deprotection.

Protocol 1: Base-Mediated Deacylation of 4,5-Diacyl-1,4,5-oxadiazepanes

This protocol describes the hydrolysis of the amide bonds to yield the free 1,4,5-oxadiazepane. Base-mediated deprotection is often preferred for its efficiency.[4][5]

Rationale: Strong bases like potassium hydroxide effectively hydrolyze the amide linkages. The reaction is typically performed at elevated temperatures to drive it to completion. Extraction with an organic solvent immiscible with the aqueous reaction medium, such as chlorobenzene, isolates the free base from the inorganic salts.[4][6]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, introduce 4,5-diacetyl-1,4,5-oxadiazepane (1.0 equiv).

  • Solvent Addition: Add a solution of potassium acetate (approx. 2.0 equiv) in water.

  • Heating: Heat the mixture to 90-100 °C with vigorous stirring.

  • Base Addition: Slowly add a 50% aqueous solution of potassium hydroxide (KOH) (approx. 2.5-3.0 equiv) dropwise over 30 minutes, maintaining the reaction temperature.

  • Reaction: Maintain the reaction mixture at 90-100 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 60-75 °C.

    • Transfer the mixture to a separatory funnel and perform an extraction with chlorobenzene (3 x volume of aqueous layer).[4]

    • Combine the organic extracts. The resulting solution contains the 1,4,5-oxadiazepane free base.

  • Isolation: The solvent can be carefully removed under reduced pressure to yield the crude product, which can be used directly or purified further by vacuum distillation or crystallization.

N-Acylation: Introducing Amide Functionality

N-acylation is a robust method for installing a vast array of functional groups, influencing properties from target binding to cell permeability. Amide bonds are a cornerstone of medicinal chemistry, found in approximately 25% of all marketed pharmaceuticals.[7]

Protocol 2: General N-Acylation with Acyl Chlorides

This protocol details the acylation of the parent 1,4,5-oxadiazepane. The presence of two nucleophilic nitrogen atoms allows for either mono- or di-acylation, which can be controlled by stoichiometry.

Rationale: The reaction proceeds via nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine. Anhydrous conditions are crucial as acyl chlorides readily hydrolyze with water.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add a solution of 1,4,5-oxadiazepane (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.1 equiv for mono-acylation; 2.2 equiv for di-acylation) dropwise to the stirred solution.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.05 equiv for mono-acylation; 2.1 equiv for di-acylation) dropwise, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours. Monitor progress by TLC.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N-acyl derivative(s).

Data Summary: N-Acylation Parameters
Acylating AgentStoichiometry (equiv)Base (equiv)Expected ProductKey Considerations
Acetyl Chloride1.05TEA (1.1)4-Acetyl-1,4,5-oxadiazepaneFavored at low temperatures.
Acetyl Chloride2.1TEA (2.2)4,5-Diacetyl-1,4,5-oxadiazepaneMay require slightly longer reaction times.
Benzoyl Chloride1.05TEA (1.1)4-Benzoyl-1,4,5-oxadiazepaneLess reactive than acetyl chloride.
Isobutyl Chloroformate2.1NMM (2.2)4,5-Bis(isobutoxycarbonyl) derivativeForms a carbamate linkage.

TEA: Triethylamine; NMM: N-Methylmorpholine

Reaction Scheme: N-Acylation Pathways

N_Acylation parent 1,4,5-Oxadiazepane mono_acyl 4-Acyl-1,4,5-oxadiazepane parent->mono_acyl 1. RCOCl (1 equiv) 2. Base (1 equiv) di_acyl 4,5-Diacyl-1,4,5-oxadiazepane parent->di_acyl 1. RCOCl (2 equiv) 2. Base (2 equiv) mono_acyl->di_acyl 1. RCOCl (1 equiv) 2. Base (1 equiv)

Caption: Stoichiometric control of N-acylation.

N-Alkylation: Expanding Structural Diversity

N-alkylation introduces alkyl or arylmethyl groups, which can profoundly impact a molecule's lipophilicity, metabolic stability, and target engagement. While direct alkylation with halides is common, controlling the degree of substitution can be challenging.[9] Reductive amination provides a milder and more selective alternative for mono-alkylation.

Protocol 3: Direct N-Alkylation with Alkyl Halides

Rationale: This Sₙ2 reaction involves the nucleophilic nitrogen attacking the electrophilic carbon of an alkyl halide. A base is required to neutralize the generated acid. The choice of base and solvent is critical; stronger bases and polar aprotic solvents (e.g., DMF, Acetonitrile) facilitate the reaction. Over-alkylation to the di-substituted product is a common side reaction.[1][9]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend 1,4,5-oxadiazepane (1.0 equiv) and a mild base such as potassium carbonate (K₂CO₃) (1.5 equiv for mono-, 3.0 for di-alkylation) in anhydrous acetonitrile or DMF.

  • Alkylating Agent Addition: Add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0 equiv for mono-, 2.2 equiv for di-alkylation).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate or DCM.

    • Wash the organic solution with water and then brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to separate mono- and di-alkylated products from any unreacted starting material.

Protocol 4: Reductive Amination for Controlled Mono-Alkylation

Rationale: This highly efficient, one-pot method first forms an iminium or aminal intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[10] This approach largely avoids the issue of over-alkylation.[10]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1,4,5-oxadiazepane (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask, add the desired aldehyde or ketone (1.1 equiv).

  • Intermediate Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the aminal/iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the stirring solution. Be mindful of potential gas evolution.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

    • Transfer to a separatory funnel, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Data Summary: N-Alkylation Strategies
MethodAlkylating AgentReagentsSelectivityKey Considerations
Direct AlkylationMethyl IodideK₂CO₃, MeCNMixture of mono/diDifficult to control; favors di-alkylation with excess reagent.
Direct AlkylationBenzyl BromideK₂CO₃, DMFMixture of mono/diHigher temperatures may be needed.
Reductive AminationBenzaldehydeNaBH(OAc)₃, DCMHigh for MonoExcellent for mono-alkylation; mild conditions.[10]
Reductive AminationAcetoneNaBH(OAc)₃, DCMHigh for Mono (N-isopropyl)Suitable for introducing secondary alkyl groups.
Reaction Scheme: N-Alkylation Pathways

N_Alkylation cluster_0 Direct Alkylation cluster_1 Reductive Amination parent_A 1,4,5-Oxadiazepane mono_alkyl 4-Alkyl-1,4,5-oxadiazepane parent_A->mono_alkyl R-X (1 equiv) Base di_alkyl 4,5-Dialkyl-1,4,5-oxadiazepane mono_alkyl->di_alkyl R-X (1 equiv) Base parent_B 1,4,5-Oxadiazepane mono_alkyl_reductive 4-Alkyl-1,4,5-oxadiazepane parent_B->mono_alkyl_reductive 1. RCHO 2. NaBH(OAc)₃

Caption: Comparison of direct vs. reductive N-alkylation.

General Experimental Workflow & Troubleshooting

A successful synthesis relies on a systematic workflow from setup to purification.

General Laboratory Workflow

Workflow Setup Reaction Setup (Anhydrous, Inert Atm.) Reaction Reagent Addition & Reaction Time Setup->Reaction Monitor Monitoring (TLC, LC-MS) Reaction->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: Standard workflow for synthesis and purification.

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Insufficiently active reagents; Low reaction temperature; Ineffective base.Check reagent quality; Increase temperature; Use a stronger base (e.g., NaH for direct alkylation); Ensure anhydrous conditions.
Over-alkylation Stoichiometry of alkylating agent too high; Reaction run for too long.Use 1.0 equivalent or slight excess of alkylating agent; Monitor reaction closely and stop once starting material is consumed; Use reductive amination for mono-alkylation.
Formation of Byproducts Reagents not pure; Hydrolysis of acyl/alkyl halides; Side reactions.Use freshly distilled solvents and pure reagents; Maintain strict anhydrous and inert conditions; Re-evaluate reaction temperature.
Difficult Purification Products have similar polarity.Optimize chromatography solvent system (try different solvent mixtures); Consider derivatization or crystallization to aid separation.

Conclusion

The N-alkylation and N-acylation reactions of the 1,4,5-oxadiazepane scaffold are powerful and versatile tools for generating structurally diverse molecules. A thorough understanding of the underlying mechanisms, particularly the control of stoichiometry for selectivity and the choice between direct versus reductive alkylation methods, is paramount. The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals to effectively leverage this promising heterocyclic core in their discovery programs.

References

  • 1,4,5-Oxadiazepane Hydrochloride | CAS 329704-29-2. Benchchem.
  • Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Benchchem.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- | 83598-13-4. Benchchem.
  • A process for the preparation of[1][2][4]-oxadiazepane derivatives . Google Patents.

  • Process for the preparation of[1][2][4]-oxadiazepine derivatives . Google Patents.

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir.
  • An eco-friendly and highly efficient route for N-acylation under c
  • Application Notes and Protocols: N-alkylation and N-acyl
  • Methods for the N-alkylation of amines.
  • WO2006045587A1 - A process for the preparation of[1][2][4]-oxadiazepine derivatives . Google Patents.

  • Mild and Useful Method for N-Acylation of Amines.
  • Preparation of N-acylated amines.
  • A rapid method of N-alkylation of amines. Journal of the Chemical Society C.
  • Application Notes and Protocols for N-Alkyl
  • A PROCESS FOR THE PREPARATION[1][2][4]-OXADIAZEPINE DERIVATIVES . European Patent Office.

  • 1,4,5-Oxadiazepane | C4H10N2O | CID 11205724. PubChem.

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Application Notes and Protocols for the Deprotection of Diacyl-1,4,5-Oxadiazepanes

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Chemical Biology

Introduction

The 1,4,5-oxadiazepane scaffold is a seven-membered heterocyclic ring system that has garnered significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure and synthetic tractability make it a valuable component in the design of novel therapeutic agents. In many synthetic routes towards complex molecules incorporating this scaffold, the nitrogen atoms of the 1,4,5-oxadiazepane ring are often protected as diacyl derivatives. This protection strategy serves to modulate reactivity and prevent undesirable side reactions during multi-step syntheses.

The subsequent removal, or deprotection, of these N-acyl groups is a critical step to unveil the final active molecule or to allow for further functionalization. The choice of deprotection protocol is paramount and depends heavily on the nature of the acyl groups and the overall chemical architecture of the molecule, particularly the presence of other sensitive functional groups. This document provides a comprehensive guide to the common protocols for the deprotection of diacyl-1,4,5-oxadiazepanes, with a focus on acidic and basic hydrolysis methods.

Core Principles of Deprotection

The deprotection of diacyl-1,4,5-oxadiazepanes fundamentally relies on the cleavage of the amide bonds formed between the nitrogen atoms of the oxadiazepane ring and the acyl groups. The lability of these bonds can be exploited under various reaction conditions. The concept of orthogonal protection strategies is central to complex molecule synthesis.[1][2] This principle involves using protecting groups that can be removed under distinct conditions, allowing for selective deprotection without affecting other protected functionalities within the same molecule.[3] For instance, an acid-labile acyl group could be removed in the presence of a base-labile ester.

The selection of a deprotection method should be guided by the following considerations:

  • Stability of the Substrate: The target molecule must be stable under the chosen deprotection conditions.

  • Presence of Other Functional Groups: The reagents used for deprotection should not react with other functional groups in the molecule.

  • Nature of the Acyl Group: The electronic and steric properties of the acyl group will influence its reactivity towards acidic or basic reagents.

  • Desired Final Product: Whether the free diamine or a salt form is desired will influence the workup procedure.

Section 1: Acidic Hydrolysis for Deprotection

Acidic hydrolysis is a widely employed method for the removal of N-acyl groups. The mechanism typically involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

A common procedure for the deprotection of diacyl-1,4,5-oxadiazepanes involves the use of hydrohalic acids, such as hydrochloric acid (HCl) or hydrobromic acid (HBr).[4]

Mechanism of Acidic Hydrolysis

The acidic hydrolysis of an N-acyl group on the 1,4,5-oxadiazepane ring can be visualized as a two-step process. First, the amide bond is cleaved, followed by the release of the corresponding carboxylic acid and the protonated amine.

Acidic Hydrolysis Mechanism cluster_0 Step 1: Protonation and Nucleophilic Attack cluster_1 Step 2: Collapse and Product Formation Diacyl_Oxadiazepane Diacyl-1,4,5-Oxadiazepane Protonated_Amide Protonated Amide Diacyl_Oxadiazepane->Protonated_Amide H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate H2O Protonated_Amine Protonated 1,4,5-Oxadiazepane Tetrahedral_Intermediate->Protonated_Amine -RCOOH, -H+ Carboxylic_Acid Carboxylic Acid

Caption: Mechanism of Acidic N-Acyl Deprotection.

Experimental Protocol: Acidic Hydrolysis with Hydrohalic Acid

This protocol describes a general procedure for the deprotection of a 4,5-diacyl-[3][4]-oxadiazepine using a hydrohalic acid.[4]

Materials:

  • 4,5-Diacyl-[3][4]-oxadiazepine derivative

  • High-boiling alcohol (e.g., n-butanol, isopropanol)

  • Hydrohalic acid (e.g., concentrated HCl or HBr)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • The 4,5-diacyl-[3][4]-oxadiazepine is dissolved or suspended in a high-boiling alcohol.

  • The solution or suspension is heated to approximately 50°C.

  • Hydrohalic acid is then introduced into the mixture. This can be done by bubbling the gaseous form (e.g., HCl gas) or by the dropwise addition of a concentrated aqueous solution. An excess of the acid, typically 2 to 5 equivalents based on the diacyl-oxadiazepine, is used.[4]

  • The reaction mixture is maintained at this temperature for an extended period, often 12 to 14 hours, to ensure complete deprotection.[4]

  • After the reaction is complete, the mixture is degassed, typically by bubbling an inert gas through it, to remove any excess dissolved hydrohalic acid.

  • The mixture is then cooled, which usually results in the precipitation of the[3][4]-oxadiazepine salt.

  • The solid product is collected by filtration and washed with a suitable solvent to remove any remaining impurities.

Troubleshooting and Key Considerations:

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the excess of acid.

  • Side Reactions: The choice of a high-boiling alcohol as the solvent is crucial to allow for the necessary reaction temperature without excessive evaporation.

  • Product Isolation: The product is typically isolated as the hydrogen halide salt, which may be desirable for stability and handling. If the free base is required, a subsequent neutralization step would be necessary.

Section 2: Basic Hydrolysis for Deprotection

Basic hydrolysis offers an alternative strategy for N-acyl group removal, particularly for substrates that are sensitive to acidic conditions. The mechanism involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.

A patent describes a method for the deprotection of 4,5-diacyl-[3][4]-oxadiazepines using a base, such as potassium hydroxide.[5]

Mechanism of Basic Hydrolysis

The basic hydrolysis of an N-acyl group proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form a carboxylate and the deprotected amine.

Basic Hydrolysis Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse and Product Formation Diacyl_Oxadiazepane Diacyl-1,4,5-Oxadiazepane Tetrahedral_Intermediate Tetrahedral Intermediate Diacyl_Oxadiazepane->Tetrahedral_Intermediate OH- Deprotected_Amine 1,4,5-Oxadiazepane Tetrahedral_Intermediate->Deprotected_Amine -RCOO- Carboxylate Carboxylate

Caption: Mechanism of Basic N-Acyl Deprotection.

Experimental Protocol: Basic Hydrolysis with Potassium Hydroxide

This protocol provides a general procedure for the deprotection of a 4,5-diacetyl-[3][4]-oxadiazepine using aqueous potassium hydroxide.[5]

Materials:

  • 4,5-Diacetyl-[3][4]-oxadiazepine

  • Potassium acetate

  • 50% aqueous potassium hydroxide solution

  • Water

  • Chlorobenzene (for extraction)

Procedure:

  • A solution of potassium acetate in water is prepared.

  • The 4,5-diacetyl-[3][4]-oxadiazepine is introduced into this solution at a temperature of 75 to 80°C.

  • A 50% aqueous solution of potassium hydroxide is then added dropwise over a period of 30 minutes, maintaining the temperature.

  • After the addition is complete, the reaction mixture is heated to 90 to 100°C for 4 hours.

  • The mixture is then cooled to a temperature between 50 and 75°C.

  • The deprotected[3][4]-oxadiazepine is extracted from the aqueous solution using an organic solvent such as chlorobenzene. The extraction is typically performed multiple times to ensure a good recovery of the product.

  • The combined organic extracts contain the desired product.

Troubleshooting and Key Considerations:

  • Reaction Rate: The rate of hydrolysis can be influenced by the concentration of the base and the reaction temperature.

  • Substrate Solubility: The use of a co-solvent may be necessary if the starting material has poor solubility in the aqueous basic solution.

  • Product Extraction: The choice of extraction solvent is important to ensure efficient recovery of the deprotected product. The pH of the aqueous layer may need to be adjusted to facilitate extraction of the free base.

Data Summary: Comparison of Deprotection Protocols

ParameterAcidic HydrolysisBasic Hydrolysis
Reagents Hydrohalic acids (e.g., HCl, HBr)Strong bases (e.g., KOH, NaOH)
Solvent High-boiling alcoholsWater, often with a salt like potassium acetate
Temperature ~50°C90-100°C
Reaction Time 12-14 hours4 hours
Product Form Hydrogen halide saltFree base (after extraction)
Typical Yields 80-95% (for the salt)[4]65-81% (after extraction)[5]

Conclusion

The deprotection of diacyl-1,4,5-oxadiazepanes is a crucial transformation in the synthesis of various compounds of interest in drug discovery. The choice between acidic and basic hydrolysis protocols should be made based on a careful analysis of the substrate's stability and the presence of other functional groups. The detailed protocols and mechanistic insights provided in these application notes offer a solid foundation for researchers to successfully perform these deprotection reactions and advance their synthetic endeavors. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific substrate.

References

  • Baran, P. S., et al. (2007). Protecting Groups. In Classics in Total Synthesis II (pp. 637-655). Wiley-VCH Verlag GmbH & Co. KGaA.
  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]

  • Senn, R., & Zeller, M. (2011). Process for the preparation of[3][4]-oxadiazepine derivatives. U.S. Patent No. US20110207925A1.

  • Senn, R. (2006). A process for the preparation of[3][4]-oxadiazepane derivatives. Canadian Patent No. CA2579742A1.

Sources

Application Notes & Protocols: A Framework for the Development of Novel Antimicrobial Agents from the 1,4,5-Oxadiazepane Hydrochloride Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action.[1][2][3] Heterocyclic compounds represent a rich and validated source of pharmacologically active molecules, with nitrogen-containing scaffolds being particularly prominent in medicinal chemistry.[2][4][5][6] This guide focuses on the 1,4,5-Oxadiazepane hydrochloride core, a seven-membered heterocyclic compound noted for its conformational flexibility and utility as a versatile synthetic intermediate.[7] We present a structured, in-depth framework for the systematic development of potential antimicrobial agents derived from this scaffold. This document provides detailed protocols for the synthesis of a chemical library, robust in vitro antimicrobial susceptibility testing, essential cytotoxicity profiling to determine selective toxicity, and a primer on preliminary mechanism of action studies. The methodologies are designed for researchers, scientists, and drug development professionals engaged in the early stages of antibiotic discovery.

Introduction: The Rationale for 1,4,5-Oxadiazepane in Antimicrobial Discovery

The chemical scaffold of a potential drug is the foundation of its therapeutic activity. The 1,4,5-Oxadiazepane ring, containing one oxygen and two nitrogen atoms, offers a unique three-dimensional structure.[7] Its value in drug discovery lies in its potential for diverse functionalization. The nitrogen atoms provide reactive sites for the addition of various side chains, allowing for the creation of a large library of derivatives. This chemical diversity is paramount in the search for novel antimicrobial agents, as subtle changes in structure can dramatically impact biological activity and specificity.

This guide outlines a comprehensive, multi-stage workflow designed to identify and characterize promising antimicrobial candidates derived from this compound. The process begins with the synthesis of a focused library of derivatives, followed by a rigorous cascade of in vitro assays to evaluate their efficacy and safety.

cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Characterization A 1,4,5-Oxadiazepane HCl (Core Scaffold) B Chemical Derivatization (Addition of R-groups) A->B C Purification & Characterization B->C D Primary Antimicrobial Screening (MIC/MBC Assays) C->D Test Compounds E Cytotoxicity Profiling (CC50 on Mammalian Cells) D->E F Hit Prioritization (Calculation of Selectivity Index) E->F G Preliminary MoA Studies F->G Prioritized Hits H Lead Optimization (SAR) G->H I Preclinical ADME Profiling H->I

Caption: High-level workflow for antimicrobial drug discovery.

Synthesis of a 1,4,5-Oxadiazepane Derivative Library

Rationale

The parent compound, this compound, serves as a foundational building block.[7] Its synthesis typically involves the cyclization of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether, followed by acidic deprotection of the acyl groups to yield the hydrochloride salt.[7][8] To explore the structure-activity relationship (SAR), a library of derivatives must be synthesized by introducing a variety of functional groups at the nitrogen positions. This allows for the modulation of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can influence antimicrobial activity.

General Protocol for N-Functionalization

This protocol describes a general method for creating N-substituted derivatives from the 1,4,5-Oxadiazepane free base.

  • Liberation of the Free Base: Dissolve this compound in a minimal amount of water and treat with a strong base (e.g., potassium hydroxide) until the solution is alkaline (pH > 10).[7] Extract the aqueous solution with an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

  • N-Acylation (Example):

    • Dissolve the 1,4,5-Oxadiazepane free base in an aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N2).

    • Add a base such as triethylamine (1.1 equivalents per reactive NH site).

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add the desired acyl chloride or anhydride (e.g., benzoyl chloride) (1.05 equivalents per reactive NH site).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product using column chromatography on silica gel to yield the desired N-functionalized derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

A 1,4,5-Oxadiazepane HCl Deprotection (Base) B 1,4,5-Oxadiazepane (Free Base) + R-COCl (Acyl Chloride) + Base (e.g., Et3N) A->B Step 1 C N,N'-Diacyl-1,4,5-Oxadiazepane Derivative (Library Member) B->C Step 2: N-Acylation D Purification & Analysis (Chromatography, NMR, MS) C->D Step 3

Caption: General synthesis scheme for derivative library generation.

In Vitro Antimicrobial Susceptibility Testing

The initial biological evaluation of the synthesized library involves determining the potency of each compound against a panel of clinically relevant bacteria. The standard metrics for this are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[1][9]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][10] The broth microdilution method is a standardized and widely used technique.[11][12]

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB)[13]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Synthesized 1,4,5-Oxadiazepane derivatives (stock solutions in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[1] Use this inoculum within 30 minutes of preparation.[10]

  • Plate Preparation:

    • Add 50 µL of sterile MHB to wells 2 through 12 in each row of the 96-well plate.

    • Prepare a starting solution of each test compound at 4x the highest desired final concentration.

    • Add 100 µL of this starting compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the positive control (inoculum, no compound). Add 50 µL of MHB.

    • Well 12 serves as the negative/sterility control (MHB only, no inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well (1-11) is 100 µL. The final bacterial concentration is ~5 x 10⁵ CFU/mL.

    • Seal the plate and incubate at 37°C for 16-24 hours under ambient atmospheric conditions.[1]

  • Result Interpretation:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).[1] The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14][15] This test is a direct extension of the MIC assay and is crucial for distinguishing between bactericidal (killing) and bacteriostatic (inhibiting) agents.[16]

Procedure:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.

    • From each of these wells, and from the positive growth control well, take a 10 µL aliquot.

  • Plating:

    • Spot-plate each 10 µL aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

    • Allow the spots to dry completely.

  • Incubation:

    • Incubate the MHA plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[15][16]

Data Presentation
Compound IDGram (+) S. aureus MIC (µg/mL)Gram (+) S. aureus MBC (µg/mL)Gram (-) E. coli MIC (µg/mL)Gram (-) E. coli MBC (µg/mL)
OXA-HCL-0181664>128
OXA-HCL-02483264
OXA-HCL-03>128>128>128>128
Ciprofloxacin0.250.50.0150.03

In Vitro Cytotoxicity Profiling

A promising antimicrobial agent must be selectively toxic to microbial cells while causing minimal harm to host cells.[17][18] Therefore, it is essential to assess the cytotoxicity of "hit" compounds against a mammalian cell line.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[19]

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well sterile tissue culture plates

  • Test compounds (stock solutions in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (DMSO) and untreated cells.

    • Incubate for another 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540-570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the cell viability against the compound concentration (log scale) and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Determining the Selectivity Index (SI)

The SI is a critical parameter for prioritizing compounds. It is the ratio of a compound's toxicity to its activity. A higher SI value indicates greater selectivity for the microbial target over host cells.

SI = CC₅₀ / MIC

Compound IDS. aureus MIC (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)
OXA-HCL-01810012.5
OXA-HCL-024>200>50
OXA-HCL-03>128150N/A

Preliminary Mechanism of Action (MoA) Elucidation

Identifying the cellular target of a novel antimicrobial is crucial for its development and for overcoming potential resistance.[20] While a full MoA investigation is extensive, initial studies can help classify the compound's general mode of action.

Key Bacterial Targets

Most antibiotics function by disrupting one of a few essential cellular processes:[21]

  • Cell Wall Synthesis: Inhibition of peptidoglycan formation, leading to cell lysis.[22][23]

  • Protein Synthesis: Targeting the 30S or 50S ribosomal subunits to block translation.[22]

  • Nucleic Acid Synthesis: Interfering with DNA replication (e.g., DNA gyrase) or RNA transcription (e.g., RNA polymerase).[22]

  • Metabolic Pathways: Blocking the synthesis of essential molecules like folic acid.[23]

  • Membrane Function: Disrupting the integrity of the bacterial cell membrane, leading to leakage of cellular contents.[21][23]

cluster_cell Cytoplasm cluster_envelope Cell Envelope center Bacterial Cell Ribosome Ribosome (Protein Synthesis) DNA DNA/Gyrase (Replication) Metabolism Metabolic Pathways (e.g., Folate Synthesis) CellWall Cell Wall (Peptidoglycan Synthesis) Membrane Cell Membrane (Integrity & Function) Compound Antimicrobial Compound Compound->Ribosome Compound->DNA Compound->Metabolism Compound->CellWall Compound->Membrane

Caption: Major cellular targets for antimicrobial agents.

Recommended Next Steps

For promising lead compounds (high potency, high SI), the following studies can provide initial insights into their MoA:

  • Macromolecular Synthesis Assays: These assays measure the effect of the compound on the synthesis of DNA, RNA, protein, and cell wall by monitoring the incorporation of radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³H-leucine for protein, and ¹⁴C-N-acetylglucosamine for peptidoglycan) over time.[20] A rapid and specific inhibition of one pathway suggests its primary target.

  • Membrane Depolarization Assays: Use of voltage-sensitive dyes (e.g., DiSC₃(5)) to determine if the compound disrupts the bacterial membrane potential. A rapid increase in fluorescence indicates membrane depolarization.

Conclusion and Future Directions

This guide provides a foundational workflow for the identification of novel antimicrobial agents from a this compound-based chemical library. The protocols for synthesis, in vitro susceptibility testing, and cytotoxicity profiling enable the systematic evaluation of new chemical entities and the prioritization of "hit" compounds based on empirical data.

Compounds that demonstrate high potency (low MIC/MBC) and a favorable selectivity index warrant further investigation. The subsequent phases of development, known as lead optimization, involve synthesizing additional analogues to improve efficacy and safety profiles. Concurrently, comprehensive preclinical studies, including Absorption, Distribution, Metabolism, and Excretion (ADME) and in vivo efficacy models, are essential to evaluate the compound's behavior in a whole organism and its potential as a clinical candidate.[24][25][26][27][28]

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Application Notes and Protocols: Investigating the Anticancer Properties of 1,4,5-Oxadiazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigating 1,4,5-Oxadiazepane Derivatives in Oncology

The search for novel chemical scaffolds with potent and selective anticancer activity is a cornerstone of modern drug discovery. Heterocyclic compounds are of particular interest due to their diverse chemical properties and ability to interact with a wide range of biological targets.[1][2] The 1,3,4-oxadiazole moiety, for instance, is a well-established pharmacophore in numerous compounds exhibiting significant anti-proliferative effects through mechanisms like enzyme and growth factor inhibition.[1][3][4] Similarly, seven-membered heterocyclic systems such as oxazepines and diazepines have demonstrated promising anticancer activities.[5][6][7]

This application note focuses on a lesser-explored but structurally intriguing class of compounds: 1,4,5-oxadiazepane derivatives . This seven-membered ring system containing one oxygen and two nitrogen atoms presents a unique three-dimensional architecture. While their synthesis has been documented, primarily as intermediates for other chemical products, their potential as therapeutic agents remains largely untapped.[8][9][10][11] Given the established anticancer potential of related heterocyclic structures, we hypothesize that the 1,4,5-oxadiazepane scaffold can serve as a valuable template for the development of novel anticancer agents.

This guide provides a comprehensive, field-proven framework for the systematic evaluation of 1,4,5-oxadiazepane derivatives, from initial high-throughput screening to in-depth mechanistic studies and preclinical in vivo validation. The protocols herein are designed to be self-validating, providing researchers with the tools to rigorously assess the therapeutic potential of this novel chemical class.

Part 1: Initial Screening and Lead Identification - An In Vitro Approach

The initial phase of investigation is designed to efficiently screen a library of synthesized 1,4,5-oxadiazepane derivatives to identify compounds with significant cytotoxic activity against cancer cells. This is achieved through a tiered approach, starting with broad cytotoxicity screening and progressing to more specific assays for the most promising candidates.

Experimental Workflow: In Vitro Screening

The following diagram outlines the logical flow for the initial in vitro evaluation of the compound library.

G cluster_0 Phase 1: In Vitro Screening Compound_Library 1,4,5-Oxadiazepane Derivative Library MTT_Assay Cytotoxicity Screening (MTT Assay) Compound_Library->MTT_Assay Screen at fixed concentration (e.g., 50 µM) IC50_Determination IC50 Value Determination on Panel of Cancer Cell Lines MTT_Assay->IC50_Determination Identify active compounds Select_Leads Select Lead Compounds (IC50 < 10 µM) IC50_Determination->Select_Leads Quantify potency Apoptosis_Assay Apoptosis Analysis (Annexin V / PI Staining) Select_Leads->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Select_Leads->Cell_Cycle_Assay Normal_Cell_Toxicity Toxicity on Normal Cells (e.g., Fibroblasts) Select_Leads->Normal_Cell_Toxicity Mechanistic_Studies Proceed to Mechanistic Studies Apoptosis_Assay->Mechanistic_Studies Cell_Cycle_Assay->Mechanistic_Studies Normal_Cell_Toxicity->Mechanistic_Studies Confirm selectivity

Caption: High-level workflow for in vitro screening of 1,4,5-oxadiazepane derivatives.

Protocol 1.1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[12] It is a robust and high-throughput method for initial screening of compound libraries.[13]

Causality: This assay is chosen for its reliability, scalability, and cost-effectiveness in identifying compounds that reduce the viability of cancer cells, which is the first indicator of potential anticancer activity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,4,5-oxadiazepane derivatives in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Example IC50 Values

Compound IDCancer Cell LineIC50 (µM)
OXD-001 MCF-7 (Breast)8.5
A549 (Lung)12.3
HCT116 (Colon)7.9
OXD-002 MCF-7 (Breast)> 100
A549 (Lung)> 100
HCT116 (Colon)> 100
OXD-003 MCF-7 (Breast)2.1
A549 (Lung)3.5
HCT116 (Colon)1.8
Doxorubicin MCF-7 (Breast)0.5
(Control)A549 (Lung)0.8
HCT116 (Colon)0.6

Note: Data are hypothetical and for illustrative purposes only.

Protocol 1.2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Once lead compounds are identified, it is crucial to determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method for this purpose.[14][15]

Causality: Induction of apoptosis is a desirable characteristic for an anticancer drug. This assay differentiates between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and live cells (both negative).[15]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the lead compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.[16]

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Protocol 1.3: Cell Cycle Analysis

Anticancer agents often exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[17] Propidium iodide (PI) staining of DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Causality: This protocol reveals if a compound specifically blocks cell cycle progression at a particular checkpoint (e.g., G2/M arrest), which provides valuable insight into its mechanism of action.

Methodology:

  • Cell Treatment: Seed cells and treat with the lead compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to model the DNA histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Part 2: Elucidating the Mechanism of Action

After confirming the pro-apoptotic and cell cycle-disrupting effects of lead compounds, the next step is to investigate the underlying molecular mechanisms. Western blotting is a powerful technique to probe the modulation of key signaling pathways involved in cancer cell proliferation and survival.[18][19][20]

Hypothesized Signaling Pathway Modulation

Many anticancer drugs target critical signaling pathways like the PI3K/Akt/mTOR and MAPK pathways, which are often constitutively active in cancer cells.[21][22] We hypothesize that 1,4,5-oxadiazepane derivatives may exert their effects by inhibiting one or more key proteins in these cascades.

G cluster_1 Hypothetical Target Pathway: PI3K/Akt cluster_2 Potential Compound Action RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Bax Bax/Bcl-2 Ratio AKT->Bax Inhibits (via Bad phosphorylation) Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax->Apoptosis Compound OXD-003 Compound->AKT Inhibits Phosphorylation

Caption: Hypothetical inhibition of the PI3K/Akt pathway by a lead 1,4,5-oxadiazepane derivative.

Protocol 2.1: Western Blotting for Signaling Protein Expression

Causality: This protocol is designed to validate the hypothesis that the lead compounds inhibit specific signaling pathways. By measuring the phosphorylation status of key proteins like Akt, we can directly assess the compound's impact on pathway activity.[21][23] A decrease in phosphorylated Akt (p-Akt) relative to total Akt would confirm pathway inhibition.

Methodology:

  • Protein Extraction: Treat cancer cells with the lead compound (e.g., OXD-003) at its IC50 for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key proteins (e.g., phospho-Akt (Ser473), total Akt, Bcl-2, Bax, and β-actin as a loading control).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phospho-proteins to their total protein counterparts and normalize all proteins to the loading control.

Part 3: In Vivo Efficacy Evaluation

Promising lead compounds with potent in vitro activity and a defined mechanism of action must be evaluated in a living organism to assess their therapeutic efficacy and potential toxicity. Cell line-derived xenograft (CDX) models in immunodeficient mice are a standard and indispensable tool for this purpose.[24]

Protocol 3.1: Human Tumor Xenograft Model

Causality: This in vivo model provides crucial data on whether a compound can inhibit tumor growth in a complex biological system, which is a critical step before considering clinical trials.[24] It helps evaluate drug efficacy, dosage, and administration routes.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[25] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., HCT116) suspended in Matrigel into the flank of each mouse.[25]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Vehicle Control Group: Administer the vehicle (e.g., saline, DMSO/PEG solution) via the chosen route (e.g., intraperitoneal injection, oral gavage).

    • Treatment Group(s): Administer the lead 1,4,5-oxadiazepane derivative at one or more doses (e.g., 10 mg/kg, 50 mg/kg) daily or on an optimized schedule.

    • Positive Control Group: Administer a standard-of-care drug (e.g., 5-Fluorouracil for colon cancer).

  • Data Collection: Continue treatment for a defined period (e.g., 21-28 days). Monitor tumor volume, mouse body weight (as an indicator of toxicity), and general health status throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Data Presentation: Example In Vivo Efficacy

Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control N/A1550 ± 2100%+2.5%
OXD-003 25 mg/kg, daily720 ± 15053.5%-1.8%
OXD-003 50 mg/kg, daily450 ± 11071.0%-4.5%
5-Fluorouracil 20 mg/kg, 2x/week680 ± 13056.1%-7.2%

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

This application note provides a structured, multi-faceted protocol for the comprehensive investigation of 1,4,5-oxadiazepane derivatives as potential anticancer agents. By following this logical progression from broad in vitro screening to targeted mechanistic studies and finally to in vivo validation, researchers can rigorously evaluate this novel chemical scaffold. The causality-driven experimental design and self-validating protocols outlined here are intended to provide a robust foundation for identifying and characterizing new therapeutic leads in the field of oncology.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. Available at: [Link]

  • Process for the preparation of[24]-oxadiazepine derivatives. Google Patents. Available at:

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. In Vitro ADMET Laboratories. Available at: [Link]

  • Xenograft Models. Creative Biolabs. Available at: [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • A process for the preparation of[24]-oxadiazepine derivatives. Google Patents. Available at:

  • A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. PubMed Central. Available at: [Link]

  • How to combine Analysis of Apoptosis and Cell Cycle Analysis using flow cytometry? ResearchGate. Available at: [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. Available at: [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]

  • Analysis of Cell Cycle. Purdue University Cytometry Laboratories. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Springer. Available at: [Link]

  • A process for the preparation of[24]-oxadiazepane derivatives. Google Patents. Available at:

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. Available at: [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. Available at: [Link]

  • A process for the preparation of[24]-oxadiazepine derivatives. Google Patents. Available at:

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Available at: [Link]

  • Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ResearchGate. Available at: [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. PubMed Central. Available at: [Link]

  • Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. AIP Publishing. Available at: [Link]

  • Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. MDPI. Available at: [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Available at: [Link]

  • Synthesis and Anticancer Properties of Oxazepines Related to Azaisoerianin and IsoCoQuines. ResearchGate. Available at: [Link]

  • 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]

  • A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION, AND STUDY OF BIOLOGICAL ACTIVITY OF OXAZEPINE COMPOUNDS DERIVED FROM 1,3,4-OXADIAZOLE. Iraqi Journal of Agricultural Sciences. Available at: [Link]

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Application Note: 1,4,5-Oxadiazepane Hydrochloride as a Versatile Scaffold for Complex Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides an in-depth exploration of 1,4,5-oxadiazepane hydrochloride, a seven-membered heterocyclic compound, as a pivotal building block in modern synthetic chemistry.[1] We move beyond simple procedural outlines to deliver a comprehensive understanding of the synthesis of the core scaffold, the mechanistic principles governing its reactivity, and detailed, field-tested protocols for its derivatization. The document is structured to empower researchers in medicinal chemistry, agrochemical development, and materials science to leverage this versatile intermediate for the construction of novel and complex molecular architectures.[1][2]

Introduction: The Strategic Value of the 1,4,5-Oxadiazepane Core

The 1,4,5-oxadiazepane ring system, characterized by a seven-membered structure containing one oxygen and two nitrogen atoms, offers a unique combination of conformational flexibility and distinct reactivity.[1] Supplied as a stable hydrochloride salt (C₄H₁₁ClN₂O), this compound serves as a gateway to a vast chemical space.[1][3] The strategic value of this scaffold lies in the two secondary amine functionalities which, once deprotected, become potent nucleophilic handles for a wide array of chemical modifications, including N-alkylation and N-acylation.[1] This versatility has positioned 1,4,5-oxadiazepane derivatives as promising candidates in the discovery of new therapeutic agents, particularly in antimicrobial and anticancer research, as well as precursors for herbicides and functional polymers.[1][4]

This document provides the essential scientific rationale and actionable protocols for the synthesis and application of this key building block.

Synthesis of the Core Scaffold: From Acyclic Precursors to the Hydrochloride Salt

The most reliable and scalable synthesis of this compound is a two-stage process that first involves the construction of a protected heterocyclic intermediate, followed by a carefully controlled deprotection to liberate the reactive secondary amines and form the final salt.[5]

Synthetic Workflow Overview

The overall strategy involves the cyclization of an N,N'-diacylhydrazine with a suitable dielectrophile, such as a 2,2'-disubstituted diethyl ether, to form a stable 4,5-diacyl-1,4,5-oxadiazepane.[5][6] This intermediate serves as a protected version of the core scaffold. The acyl groups are subsequently removed through acid- or base-mediated hydrolysis to yield the target compound.[1][4]

G cluster_0 Stage 1: Cyclization & Protection cluster_1 Stage 2: Deprotection & Salt Formation reagent1 N,N'-Diacetylhydrazine intermediate 4,5-Diacetyl-1,4,5-oxadiazepane reagent1->intermediate Base (e.g., KOH) Polar Solvent (e.g., DMSO) 80-90°C reagent2 2,2'-Dichlorodiethyl Ether reagent2->intermediate final_product_hcl 1,4,5-Oxadiazepane Hydrochloride intermediate->final_product_hcl Acid Hydrolysis Anhydrous HCl High-Boiling Alcohol 43-45°C final_product_base 1,4,5-Oxadiazepane (Free Base) intermediate->final_product_base Base Hydrolysis Strong Base (e.g., KOH) Water / Alcohol 90-110°C final_product_base->final_product_hcl Add HCl

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established and validated synthetic procedures found in the patent literature.[4][5]

Protocol 2.2.1: Synthesis of 4,5-Diacetyl-1,4,5-oxadiazepane (Intermediate)

  • Causality: This initial cyclization reaction forms the core seven-membered ring. The use of acetyl groups on the hydrazine starting material serves two purposes: it protects the nitrogens from unwanted side reactions and activates them for the desired cyclization. A strong base is required to deprotonate the hydrazine, initiating the nucleophilic attack on the dichlorodiethyl ether.

  • Procedure:

    • To a stirred mixture of N,N'-diacetylhydrazine (35 g, 0.3 mol) in dimethyl sulfoxide (DMSO, 560 ml), add powdered 85% potassium hydroxide (39.6 g, 0.6 mol) portion-wise, ensuring the temperature does not exceed 30°C.

    • Once the initial exotherm subsides, add 2,2'-dichlorodiethyl ether (85.8 g, 0.6 mol).

    • Heat the reaction mixture to 80°C and maintain the temperature between 80-90°C for 5 hours. Monitor the reaction progress by TLC.

    • Cool the mixture to 20°C and filter to remove the inorganic salts (KCl). Wash the residue with a small amount of DMSO.

    • Combine the filtrates and concentrate under reduced pressure to yield a crude oil.

    • Add isopropanol (157 g) to the oil and cool to -10°C to induce crystallization.

    • Filter the crystalline solid, wash with cold isopropanol, and dry under vacuum.

  • Expected Outcome: This protocol typically yields the desired 4,5-diacetyl-1,4,5-oxadiazepane as a crystalline solid.[5]

Protocol 2.2.2: Acid-Mediated Deprotection to this compound

  • Causality: This method provides a direct route to the hydrochloride salt. Anhydrous HCl in a high-boiling, polar solvent like diethylene glycol facilitates the hydrolysis of the amide bonds. The high temperature is necessary to overcome the stability of the amides. The product precipitates from the reaction mixture upon completion.

  • Procedure:

    • Dissolve 4,5-diacetyl-1,4,5-oxadiazepane (19.1 g) in diethylene glycol (70 g) in a reaction vessel equipped with a gas inlet tube and stirrer.

    • Bubble anhydrous hydrogen chloride gas (19.7 g) through the solution over a period of 8-10 hours, maintaining the temperature between 43-45°C.

    • After the addition is complete, continue to stir the reaction mixture at 43-45°C for an additional 10-12 hours. A precipitate will form.

    • Degas the reaction suspension under vacuum at 40-45°C.

    • Cool the mixture to 10°C and filter the solid product.

    • Wash the residue with cold methyl acetate and dry under vacuum.

  • Expected Outcome: This procedure yields this compound directly as a solid salt.[5]

Protocol 2.2.3: Base-Mediated Deprotection and Subsequent Salt Formation

  • Causality: Base-catalyzed hydrolysis (saponification) offers an alternative deprotection pathway, yielding the free base of the oxadiazepane.[1] This is useful if the free base is desired for immediate use. The reaction is driven by a strong base like KOH in an aqueous medium at high temperatures. The resulting free base is typically extracted into an organic solvent before being converted to the hydrochloride salt.

  • Procedure:

    • Introduce 4,5-diacetyl-1,4,5-oxadiazepane (96.6 g) into a solution of water (67.2 g) and potassium acetate (100 g) at 75-80°C.

    • Add 50% aqueous potassium hydroxide solution (134.4 g) dropwise over 30 minutes, maintaining the temperature.

    • Heat the reaction mixture and maintain at 90-100°C for 4 hours.

    • Cool the mixture to 60°C and perform an extraction with chlorobenzene (1 x 200 g, then 2 x 100 g).

    • Combine the organic extracts, which now contain the 1,4,5-oxadiazepane free base.

    • To obtain the hydrochloride salt, cool the chlorobenzene solution and bubble anhydrous HCl gas through it until precipitation is complete. Filter and dry the resulting solid.

  • Expected Outcome: This two-part procedure first yields the free base in an organic solution, which is then converted to the hydrochloride salt.[4]

Synthesis Data Summary
Stage Protocol Ref. Key Transformation Typical Conditions Yield Purity Source
1. Cyclization 2.2.1Diacetylhydrazine → Diacetyl-oxadiazepaneKOH, DMSO, 80-90°C~65%>97%[5]
2. Deprotection (Acid) 2.2.2Diacetyl-oxadiazepane → Oxadiazepane HClAnhydrous HCl, Diethylene Glycol, 43-45°C~85%~90%[5]
2. Deprotection (Base) 2.2.3Diacetyl-oxadiazepane → Oxadiazepane (Free Base)KOH, H₂O, 90-100°C~65%N/A[4]

Derivatization: Building Complexity from the Core Scaffold

The synthetic power of this compound is realized upon conversion to its free base, which unmasks two highly nucleophilic secondary amine groups at the N4 and N5 positions. These sites are primed for derivatization, allowing for the systematic construction of molecular libraries for screening in drug and agrochemical discovery programs.[1][6]

Key Derivatization Strategies
  • N-Alkylation & N-Acylation: These are the most fundamental and powerful transformations.[1] Reaction of the free base with alkyl halides, acyl chlorides, or anhydrides allows for the introduction of a vast array of side chains and functional groups. The choice of these groups is critical for tuning the molecule's physicochemical properties and biological activity, forming the basis of structure-activity relationship (SAR) studies.[6]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides another efficient route to N-alkylated derivatives.

  • Formation of Fused Systems: The use of bifunctional electrophiles can lead to the formation of more complex, fused heterocyclic systems, significantly expanding the structural diversity achievable from this single building block.

G cluster_reactions Derivatization Pathways cluster_products Resulting Chemical Space start 1,4,5-Oxadiazepane (from HCl salt + Base) alkylation N-Alkylation start->alkylation R-X (Alkyl Halide) Base acylation N-Acylation start->acylation RCOCl (Acyl Chloride) Base reductive_amination Reductive Amination start->reductive_amination RCHO (Aldehyde) [H] library Diversified Library of Complex Heterocycles alkylation->library acylation->library reductive_amination->library

Caption: Diversification pathways from the 1,4,5-oxadiazepane scaffold.

General Protocol for N,N'-Functionalization
  • Causality: This protocol describes a general method for derivatizing the scaffold. The first step, liberation of the free base from its hydrochloride salt, is critical as the protonated form is not nucleophilic. A non-nucleophilic base is used to avoid competition with the substrate. The subsequent addition of the electrophile (e.g., alkyl halide or acyl chloride) proceeds via standard nucleophilic substitution or addition-elimination mechanisms.

  • Procedure:

    • Suspend this compound (1.0 eq) in an appropriate aprotic solvent (e.g., Dichloromethane, THF, or Acetonitrile).

    • Add a suitable non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine, 2.2 eq) and stir the mixture at room temperature for 30 minutes to generate the free base in situ.

    • Cool the mixture to 0°C in an ice bath.

    • Add the desired electrophile (e.g., benzyl bromide, benzoyl chloride, etc., 2.1-2.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization as required.

Safety and Handling

  • Storage: this compound should be stored at 4°C for long-term stability.[1]

  • Handling: This product is intended for research purposes only and is not for human or veterinary use.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. Handle in a well-ventilated area or fume hood.

References

  • Title: 1,4,5-Oxadiazepine, hexahydro-, dihydrochloride Source: ChemBK URL: [Link]

  • Title: this compound | C4H11ClN2O | CID 86280222 Source: PubChem URL: [Link]

  • Title: Process for the preparation of[1][5][7]-oxadiazepine derivatives Source: Google Patents (US7598376B2) URL:

  • Title: A process for the preparation of[1][5][7]-oxadiazepane derivatives Source: Google Patents (CA2579742A1) URL:

  • Title: Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines Source: MDPI URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,4,5-Oxadiazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4,5-Oxadiazepane hydrochloride. This guide is designed for researchers, chemists, and process development professionals to address common challenges and optimize experimental outcomes. The following content is structured in a question-and-answer format, providing in-depth, field-proven insights into the nuances of this synthetic pathway.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What is the standard synthetic route for this compound?

The most common and scalable synthesis is a two-step process.[1]

  • Step 1: Cyclization. This step involves the reaction of an N,N'-diacylhydrazine (e.g., N,N'-diacetylhydrazine) with a 2,2'-disubstituted diethyl ether, typically 2,2'-dichlorodiethyl ether. This reaction is conducted in a polar, aprotic solvent in the presence of a strong base to form the key intermediate, 4,5-diacyl-1,4,5-oxadiazepane.[1][2]

  • Step 2: Deprotection (Hydrolysis). The acyl protecting groups are removed from the intermediate. This can be achieved through acid-mediated hydrolysis, which directly yields the desired this compound salt.[1][2] Alternatively, a base-catalyzed saponification can be used to yield the free base, which is then treated with hydrochloric acid to form the salt.[2][3][4]

Below is a generalized workflow for this synthesis.

G Start Starting Materials: N,N'-diacylhydrazine 2,2'-dichlorodiethyl ether Step1 Step 1: Base-Mediated Cyclization Solvent: DMSO, NMP, etc. Base: KOH, etc. Temp: 80-85°C Start->Step1 Reactants Intermediate Intermediate: 4,5-diacyl-1,4,5-oxadiazepane Step1->Intermediate Yields: 40-76% Step2_Acid Step 2: Acid-Mediated Deprotection Reagent: Hydrohalic Acid (e.g., HCl) Solvent: High-boiling alcohol Intermediate->Step2_Acid Acidic Route Step2_Base Step 2: Base-Mediated Deprotection Reagent: Strong Base (e.g., KOH) Followed by HCl addition Intermediate->Step2_Base Basic Route FinalProduct Final Product: This compound Step2_Acid->FinalProduct Step2_Base->FinalProduct

Caption: General two-step synthesis workflow for this compound.

FAQ 2: Which deprotection method—acidic or basic—is superior?

The choice between acid- and base-mediated deprotection depends on several factors, including the presence of other acid/base-sensitive functional groups, desired purity profile, and operational simplicity. Surprisingly, recent findings suggest that using a base for the deprotection can significantly improve the process.[3][4]

Causality: The acid-mediated route often produces a viscous crystal suspension of the hydrohalide salt, which can be difficult to stir at higher concentrations, limiting volumetric yield.[3] In contrast, the base-mediated process maintains a more manageable reaction mixture, and the isolation via extraction is often simpler than filtering the hydrohalide salts.[3] The thermal stability of the free base is also noted to be better than the corresponding hydrohalide, improving process safety.[3]

ParameterAcid-Mediated HydrolysisBase-Mediated Saponification
Reagents Hydrohalic acid (e.g., HCl)[1][2]Strong base (e.g., KOH), followed by HCl[2][3]
Direct Product Yes, the hydrochloride salt is formed directly.[2]No, forms the free base first. Requires a separate acidification step.[2]
Typical Yields 80-95% for the deprotection step.[1]60-95% for the deprotection step.[4][5]
Key Advantage Fewer steps as the salt is formed in situ.Better process control, higher volumetric yields, simpler isolation via extraction.[3]
Key Disadvantage Forms a thick, difficult-to-stir slurry.[3]Requires an additional acidification and work-up step.
Compatibility May cleave other acid-sensitive groups.May affect base-sensitive functionalities.

Part 2: Troubleshooting Guide

Problem 1: Low yield in the cyclization step to form 4,5-diacyl-1,4,5-oxadiazepane.

A low yield in the initial cyclization is a common hurdle. Early synthetic methods were often plagued by unsatisfactory yields and purity.[2] The key is to optimize the interplay between the solvent, base, and reaction temperature.

Troubleshooting Workflow:

G Start Low Cyclization Yield Detected CheckSolvent Is the solvent appropriate? (e.g., DMSO, NMP, DMA) Start->CheckSolvent CheckBase Is the base strong enough and used in excess? (e.g., KOH, Carbonates) CheckSolvent->CheckBase Yes SolventOK Action: Use a polar aprotic solvent like DMSO or NMP for better reactant solubility and reaction rates. CheckSolvent->SolventOK No CheckTemp Is the temperature optimal? (e.g., 80-100°C) CheckBase->CheckTemp Yes BaseOK Action: Use a strong base like finely pulverized KOH and ensure an excess is used to drive the reaction. CheckBase->BaseOK No CheckPTC Have you considered a Phase Transfer Catalyst (PTC)? (e.g., TMAC, TBAB) CheckTemp->CheckPTC Yes TempOK Action: Maintain temperature between 80-100°C. Lower temperatures are too slow; higher may cause degradation. CheckTemp->TempOK No PTCOK Action: Add a PTC like tetramethylammonium chloride (TMAC) to improve yields, especially with hydroxide bases. CheckPTC->PTCOK No End Yield Optimized CheckPTC->End Yes SolventOK->CheckBase BaseOK->CheckTemp TempOK->CheckPTC PTCOK->End

Caption: Decision-making workflow for troubleshooting low cyclization yield.

Detailed Protocol Insights:

  • Solvent Choice: The reaction requires a polar solvent to dissolve the reactants. Solvents such as DMSO, N-methyl-2-pyrrolidone (NMP), and sulfolane have been shown to significantly improve yield and purity compared to older methods using DMFA.[1]

  • Base Selection: Strong bases like potassium hydroxide (KOH) or other alkali metal hydroxides and carbonates are effective.[1][5] It is crucial to use an excess of the base. For instance, one protocol specifies introducing N,N'-diacetylhydrazine into DMSO and then adding an excess of base before adding the ether.[1]

  • Phase Transfer Catalysts (PTCs): The addition of a PTC, such as tetrabutylammonium bromide (TBAB) or tetramethylammonium chloride (TMAC), can further improve yields, particularly when using hydroxide bases.[5][6]

  • Temperature Control: The reaction is typically run at elevated temperatures, generally between 80°C and 100°C.[1][5] Careful control is necessary to prevent side reactions.

Problem 2: The final product purity is low, or it contains residual solvent.

Purity of the final hydrochloride salt is often reported to be around 90%.[1] One specific issue is the incorporation of high-boiling solvents, like diethylene glycol, into the crystal lattice of the product.[1]

Solutions:

  • Optimize the Deprotection Step:

    • Acidic Route: When using acid-mediated deprotection, the choice of solvent is critical. A high-boiling alcohol is often used.[1] The amount of hydrohalic acid is a key variable, with 2 to 5 equivalents being preferable to drive the reaction to completion and ensure full salt formation.[1][2]

    • Basic Route: After deprotection with a base like KOH, the resulting free base of 1,4,5-oxadiazepane must be thoroughly extracted from the aqueous reaction mixture.[3][5] Aromatic solvents like chlorobenzene are effective for this extraction.[5][6] Incomplete extraction will lead to lower yields and potential impurities. The addition of soluble, inert salts (e.g., potassium acetate) to the aqueous phase can enhance the extraction efficiency.[3]

  • Refine Purification by Crystallization:

    • Washing: After filtration, the crude product should be washed with a cold, non-polar solvent in which the product is insoluble but impurities are soluble. Cold methyl acetate has been successfully used for this purpose.[1]

    • Recrystallization: If purity is still an issue, recrystallization is the most effective method. The key is to identify a suitable solvent system where the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below. Experiment with various polar solvents (e.g., ethanol, isopropanol) and anti-solvents (e.g., diethyl ether, ethyl acetate).

Problem 3: The deprotection reaction is slow or incomplete.

For Acid-Mediated Deprotection:

  • Cause: Insufficient acid or inadequate temperature. The hydrolysis of the amide bonds requires harsh conditions.

  • Solution: Ensure at least 2-5 equivalents of anhydrous hydrogen chloride are used.[1] The reaction may require extended periods (8-12 hours) at a moderately elevated temperature (40-45°C) to proceed to completion.[1] The use of hydrohalic acids generated in situ (e.g., from acetyl chloride and an alcohol solvent) is also a viable strategy.[1]

For Base-Mediated Deprotection:

  • Cause: Insufficient base strength or quantity, or poor mixing. The saponification of amides can be slow.

  • Solution: Use a strong base like KOH in a concentration of 1 to 2 equivalents per acyl group to be removed.[4][5] The reaction requires heating, typically in the range of 90-110°C, for several hours (e.g., 4 hours).[3][5] If the reaction stalls, a supplemental addition of base and a PTC can help drive it to completion.[3][4]

Part 3: Experimental Protocols

Protocol 1: Base-Mediated Deprotection of 4,5-diacetyl-[2][3][7]-oxadiazepane

This protocol is adapted from patented procedures demonstrating the base-catalyzed route.[3][5]

  • Setup: Charge a reaction vessel with 96.6 g of 4,5-diacetyl-[2][3][7]-oxadiazepane, 10.8 g of water, and 100 g of potassium acetate.

  • Heating: Heat the mixture to 80-85°C with stirring.

  • Base Addition: Slowly add 123.2 g of a 50% aqueous potassium hydroxide solution over 15-30 minutes, maintaining the temperature between 80-85°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 90-100°C and maintain for 4 hours.

  • Work-up: Cool the mixture to 50-75°C.

  • Extraction: Perform a solvent extraction using chlorobenzene (e.g., 1 x 200 g, followed by 2 x 100 g).

  • Isolation: Combine the organic extracts. The 1,4,5-oxadiazepane free base can be isolated by distilling off the solvent, or the solution can be carried forward to the salt formation step.

  • Salt Formation: Treat the solution of the free base with a calculated amount of hydrochloric acid (e.g., in isopropanol) to precipitate the this compound.

  • Purification: Filter the resulting solid, wash with a cold solvent, and dry under vacuum. This method has been reported to yield approximately 80.9% of the desired product in the extract.[3]

References

  • Process for the preparation of[2][3][7]-oxadiazepine derivatives. Google Patents.

  • A PROCESS FOR THE PREPARATION[2][3][7]-OXADIAZEPINE DERIVATIVES. European Patent Office - EP 1838683 B1. [Link]

  • CA2579742A1 - A process for the preparation of[2][3][7]-oxadiazepane derivatives. Google Patents.

  • 1,4,5-Oxadiazepine, hexahydro-, dihydrochloride. ChemBK. [Link]

  • WO2006045587A1 - A process for the preparation of[2][3][7]-oxadiazepine derivatives. Google Patents.

  • WO2006045587A1 - A process for the preparation of[2][3][7]-oxadiazepine derivatives. Google Patents.

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Purification techniques for 1,4,5-Oxadiazepane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 1,4,5-Oxadiazepane Hydrochloride

Welcome to the technical support guide for the purification of this compound (CAS 329704-29-2). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the isolation and purification of this versatile heterocyclic intermediate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity and yield in your experiments.

Part 1: Understanding the Chemistry of Purification

This compound is a seven-membered heterocyclic compound, typically synthesized by the deprotection of a 4,5-diacyl-protected intermediate using a hydrohalic acid like HCl.[1][2] The resulting product is a salt, which dictates its physical properties, particularly its solubility. As a hydrochloride salt, it is generally a crystalline solid soluble in polar solvents like water and alcohols, and insoluble in non-polar organic solvents.[3][4] Conversely, its corresponding freebase form is often an oil or low-melting solid with higher solubility in non-polar organic solvents.[3] This duality in solubility is the cornerstone of its purification via techniques like recrystallization and acid-base extraction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities typically stem from the synthesis process. Common contaminants include:

  • Unreacted Starting Material: Residual 4,5-diacyl-[2][3][5]-oxadiazepine if the deprotection reaction is incomplete.

  • Reaction Byproducts: Products from side reactions occurring during the cyclization or deprotection steps.

  • Residual Solvents: High-boiling point solvents used in the synthesis, such as diethylene glycol or dimethyl sulfoxide (DMSO), can be trapped in the crystalline product.[2]

  • Excess Acid: Residual HCl from the deprotection/salt formation step.

Q2: What is the recommended first step for purifying the crude product?

A2: Before attempting a full recrystallization, a simple solvent wash (trituration) can be highly effective. Suspending the crude solid in a solvent in which the desired product is insoluble but impurities are soluble, such as ethyl acetate or diethyl ether, can significantly improve purity by removing non-polar contaminants.[6] Agitate the slurry, then filter and wash the solid.

Q3: Can I use column chromatography to purify this compound?

A3: While possible, it is often challenging. As a polar amine salt, it can interact strongly with the acidic silica gel, leading to poor separation, peak tailing, or irreversible adsorption.[7][8] If chromatography is necessary, consider these strategies:

  • Neutralize the Silica: Pre-treating the silica gel with a base like triethylamine can neutralize acidic sites and improve elution.[8]

  • Use a Polar Mobile Phase: A highly polar mobile phase, such as dichloromethane/methanol with a small amount of ammonium hydroxide, may be required.

  • Reversed-Phase Chromatography: This can be a more suitable alternative for polar, water-soluble compounds.

  • Purify as the Freebase: It is often easier to chromatograph the less polar freebase and then convert it back to the hydrochloride salt.

Q4: How should I store the purified this compound?

A4: The compound should be stored at 4°C in a tightly sealed container to protect it from moisture, as hydrochloride salts can be hygroscopic.[1] The 1,4-oxazepane ring system may also be susceptible to degradation over long periods or under harsh conditions, so cool, dry, and dark conditions are optimal.[9]

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Probable Cause(s) Recommended Solution(s)
Oily or Gummy Product Instead of a Crystalline Solid 1. Presence of Impurities: Residual solvents or organic byproducts can inhibit crystallization. 2. Hygroscopic Nature: The salt may have absorbed atmospheric moisture.1. Triturate the Product: Wash the crude material with a non-polar solvent like ethyl acetate or hexane to remove oily impurities.[6] 2. Dry Thoroughly: Dry the product under high vacuum for an extended period to remove water and volatile solvents. 3. Attempt Recrystallization: Dissolve the oil in a minimal amount of a hot polar solvent (e.g., isopropanol) and cool slowly. If crystals do not form, try adding an anti-solvent (e.g., diethyl ether) dropwise.
Low Yield After Recrystallization 1. Excessive Solvent Use: Using too much hot solvent will keep a significant portion of the product dissolved even after cooling.[7] 2. Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.1. Use Minimal Hot Solvent: Add just enough hot solvent to fully dissolve the solid.[3] 2. Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the filtrate and cool again to recover a second crop of crystals. Note that this crop may be less pure. 3. Change Solvent System: Switch to a solvent in which the compound has lower solubility or use a solvent/anti-solvent system (e.g., ethanol/diethyl ether).
Product Purity Does Not Improve After Recrystallization 1. Co-crystallization of Impurities: An impurity with similar solubility properties may be crystallizing with the product. 2. Trapped Solvent: High-boiling point solvents from the reaction may be incorporated into the crystal lattice.[2]1. Perform an Acid-Base Extraction: This is a powerful method to separate the basic product from neutral or acidic impurities. (See Protocol 2). 2. Switch Recrystallization Solvent: A different solvent may exclude the impurity from the crystal lattice. 3. Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.
NMR Spectrum Shows Broad Peaks or Unexpected Signals 1. Presence of Paramagnetic Impurities: Trace metals can cause peak broadening. 2. Residual Acidity/Basicity: Can affect the chemical shifts of exchangeable protons (N-H). 3. Unidentified Impurities: Signals may correspond to starting materials or byproducts.1. Wash with EDTA: If metal contamination is suspected, an aqueous wash with a dilute EDTA solution during workup can help. 2. Ensure Neutral pH (for freebase): When analyzing the freebase, ensure all acidic/basic reagents are quenched and washed out. For the HCl salt, the acidic proton is expected. 3. Analyze Crude Reaction Mixture: Compare the spectrum to that of the starting materials to identify unreacted components.

Part 4: Experimental Protocols & Workflows

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for deciding on the appropriate purification strategy for crude this compound.

G start Crude 1,4,5-Oxadiazepane HCl analyze Initial Analysis (TLC, NMR, LC-MS) start->analyze check_purity Purity > 95%? analyze->check_purity wash Solvent Wash (Trituration) e.g., with Ethyl Acetate check_purity->wash No end_ok Dry and Use check_purity->end_ok Yes reanalyze Re-analyze Purity wash->reanalyze check_purity2 Purity Sufficient? reanalyze->check_purity2 check_purity2->end_ok Yes end_purify Further Purification Needed check_purity2->end_purify No recrystallize Recrystallization (See Protocol 1) acid_base Acid-Base Extraction (See Protocol 2) end_purify->recrystallize end_purify->acid_base

Caption: Decision tree for purification.

Protocol 1: Recrystallization from an Alcohol

This protocol describes a standard method for recrystallizing amine hydrochloride salts. Isopropanol is often a good starting point.[6]

Materials:

  • Crude this compound

  • Isopropanol (or Ethanol)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • In a separate flask, heat the recrystallization solvent (isopropanol) to a gentle boil.

  • Slowly add the minimum amount of hot isopropanol to the crude solid while stirring until it completely dissolves.[3] Avoid adding a large excess of solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction

This technique leverages the differential solubility of the salt and freebase forms to remove neutral or acidic impurities.[3]

G cluster_0 Step 1: Freebase Formation cluster_1 Step 2: Salt Reformation start Dissolve Crude HCl Salt in Water basify Add aq. NaOH or NaHCO₃ (to pH > 9) start->basify extract_fb Extract with Organic Solvent (e.g., DCM, EtOAc) basify->extract_fb separate_fb Separate Layers extract_fb->separate_fb organic_layer_fb Organic Layer: Contains Freebase separate_fb->organic_layer_fb aqueous_layer_fb Aqueous Layer: Discard Impurities separate_fb->aqueous_layer_fb dry_organic Wash Organic Layer with Brine, Dry over Na₂SO₄, Filter organic_layer_fb->dry_organic add_hcl Add Anhydrous HCl (e.g., 2M in Diethyl Ether) dry_organic->add_hcl precipitate Precipitate Forms add_hcl->precipitate filter_dry Filter and Dry Solid precipitate->filter_dry final_product Pure 1,4,5-Oxadiazepane HCl filter_dry->final_product

Caption: Workflow for Acid-Base Purification.

Procedure:

  • Freebase Formation:

    • Dissolve the crude hydrochloride salt in deionized water.

    • Cool the solution in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with stirring until the pH is greater than 9.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The freebase will move into the organic layer.[3]

    • Combine the organic extracts.

  • Isolation and Salt Reformation:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the freebase (which may be an oil).

    • Dissolve the resulting freebase in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

    • Collect the pure salt by vacuum filtration, wash with a small amount of the anhydrous solvent, and dry under high vacuum.

References

  • Recrystallization and Acid/Base Extraction - The Basics.

  • This compound | CAS 329704-29-2.

  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants.

  • Process for the preparation of[2][3][5]-oxadiazepine derivatives.

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?

  • Purification of organic hydrochloride salt?

  • Overcoming challenges in the purification of heterocyclic compounds.

  • Column chromatography & TLC on highly polar compounds?

  • Stability issues of 1,4-Oxazepane derivatives in solution.

Sources

Common side reactions in the synthesis of 1,4,5-Oxadiazepane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 1,4,5-Oxadiazepane Synthesis

The synthesis of the 1,4,5-oxadiazepane core typically proceeds through a two-step process. The first and most critical step is the cyclization of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether in the presence of a base. This is followed by the deprotection of the nitrogen atoms, usually by hydrolysis of the acyl groups, to yield the final 1,4,5-oxadiazepane. While this method can be effective, several side reactions can occur, leading to impurities and reduced yields. This guide will help you navigate these challenges.

Visualizing the Synthetic Pathway and Potential Pitfalls

The following diagram illustrates the intended synthetic route and highlights key areas where side reactions can occur.

A N,N'-Diacylhydrazine D Desired Cyclization A->D SR3 Starting Material Degradation A->SR3 B 2,2'-Disubstituted Diethyl Ether B->D B->SR3 C Base C->D Catalyst E 4,5-Diacyl-1,4,5-oxadiazepane D->E SR1 Incomplete Cyclization D->SR1 SR2 Oligomerization D->SR2 F Deprotection E->F G 1,4,5-Oxadiazepane F->G SR4 Incomplete Deprotection F->SR4 SR5 Ring Opening G->SR5

Caption: General synthetic scheme for 1,4,5-oxadiazepanes and common side reaction pathways.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of 1,4,5-oxadiazepanes in a question-and-answer format.

Cyclization Step: Formation of 4,5-Diacyl-1,4,5-oxadiazepane

Q1: My reaction is sluggish, and I'm isolating a significant amount of unreacted N,N'-diacylhydrazine. What could be the cause?

A1: This is a common issue that can stem from several factors related to the reactivity of your starting materials and reaction conditions.

  • Insufficiently Strong Base: The reaction requires a base to deprotonate the N,N'-diacylhydrazine, making it nucleophilic enough to attack the electrophilic carbons of the diethyl ether derivative. If the base is too weak, the concentration of the deprotonated hydrazine will be low, leading to a slow reaction.

    • Troubleshooting: Consider using stronger bases such as alkali metal hydroxides (e.g., potassium hydroxide) or alcoholates. The choice of base may also depend on the solvent used.

  • Poor Solubility of Starting Materials: If the N,N'-diacylhydrazine is not fully dissolved in the reaction solvent, the reaction will be diffusion-limited and slow.

    • Troubleshooting: Select a solvent that effectively dissolves both the diacylhydrazine and the base. Polar aprotic solvents like DMSO, sulfolane, NMP, and DMA have been shown to be effective.[1]

  • Leaving Group Reactivity: The nature of the leaving group on the 2,2'-disubstituted diethyl ether is crucial. Halides like chloride and bromide are commonly used.

    • Troubleshooting: While not always feasible to change, be aware that bromides are generally more reactive than chlorides. The addition of a catalytic amount of an iodide salt (e.g., potassium iodide) can sometimes accelerate the reaction through an in-situ Finkelstein reaction.

Q2: I'm observing multiple spots on my TLC plate that are not my starting materials or the desired product. What are these likely to be?

A2: The presence of multiple unexpected spots often points to the formation of side products. Here are the most probable culprits:

  • Incomplete Cyclization Product (Mono-alkylation): One of the most common side products is the result of the N,N'-diacylhydrazine reacting with only one electrophilic center of the diethyl ether derivative. This mono-alkylated intermediate may not efficiently cyclize under the reaction conditions.

    • Causality: This can occur if the reaction is stopped prematurely, the temperature is too low, or if there is a stoichiometric imbalance of reactants.

    • Prevention: Ensure the reaction goes to completion by monitoring with TLC. Using a slight excess of the diethyl ether derivative can also help drive the reaction towards the doubly alkylated and cyclized product.

  • Oligomers or Polymers: If the mono-alkylated intermediate reacts with another molecule of the deprotonated diacylhydrazine instead of cyclizing intramolecularly, linear oligomers can form.

    • Causality: High concentrations of reactants can favor intermolecular reactions over the desired intramolecular cyclization.

    • Prevention: Employing high-dilution conditions can favor the intramolecular cyclization pathway. This involves adding the reactants slowly to a larger volume of solvent.

  • Side Reactions of the Diethyl Ether Derivative: Under strongly basic conditions, 2,2'-dihalodiethyl ethers can undergo elimination reactions to form vinyl ethers, which will not participate in the desired cyclization.

    • Prevention: Careful control of the reaction temperature and the rate of addition of the base can minimize this side reaction.

Experimental Protocol: Mitigating Oligomerization via High-Dilution Conditions

  • Set up a reaction vessel with a reflux condenser and a dropping funnel, charged with the bulk of the reaction solvent.

  • Heat the solvent to the desired reaction temperature.

  • In separate dropping funnels, prepare solutions of the N,N'-diacylhydrazine/base mixture and the 2,2'-disubstituted diethyl ether in the reaction solvent.

  • Add both solutions dropwise and simultaneously to the heated solvent over a prolonged period (e.g., 2-4 hours).

  • After the addition is complete, maintain the reaction at temperature and monitor for completion by TLC.

Start High-Dilution Setup Step1 Charge vessel with solvent and heat Start->Step1 Step2 Prepare separate solutions of reactants Step1->Step2 Step3 Simultaneous and slow addition of reactants Step2->Step3 Step4 Monitor reaction to completion Step3->Step4 End Minimized Oligomerization Step4->End

Caption: Workflow for minimizing oligomerization using high-dilution conditions.

Deprotection Step: Formation of 1,4,5-Oxadiazepane

Q3: After the deprotection step, I'm getting a low yield of my final product, and the crude material is a complex mixture. What could be happening?

A3: The deprotection step, while seemingly straightforward, can be a source of significant product loss if not properly controlled. The stability of the 1,4,5-oxadiazepane ring is a key consideration.

  • Incomplete Deprotection: The removal of both acyl groups may not go to completion, resulting in a mixture of the desired product, the mono-acylated intermediate, and unreacted starting material.

    • Causality: This can be due to insufficient reaction time, temperature, or concentration of the hydrolyzing agent (acid or base).

    • Troubleshooting: Increase the reaction time and/or temperature and monitor the reaction progress carefully by TLC or LC-MS. Ensure a sufficient stoichiometric excess of the hydrolyzing agent is used.[1]

  • Ring Opening/Hydrolysis: The 1,4,5-oxadiazepane ring, particularly the ether linkage, can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opened byproducts.

    • Causality: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can promote the cleavage of the C-O-C bond within the seven-membered ring.

    • Troubleshooting: Employ the mildest conditions possible for deprotection. This may involve using a weaker acid or base for a longer period at a lower temperature. Careful monitoring is crucial to stop the reaction once the deprotection is complete, before significant degradation occurs.

  • Ring-Chain Tautomerism: In solution, the 1,4,5-oxadiazepane may exist in equilibrium with an open-chain tautomer. While often reversible, this can lead to the formation of other byproducts or difficulties in purification.

    • Causality: The presence of certain functional groups and the polarity of the solvent can influence this equilibrium.

    • Mitigation: While not always preventable, being aware of this possibility is important for characterization. NMR spectroscopy can often reveal the presence of multiple tautomeric forms.

Data Summary: Deprotection Conditions and Potential Side Reactions

Deprotection MethodCommon IssuesTroubleshooting Strategies
Acidic Hydrolysis Ring opening, incomplete deprotectionUse milder acids, lower temperatures, and monitor reaction progress closely.
Basic Hydrolysis Ring opening, incomplete deprotectionUse a moderate base concentration, control temperature, and avoid prolonged reaction times.[2][3]

Conclusion

The synthesis of 1,4,5-oxadiazepanes presents unique challenges, with the potential for several side reactions that can impact yield and purity. By understanding the mechanistic basis of these side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can optimize their synthetic protocols. Careful control of reaction conditions, including stoichiometry, temperature, and concentration, is paramount to success.

References

  • Process for the preparation of[1][4][5]-oxadiazepine derivatives. Google Patents.

  • A process for the preparation of[1][4][5]-oxadiazepane derivatives. Google Patents.

  • A PROCESS FOR THE PREPARATION[1][4][5]-OXADIAZEPINE DERIVATIVES. European Patent Office. [Link]

Sources

Identification of byproducts in 1,4,5-Oxadiazepane hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4,5-Oxadiazepane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts during this multi-step synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and purity of your final compound.

Introduction to the Synthesis

The synthesis of this compound is a valuable process in medicinal and agrochemical research, providing a key heterocyclic scaffold.[1] The most common synthetic route involves two main stages:

  • Cyclization: The formation of a 4,5-diacyl-1,4,5-oxadiazepane intermediate through the reaction of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether.[1][2][3]

  • Deprotection: The removal of the acyl protecting groups under acidic or basic conditions to yield the 1,4,5-oxadiazepane, which is then converted to its hydrochloride salt.[1][2][3]

While this process is generally effective, the formation of byproducts can occur at each stage, impacting yield and purity.[3][4] This guide will address the identification of these impurities.

Troubleshooting Guide: Identification of Byproducts

This section addresses specific issues that may arise during the synthesis, leading to the formation of byproducts.

Problem 1: Incomplete Cyclization and Starting Material Contamination

Question: My final product shows signals in the NMR and MS analysis that do not correspond to this compound. How can I determine if these are unreacted starting materials or byproducts from the cyclization step?

Probable Causes:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry can lead to incomplete conversion of the starting materials.[4]

  • Poor Quality Starting Materials: Impurities in the N,N'-diacylhydrazine or 2,2'-disubstituted diethyl ether can lead to side reactions. For instance, 2,2'-dichlorodiethyl ether can decompose in the presence of moisture to form hydrochloric acid.[3][5]

  • Side Reactions of Starting Materials: N,N'-diacylhydrazines can undergo various side reactions, including self-condensation or decomposition under harsh conditions.

Troubleshooting and Identification Workflow:

  • Analyze Starting Materials: Before starting the synthesis, characterize your N,N'-diacylhydrazine and 2,2'-disubstituted diethyl ether using NMR and MS to confirm their purity.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the diacyl-intermediate.

  • Isolate and Characterize Intermediates: If possible, isolate the 4,5-diacyl-1,4,5-oxadiazepane intermediate and fully characterize it by NMR and MS to ensure its structure before proceeding to the deprotection step.

  • Look for Key Signatures of Byproducts:

    • Unreacted N,N'-diacylhydrazine: Look for characteristic signals of the acyl groups and the N-H protons in the ¹H NMR spectrum.

    • Partially reacted intermediates: These may result from the reaction of the diacylhydrazine with only one arm of the diethyl ether. MS analysis would show a molecular ion corresponding to this adduct.

Experimental Protocol: LC-MS Analysis for Reaction Monitoring

  • Sample Preparation: At various time points during the cyclization reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be 5-95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the desired intermediate and any new peaks that may correspond to byproducts.

Problem 2: Byproducts from the Deprotection Step

Question: After the deprotection step, my product is impure. What are the likely byproducts, and how can I identify them?

Probable Causes:

  • Incomplete Deprotection: The deprotection reaction may not have gone to completion, leaving one or both acyl groups on the 1,4,5-oxadiazepane ring.

  • Ring Opening: The seven-membered 1,4,5-oxadiazepane ring can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.[1]

  • Side Reactions of the Deprotected Product: The free 1,4,5-oxadiazepane is a diamine and can be reactive, potentially undergoing self-condensation or reacting with residual reagents.

Troubleshooting and Identification Workflow:

  • Optimize Deprotection Conditions: If incomplete deprotection is suspected, consider increasing the reaction time, temperature, or the concentration of the acid or base. However, be mindful that harsher conditions can promote ring opening.

  • NMR Analysis:

    • ¹H NMR: Look for the presence of acyl group signals (e.g., a singlet around 2 ppm for an acetyl group) which would indicate incomplete deprotection. Ring-opened products would likely show a different set of signals, possibly with the loss of symmetry.

    • ¹³C NMR: The carbonyl carbon of an acyl group (around 170 ppm) is a clear indicator of incomplete deprotection.

  • Mass Spectrometry (MS) Analysis:

    • ESI-MS: This is a powerful tool to identify both partially deprotected and ring-opened byproducts. The mass of the molecular ion will directly indicate the number of acyl groups remaining or a change in the molecular formula due to ring cleavage.

Table 1: Common Byproducts and their Expected Analytical Signatures

ByproductProbable CauseExpected ¹H NMR SignalsExpected MS (m/z) [M+H]⁺
4-Acyl-1,4,5-oxadiazepaneIncomplete deprotectionSignals for one acyl group and N-H protons.C₄H₁₀N₂O + acyl group mass
Ring-opened productsHarsh deprotection conditionsComplex, asymmetric signals.C₄H₁₀N₂O + H₂O
Unreacted 4,5-diacyl-1,4,5-oxadiazepaneIncomplete deprotectionSignals for two acyl groups.C₄H₁₀N₂O + 2x acyl group mass

Frequently Asked Questions (FAQs)

Q1: What is the role of the acyl protecting groups in the synthesis?

The acyl groups on the N,N'-diacylhydrazine serve two primary purposes. First, they protect the nitrogen atoms from unwanted side reactions during the cyclization step. Second, they can influence the solubility and crystallinity of the intermediate, often making it easier to isolate and purify.

Q2: Can I use other methods for deprotection?

While acidic and basic hydrolysis are common, other deprotection methods could be explored depending on the nature of the acyl group. For example, specific enzymatic or reductive cleavage methods might be applicable for certain protecting groups. However, these would need to be optimized for the 1,4,5-oxadiazepane system.

Q3: My final product is a dihydrochloride salt. How does this affect byproduct identification?

The presence of two equivalents of HCl will shift the signals of the N-H and adjacent C-H protons in the NMR spectrum. When comparing spectra, ensure you are using the same salt form or neutralize the sample to the free base for a consistent comparison. The hydrochloride salt will not be observed in the MS under typical ESI conditions, as the molecule is analyzed as the protonated free base.

Q4: How can I improve the purity of my final product?

If byproducts are identified, consider the following purification strategies:

  • Recrystallization: This is often effective for removing minor impurities if a suitable solvent system can be found.

  • Column Chromatography: For more challenging separations, silica gel or reverse-phase chromatography can be employed. The choice of eluent will depend on the polarity of the product and the byproducts.

  • Acid-Base Extraction: If the byproducts have different pKa values than the desired product, a liquid-liquid extraction with careful pH control can be an effective purification method.

Visualization of Reaction Pathways

Diagram 1: Synthesis of this compound

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Deprotection N,N'-diacylhydrazine N,N'-diacylhydrazine 4,5-diacyl-1,4,5-oxadiazepane 4,5-diacyl-1,4,5-oxadiazepane N,N'-diacylhydrazine->4,5-diacyl-1,4,5-oxadiazepane Base, Heat 2,2'-disubstituted diethyl ether 2,2'-disubstituted diethyl ether 2,2'-disubstituted diethyl ether->4,5-diacyl-1,4,5-oxadiazepane 1,4,5-Oxadiazepane 1,4,5-Oxadiazepane 4,5-diacyl-1,4,5-oxadiazepane->1,4,5-Oxadiazepane Acid or Base 1,4,5-Oxadiazepane HCl 1,4,5-Oxadiazepane HCl 1,4,5-Oxadiazepane->1,4,5-Oxadiazepane HCl HCl

Caption: Synthetic route to this compound.

Diagram 2: Potential Byproduct Formation Pathways

G Start 4,5-diacyl-1,4,5-oxadiazepane Desired 1,4,5-Oxadiazepane Start->Desired Complete Deprotection Incomplete 4-Acyl-1,4,5-oxadiazepane Start->Incomplete Incomplete Deprotection RingOpened Ring-Opened Byproducts Desired->RingOpened Harsh Conditions

Caption: Formation of byproducts during deprotection.

References

  • Google Patents. (n.d.). A process for the preparation of[1][2][6]-oxadiazepane derivatives. Retrieved from

  • Google Patents. (n.d.). Process for the preparation of[1][2][6]-oxadiazepine derivatives. Retrieved from

  • Centers for Disease Control and Prevention. (n.d.). Dichloroethyl ether. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Improving the Purity of 1,4,5-Oxadiazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4,5-Oxadiazepane hydrochloride is a seven-membered saturated heterocycle that serves as a vital building block in discovery chemistry.[1] Its utility as a synthetic intermediate for more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals, makes its purity a critical parameter for successful and reproducible downstream applications.[1] However, achieving high purity can be challenging due to the nature of its synthesis, which often involves multi-step processes and the removal of protecting groups.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a dedicated support center, including in-depth troubleshooting guides and frequently asked questions (FAQs). The content is structured to address specific experimental issues, explaining the causality behind procedural choices to empower you to optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Impurities typically originate from the synthetic route, which commonly involves the cyclization of an N,N'-diacylhydrazine followed by acidic deprotection.[1][2] Key impurities include:

  • Incompletely Deprotected Intermediate: Residual 4,5-diacyl-1,4,5-oxadiazepane is a common process-related impurity if the acid-mediated hydrolysis is not driven to completion.[1]

  • Unreacted Starting Materials: Precursors such as N,N'-diacetylhydrazine and 2,2'-disubstituted diethyl ethers may persist.[3]

  • Residual Solvents: High-boiling polar solvents used in the reaction, such as Diethylene Glycol or DMSO, can become trapped within the crystalline product, significantly lowering purity.[2] One patented process notes a purity of only 90% due to approximately 8.5% diethylene glycol bound in the crystals.[2]

  • Side-Reaction Byproducts: Undesired chemical reactions can generate structurally related impurities.[3]

Q2: What is a realistic purity level to expect from the initial synthesis and isolation?

It is common for the crude, isolated hydrochloride salt to have a purity in the range of 90-95%.[2][4][5] Further purification steps are almost always necessary to achieve the >98% purity required for most applications.

Q3: My final product is a sticky oil or goo, not the expected powder. What causes this?

This is a frequent issue with hydrochloride salts and can be attributed to several factors:

  • Hygroscopicity: The salt may be absorbing atmospheric moisture. Handling the material in a dry environment (e.g., glove box or under a stream of dry nitrogen) can mitigate this.[6]

  • Residual Solvent: Trapped solvent can prevent proper crystallization, resulting in an oil.

  • Presence of Impurities: Certain impurities can act as eutectic contaminants, depressing the melting point and preventing solidification. A simple wash with a non-polar solvent like diethyl ether can sometimes resolve this by removing the offending impurity.[7]

Q4: Which analytical techniques are best for assessing the purity of my final product?

A combination of methods is recommended for a comprehensive purity profile:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity assessment, allowing for the separation and quantification of the main compound from its impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any residual starting materials, solvents, or byproducts with distinct signals.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.[8]

  • Thin Layer Chromatography (TLC): An invaluable and rapid tool for monitoring the progress of purification. If the compound is not UV-active, a potassium permanganate or other general stain can be used for visualization.[9]

Purification Strategy Decision Tree

The first step in improving purity is selecting the correct strategy. This decision tree provides a logical workflow based on the initial state of your crude product.

G start Crude 1,4,5-Oxadiazepane HCl check_state What is the physical state? start->check_state solid Solid / Crystalline check_state->solid Solid oily Oil / Sticky Solid check_state->oily Oil check_purity Initial Purity Assessment (e.g., by HPLC/NMR) high_purity Purity > 95%? check_purity->high_purity solid->check_purity wash Perform Solvent Trituration/Wash (Protocol 1) oily->wash Likely contains solvent/non-polar impurities low_purity Purity < 95%? high_purity->low_purity No high_purity->wash Yes recrystallize Perform Recrystallization (Protocol 2) low_purity->recrystallize Yes rework Consider Chemical Rework: - Re-run deprotection - Convert to free base for chromatography low_purity->rework Still Impure final_product Dry and Analyze Final Product wash->final_product recrystallize->final_product rework->start Re-isolate crude

Caption: Purification strategy decision workflow.

Troubleshooting Guide: Common Purification Issues

Problem 1: Low Purity (<98%) Persists After Initial Filtration and Washing
  • Possible Cause: The primary impurity is the 4,5-diacyl-1,4,5-oxadiazepane intermediate, which has similar polarity to the product and is not efficiently removed by a simple wash.

  • Scientific Rationale: The deprotection reaction (acid hydrolysis of amides) is an equilibrium process. Insufficient acid, water, or reaction time can lead to an incomplete reaction.

  • Recommended Solution: Recrystallization. This is the most effective method for removing significant amounts of process-related impurities. The principle relies on the differential solubility of the product and impurities in a chosen solvent system at varying temperatures. A successful recrystallization can dramatically increase purity. Refer to Protocol 2 for a detailed methodology.

Problem 2: Significant Product Loss During Recrystallization
  • Possible Cause A: Excessive solvent was used during dissolution.[9]

  • Scientific Rationale: The goal of recrystallization is to create a supersaturated solution upon cooling. If too much solvent is used, the solution may not become supersaturated, and the product will remain dissolved even at low temperatures.

  • Recommended Solution: Use the absolute minimum volume of hot solvent required to fully dissolve the crude product.[9] If significant product remains in the mother liquor, you can reduce the solvent volume by evaporation and cool again to obtain a "second crop" of crystals, which may require separate purity analysis.[9]

  • Possible Cause B: The product is highly soluble in the chosen solvent even when cold.

  • Scientific Rationale: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. For hydrochloride salts, highly polar solvents like methanol or water may keep the product in solution.

  • Recommended Solution: Change the solvent system. Isopropanol (2-propanol) is often a preferred choice for hydrochloride salts over more polar alcohols like ethanol or methanol.[7] Alternatively, use a solvent mixture. Dissolve the compound in a minimal amount of a good solvent (e.g., isopropanol) and then add a miscible "anti-solvent" in which the product is insoluble (e.g., diethyl ether, ethyl acetate) dropwise at room temperature or below until the solution becomes persistently turbid, inducing crystallization.[7]

Problem 3: Emulsion Forms During Aqueous Workup/Extraction
  • Possible Cause: Vigorous shaking or the presence of surfactant-like impurities can lead to the formation of a stable emulsion between the aqueous and organic layers, making separation impossible.[9]

  • Scientific Rationale: Emulsions are colloidal suspensions of one liquid in another. The high polarity of the hydrochloride salt in the aqueous layer and residual organics can stabilize these mixtures.

  • Recommended Solutions:

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This dramatically increases the polarity of the aqueous layer, forcing organic components out and helping to break the emulsion.[9]

    • Filtration: Pass the emulsified layer through a pad of a filter aid like Celite or glass wool.

    • Centrifugation: If available, centrifuging the mixture can provide the force needed to separate the layers.[9]

Detailed Experimental Protocols

Protocol 1: Purification by Solvent Trituration (Washing)

This method is effective for removing non-polar impurities, residual reagents, or trapped solvents from a solid crude product.

  • Setup: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Solvent Addition: Add a solvent in which the this compound has very low solubility. A common and effective choice is cold methyl acetate, ethyl acetate, or diethyl ether.[1][2][7] Use enough solvent to form a stirrable slurry (e.g., 20-30 mL).

  • Trituration: Stir the slurry vigorously at room temperature for 15-30 minutes. The solid product should remain suspended, while impurities dissolve into the solvent. For stubborn cases, gentle cooling in an ice bath may be beneficial.

  • Isolation: Collect the purified solid by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the filter cake with a small amount of fresh, cold solvent to remove any remaining dissolved impurities.

  • Drying: Dry the purified solid under high vacuum to remove all traces of the washing solvent.

  • Validation: Check the purity of the dried solid using your chosen analytical method (e.g., HPLC) and compare it to the crude material.

Protocol 2: Purification by Recrystallization

This is the definitive method for achieving high purity by removing impurities that are incorporated into the crystal lattice.

  • Solvent Selection: Choose an appropriate solvent or solvent system from the table below. The ideal solvent will fully dissolve the compound when hot but have very low solubility when cold. Isopropanol is an excellent starting point.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent to cover the solid and heat the mixture gently (e.g., on a hot plate) with stirring. Continue to add small aliquots of the solvent until the solid just dissolves completely. Causality Note: Using the absolute minimum volume is critical for maximizing recovery.[9]

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of high molecular weight byproducts. Add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a Celite plug to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Yield Maximization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to further decrease the product's solubility and maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

  • Validation: Analyze the purity of the recrystallized product and the mother liquor (the remaining filtrate) to assess the efficiency of the purification.

Table 1: Recommended Solvent Systems for Purification

Solvent/SystemUse CaseRationale & Notes
Isopropanol (2-Propanol) RecrystallizationOften provides an ideal solubility profile for hydrochloride salts, being less polar than ethanol.[7]
n-Pentanol RecrystallizationNoted to maximize product recovery in specific synthetic procedures.[1]
Aqueous Ethanol RecrystallizationA more polar option; the amount of water can be tuned to achieve desired solubility.[10]
Ethyl Acetate / Hexane Washing / TriturationGood for removing non-polar to moderately polar impurities without dissolving the salt.[7]
Diethyl Ether Anti-Solvent / WashExcellent for precipitating the salt from more polar solvents and for washing away non-polar contaminants.[7]
Methyl Acetate (cold) Washing / TriturationA documented solvent for washing the crude product post-synthesis.[2]

References

  • This compound | CAS 329704-29-2. (n.d.). BenchChem.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem.
  • Process for the preparation of[1][2][11]-oxadiazepine derivatives. (n.d.). Google Patents. Retrieved from

  • 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- | 83598-13-4. (n.d.). BenchChem.
  • A PROCESS FOR THE PREPARATION[1][2][11]-OXADIAZEPINE DERIVATIVES. (2009). European Patent Office. Retrieved from

  • CA2579742A1 - A process for the preparation of[1][2][11]-oxadiazepane derivatives. (n.d.). Google Patents. Retrieved from

  • Technical Support Center: Analytical Methods for Impurity Profiling of 1,4-Oxazepane. (n.d.). BenchChem.
  • WO2006045587A1 - A process for the preparation of[1][2][11]-oxadiazepine derivatives. (n.d.). Google Patents. Retrieved from

  • Purification of organic hydrochloride salt? (2017). ResearchGate.
  • Problem with hydrochloride salt formation/isolation. (2018). Reddit.
  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018). ResearchGate.

Sources

Stability of 1,4,5-Oxadiazepane hydrochloride under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1,4,5-Oxadiazepane hydrochloride. This guide is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this seven-membered heterocyclic scaffold in their work. The stability of this unique structure, particularly the inherent ether linkage within the diazepane ring, is a critical parameter that can influence experimental outcomes, shelf-life, and the development of stable formulations.

This document provides a comprehensive overview of the stability of this compound under both acidic and basic conditions. It is structured in a question-and-answer format to directly address potential issues and provides detailed troubleshooting protocols based on established principles of pharmaceutical forced degradation studies.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 1,4,5-Oxadiazepane that influence its stability?

A1: The 1,4,5-Oxadiazepane ring is a seven-membered heterocycle containing two key features that dictate its chemical stability:

  • An Ether Linkage (C-O-C): This is the most significant site of potential instability. Ethers, especially cyclic ethers, are susceptible to cleavage under strong acidic conditions.[4][5]

  • Two Nitrogen Atoms (Hydrazine-like moiety): These nitrogen atoms are basic and are the reason the compound is supplied as a hydrochloride salt.[6][7] Their presence influences the molecule's solubility and reactivity. While the N-N bond itself is relatively stable to hydrolysis, the basicity of the nitrogens plays a role in the overall pH-dependent behavior of the molecule.

Q2: In general, is this compound more stable in acidic or basic conditions?

A2: Generally, this compound is expected to be significantly more stable under neutral to moderately basic conditions than under strongly acidic conditions. The ether linkage is the primary point of failure, and its degradation pathway is acid-catalyzed.[8][9] In contrast, ethers are largely unreactive towards bases.[9] While patent literature describes the synthesis of the parent ring via base-catalyzed deprotection of its N-acyl derivatives, this indicates the core ring structure is resilient under these specific basic conditions.[6][10][11]

Q3: What is the most probable degradation pathway under acidic conditions?

A3: The most probable degradation pathway is acid-catalyzed hydrolysis of the ether bond.[4][8] This mechanism involves the protonation of the ether oxygen, which converts it into a good leaving group (an alcohol). This is followed by a nucleophilic attack from a water molecule, leading to the opening of the seven-membered ring.

Acid_Degradation cluster_0 Acid-Catalyzed Ring Opening Compound 1,4,5-Oxadiazepane (Protonated Nitrogens) Protonation Protonation of Ether Oxygen Compound->Protonation + H⁺ Intermediate Oxonium Ion Intermediate Protonation->Intermediate Attack Nucleophilic Attack by H₂O Intermediate->Attack Product Ring-Opened Degradation Product Attack->Product Workflow cluster_workflow Forced Degradation Experimental Workflow cluster_stress 2. Apply Stress Conditions prep 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid base Base Hydrolysis 0.1 M NaOH, 60°C prep->base control Control (Solvent only), 60°C prep->control sample 3. Sample at Timepoints (e.g., 0, 2, 4, 8, 24 hr) acid->sample base->sample control->sample quench 4. Quench Reaction (Neutralize sample) sample->quench analyze 5. Analyze by HPLC-UV/MS (Stability-Indicating Method) quench->analyze data 6. Analyze Data (% Degradation vs. Time) analyze->data

Sources

Challenges in the scale-up synthesis of 1,4,5-Oxadiazepane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4,5-Oxadiazepane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure your synthesis is efficient, reproducible, and scalable.

Introduction to the Synthesis

The synthesis of this compound is typically a two-step process. The first step involves the cyclization of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether to form a 4,5-diacyl-[1][2][3]-oxadiazepine intermediate. The subsequent step is the deprotection of this intermediate to yield the desired 1,4,5-Oxadiazepane, which is then converted to its hydrochloride salt.[1][4] While the chemistry is straightforward, challenges related to yield, purity, and handling can arise, particularly during scale-up. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

Problem 1: Low Yield in the Cyclization Step to Form 4,5-diacyl-[1][2][3]-oxadiazepine

Question: We are experiencing significantly lower than expected yields (below 40%) during the initial cyclization reaction. What are the likely causes and how can we optimize this step?

Answer:

Low yields in the formation of the 4,5-diacyl-[1][2][3]-oxadiazepine intermediate are a common issue and can often be traced back to several key factors:

  • Suboptimal Solvent Choice: The polarity and boiling point of the solvent are critical for this reaction. While older protocols may have used N,N-dimethylformamide (DMFA), it has been shown to result in lower yields and purity.[1][4]

    • Recommendation: Switch to a higher-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO), sulfolane, N-methyl-2-pyrrolidone (NMP), or N,N-dimethylacetamide (DMA).[4] These solvents have been demonstrated to significantly improve yields.[4]

  • Inefficient Base: The choice and stoichiometry of the base are crucial for the deprotonation of the N,N'-diacylhydrazine, which is necessary for the nucleophilic attack on the diethyl ether derivative.

    • Recommendation: Use a strong base such as an alkali metal hydroxide (e.g., potassium hydroxide) or carbonate.[4] Ensure that the base is finely powdered to maximize its surface area and reactivity. An excess of the base is often required to drive the reaction to completion.[4]

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or temperature.

    • Recommendation: The reaction is typically conducted at an elevated temperature, often in the range of 80-90°C, for several hours.[1] Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) to ensure it has gone to completion before workup.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. One possibility is the intermolecular reaction between N,N'-diacylhydrazine molecules or incomplete cyclization.

    • Recommendation: Controlled addition of the 2,2'-disubstituted diethyl ether to the mixture of the N,N'-diacylhydrazine and base can sometimes minimize side reactions. Maintaining a consistent temperature throughout the addition and reaction time is also important.

Problem 2: Difficulties in Isolating and Purifying the 4,5-diacyl-[1][2][3]-oxadiazepine Intermediate

Question: We are struggling with the isolation and purification of the 4,5-diacyl-[1][2][3]-oxadiazepine intermediate. The crude product is oily and difficult to handle.

Answer:

The physical properties of the intermediate can indeed make its isolation challenging. Here are some strategies to improve this step:

  • Crystallization/Precipitation: The intermediate can often be isolated by precipitation or crystallization from a suitable solvent.

    • Recommendation: After concentrating the reaction mixture, try adding an alcohol such as methanol, ethanol, or isopropanol to induce precipitation.[4] Cooling the mixture can further enhance the precipitation of the product.

  • Solvent Extraction: If the intermediate is soluble in the reaction solvent, an extractive workup may be necessary.

    • Recommendation: After filtering off any inorganic salts, the filtrate containing the product can be concentrated. The resulting residue can then be taken up in a solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate) and washed with water or brine to remove any remaining polar impurities.

Problem 3: Low Yield and Purity during the Deprotection Step to this compound

Question: The deprotection of the 4,5-diacyl-[1][2][3]-oxadiazepine intermediate is giving us a low yield of the final hydrochloride salt, and the purity is consistently below 90%. What can we do to improve this?

Answer:

The deprotection step is critical and can be performed under either acidic or basic conditions.[1] Each method has its own set of challenges and optimization parameters.

  • Acid-Mediated Deprotection: This is a common method that directly yields the hydrochloride salt.[1]

    • Challenge: A major issue with this method, especially on a larger scale, is the formation of a thick, viscous crystal suspension of the product, which can be very difficult to stir and handle.[5] This can lead to inefficient heat transfer and incomplete reaction.

    • Recommendation:

      • Solvent Choice: Use a high-boiling alcohol like diethylene glycol.[4]

      • Reagent Control: Use an appropriate excess of hydrohalic acid (e.g., 2 to 5 equivalents of anhydrous hydrogen chloride).[4] The slow introduction of anhydrous HCl gas into the solution is a common procedure.[4]

      • Temperature Control: Maintain a consistent temperature during the reaction. The reaction is often carried out at a moderately elevated temperature (e.g., 40-50°C) for an extended period (10-14 hours).[4]

    • Purity Issue: A common impurity when using diethylene glycol as a solvent is the solvent itself getting trapped in the product crystals.[4]

    • Recommendation for Purity Improvement: Thoroughly wash the filtered product with a suitable solvent like cold methyl acetate to remove residual high-boiling solvent.[4]

  • Base-Mediated Deprotection: This method first yields the free base of 1,4,5-Oxadiazepane, which is then converted to the hydrochloride salt. This approach can circumvent some of the physical handling issues of the acid-mediated route.[5]

    • Advantage: This method avoids the formation of the viscous hydrochloride salt suspension during the reaction, leading to better process control and potentially higher volumetric yields.[5] The free base is also reported to have better thermal stability than the hydrochloride salt.[5]

    • Recommendation:

      • Base and Solvent: Use a strong base like potassium hydroxide in a polar solvent such as water or a high-boiling alcohol.[1] The reaction proceeds via saponification of the amide bonds.[1]

      • Isolation of the Free Base: The resulting 1,4,5-Oxadiazepane free base can be isolated by extraction with an aromatic solvent like chlorobenzene.[5]

      • Formation of the Hydrochloride Salt: The hydrochloride salt can then be formed by treating a solution of the free base with hydrochloric acid.

Frequently Asked Questions (FAQs)

Q1: What is the overall expected yield for the two-step synthesis of this compound?

A1: The yields can vary depending on the specific conditions and scale. However, well-optimized processes report yields for the 4,5-diacyl-[1][2][3]-oxadiazepine intermediate in the range of 40% to 76%.[4] The subsequent deprotection to the hydrochloride salt can have yields of 80% to 95%.[4] The overall yield for the two steps is typically in the range of 60% to 70%.[4]

Q2: What are the key safety precautions to consider during the scale-up of this synthesis?

A2: Several safety aspects should be carefully managed:

  • Handling of Bases: Strong bases like potassium hydroxide are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Use of Anhydrous HCl: Anhydrous hydrogen chloride is a corrosive and toxic gas. It should be handled in a well-ventilated fume hood with appropriate gas scrubbing equipment.

  • Exothermic Reactions: The addition of base and the deprotection reaction can be exothermic. Ensure adequate cooling and temperature monitoring to control the reaction temperature, especially during scale-up.

  • Solvent Handling: The organic solvents used are flammable and may have specific health hazards. Refer to the Safety Data Sheets (SDS) for each solvent and handle them accordingly.

Q3: How can we monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the presence of byproducts, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q4: The final this compound product appears to be hygroscopic. How should it be handled and stored?

A4: While not explicitly stated in all literature, hydrochloride salts of amines are often hygroscopic. It is good practice to handle the final product in a low-humidity environment (e.g., a glove box or a dry room). For storage, keep the product in a tightly sealed container with a desiccant at the recommended temperature, which is often 4°C.[1]

Q5: Are there any known byproducts that we should be looking out for?

A5: While specific byproduct studies are not extensively detailed in the provided literature, potential byproducts can be inferred from the reaction mechanism. In the cyclization step, incomplete reaction could lead to mono-alkylated intermediates. During deprotection, incomplete hydrolysis would result in mono-acyl impurities. Over-alkylation or side reactions involving the solvent are also possibilities. Analytical techniques like LC-MS can be used to identify the mass of potential impurities, which can help in their structural elucidation. The formation of dialkylated and monoalkylated byproducts has been observed in similar syntheses of diazepane derivatives.[3]

Experimental Protocols

Protocol 1: Synthesis of 4,5-diacetyl-[1][2][3]-oxadiazepine

This protocol is a representative example based on optimized conditions found in the literature.[4]

  • To a stirred solution of N,N'-diacetylhydrazine in dimethyl sulfoxide (DMSO), add finely pulverized 85% potassium hydroxide in portions, ensuring the temperature does not exceed 33°C.

  • Heat the reaction mixture to 80-85°C.

  • Add 2,2'-dichlorodiethyl ether dropwise to the reaction mixture over a period of 50 minutes, maintaining the temperature at 80-85°C.

  • Maintain the reaction mixture at 80-85°C for an additional 3 hours.

  • Cool the mixture to 20-25°C and filter to remove inorganic salts.

  • Wash the filtration residue with DMSO.

  • Concentrate the combined filtrates by evaporation under reduced pressure to obtain the crude 4,5-diacetyl-[1][2][3]-oxadiazepine.

  • The crude product can be further purified by crystallization from a suitable solvent like isopropanol.[4]

Protocol 2: Acid-Mediated Deprotection to this compound

This protocol is based on a literature procedure using acidic conditions.[4]

  • Dissolve 4,5-diacetyl-[1][2][3]-oxadiazepine in diethylene glycol in a reaction vessel equipped with a gas inlet tube and a stirrer.

  • Pass anhydrous hydrogen chloride gas into the solution over a period of 8 to 10 hours, maintaining the reaction temperature at 43-45°C.

  • After the addition of HCl is complete, continue to stir the reaction mixture at 43-45°C for an additional 10 to 12 hours.

  • Degas the reaction suspension at 40-45°C to remove excess HCl.

  • Cool the suspension to 10°C and filter the solid product.

  • Wash the collected solid with cold methyl acetate.

  • Dry the product under vacuum to obtain this compound.

Data Summary

StepKey ReagentsSolventTemperatureTypical YieldTypical PurityReference
Cyclization N,N'-diacetylhydrazine, 2,2'-dichlorodiethyl ether, KOHDMSO80-85°C40-76%>95%[4]
Acidic Deprotection 4,5-diacetyl-[1][2][3]-oxadiazepine, Anhydrous HClDiethylene Glycol43-45°C80-95%~90%[4]
Basic Deprotection 4,5-diacetyl-[1][2][3]-oxadiazepine, KOHWater90-100°C60-95%~90%[5][6]

Visual Diagrams

Synthesis Workflow

cluster_0 Step 1: Cyclization cluster_1 Step 2: Deprotection A N,N'-Diacetylhydrazine + 2,2'-Dichlorodiethyl Ether B Reaction with Base (e.g., KOH) in Polar Aprotic Solvent (e.g., DMSO) A->B C 4,5-Diacetyl-[1,4,5]-oxadiazepine (Intermediate) B->C D 4,5-Diacetyl-[1,4,5]-oxadiazepine E Acidic Hydrolysis (HCl) in High-Boiling Alcohol D->E F Basic Hydrolysis (KOH) in Water D->F G 1,4,5-Oxadiazepane Hydrochloride (Final Product) E->G H 1,4,5-Oxadiazepane (Free Base) F->H I Treatment with HCl H->I I->G

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield in Cyclization

Start Low Yield in Cyclization Step Q1 What solvent are you using? Start->Q1 A1_DMFA DMFA Q1->A1_DMFA DMFA A1_Other DMSO, NMP, etc. Q1->A1_Other Other S1 Switch to a higher-boiling polar aprotic solvent like DMSO or NMP. A1_DMFA->S1 Q2 Is the base efficient? A1_Other->Q2 S1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No/Unsure Q2->A2_No No/Unsure Q3 Is the reaction going to completion? A2_Yes->Q3 S2 Use finely powdered KOH or another strong alkali metal hydroxide/carbonate. A2_No->S2 S2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Yield Improved A3_Yes->End S3 Increase reaction time and/or temperature. Monitor progress with TLC/LC-MS. A3_No->S3 S3->End

Caption: Decision tree for troubleshooting low yields in the cyclization step.

References

  • Google Patents. (n.d.). Process for the preparation of[1][2][3]-oxadiazepine derivatives. Retrieved from

  • Google Patents. (n.d.). CA2579742A1 - A process for the preparation of[1][2][3]-oxadiazepane derivatives. Retrieved from

  • National Institutes of Health. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006045587A1 - A process for the preparation of[1][2][3]-oxadiazepine derivatives. Retrieved from

Sources

Troubleshooting guide for the synthesis of 1,4,5-Oxadiazepane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4,5-oxadiazepane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The unique seven-membered ring structure of 1,4,5-oxadiazepane presents both opportunities for novel drug design and specific challenges in its synthesis.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process optimization data. Our goal is to empower you to diagnose issues, refine your reaction conditions, and achieve consistent, high-purity yields.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific problems that can arise during the synthesis of 1,4,5-oxadiazepane derivatives, which typically follows a two-stage process: (1) cyclization to form the N,N'-diacyl intermediate, and (2) deacylation to yield the parent heterocycle.

Question 1: My initial cyclization reaction to form the 4,5-diacyl-[1][2][3]-oxadiazepane is giving a very low yield (<30%). What are the likely causes and how can I improve it?

Answer: A low yield in the initial cyclization is a frequent challenge and typically points to issues with reaction conditions or reagent quality. The reaction, which involves the condensation of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether, is sensitive to several factors.

Causality & Solutions:

  • Suboptimal Solvent Choice: The polarity and boiling point of the solvent are critical for this condensation. Standard solvents like DMF have been used, but superior results are often achieved with more specialized polar, aprotic solvents.[1][4]

    • Recommendation: Switch to high-boiling polar solvents such as Dimethyl Sulfoxide (DMSO), Sulfolane, N-Methyl-2-pyrrolidone (NMP), or Dimethylacetamide (DMA).[1][4] These solvents effectively dissolve the starting materials and can be heated to the required temperatures (90-125°C) to drive the reaction forward.

  • Ineffective Base: The choice and stoichiometry of the base are paramount. An insufficiently strong base or an incorrect amount will fail to deprotonate the N,N'-diacylhydrazine effectively, halting the nucleophilic attack.

    • Recommendation: Use strong bases such as alkali metal hydroxides (e.g., potassium hydroxide) or carbonates.[1][5] Ensure at least two equivalents of the base are used to deprotonate both nitrogen atoms of the hydrazine derivative.

  • Presence of Water: Water formed during the reaction can lead to side reactions and equilibria that do not favor the product.

    • Recommendation: Implement continuous removal of water from the reaction mixture. This can be achieved by performing the reaction under a vacuum at a temperature that allows for the distillation of the water formed.[3][5][6]

  • Poor Phase Transfer: In heterogeneous reaction mixtures, the transfer of reactants between phases can be rate-limiting.

    • Recommendation: Introduce a phase-transfer catalyst, such as tetrabutylammonium chloride (TBAC) or tetramethylammonium chloride (TMAC), to improve yields by facilitating the interaction between reactants in different phases.[3][5][6]

Question 2: The deacylation of my 4,5-diacyl-[1][2][3]-oxadiazepane is incomplete or results in significant product degradation. How can I optimize this step?

Answer: The deacylation step, which removes the protecting acyl groups, is a critical juncture where the stability of the 1,4,5-oxadiazepane ring is tested. Both acidic and basic conditions can be employed, but basic hydrolysis has been found to be surprisingly effective and can offer better process control.[6][7]

Causality & Solutions:

  • Harsh Acidic Conditions: While hydrohalic acids can be used for deacylation, they can form viscous crystal suspensions of the product's hydrohalide salt, making stirring difficult and potentially leading to localized overheating and degradation.[6]

    • Recommendation: Consider switching to a base-mediated deacylation. This approach often results in a more manageable reaction mixture and circumvents issues with salt precipitation.[3][6]

  • Insufficient Base or Temperature (for Basic Deacylation): The hydrolysis of the amide bonds requires robust conditions.

    • Recommendation: Use a 50-60% aqueous solution of a strong alkali metal hydroxide like potassium hydroxide.[3][5][7] The reaction typically requires elevated temperatures, generally in the range of 90-110°C, for a duration of 2 to 6 hours to ensure complete conversion.[3][6]

  • Product Isolation Issues: The final[1][2][3]-oxadiazepane product can be polar and may have significant water solubility, complicating extraction.

    • Recommendation: After basification, perform an extraction with a suitable aromatic solvent that has poor miscibility with the aqueous medium, such as chlorobenzene or toluene, while the mixture is still warm (e.g., 60-80°C).[3][6] This technique improves the partition coefficient of the product into the organic layer.

Question 3: I am observing an unexpected side product in my final material. What could it be and how do I prevent it?

Answer: The formation of unexpected side products often arises from incomplete reactions or alternative reaction pathways. Without specific analytical data, it is difficult to pinpoint the exact structure, but common culprits in heterocyclic synthesis include ring-opened products, dimers, or products from reactions with solvent impurities.[8]

Causality & Solutions:

  • Incomplete Cyclization: If the initial cyclization does not go to completion, the unreacted N,N'-diacylhydrazine or open-chain intermediates can be carried through the process.

    • Recommendation: Monitor the cyclization step closely using TLC or LC-MS to ensure the complete consumption of starting materials before proceeding to the deacylation step. Purify the 4,5-diacyl-[1][2][3]-oxadiazepane intermediate, for instance by crystallization from an alcohol like isopropanol, before deacylation.[1]

  • Ring Instability: The seven-membered ring may be susceptible to opening under excessively harsh deacylation conditions.

    • Recommendation: Carefully control the temperature and reaction time during deacylation. Use a moderate excess of base (e.g., 1 to 1.3 equivalents per acyl group) rather than a large excess.[3][5]

  • Reagent Purity: Impurities in starting materials or solvents can act as nucleophiles or catalysts for unintended reactions.[8]

    • Recommendation: Always use reagents of high purity and ensure solvents are anhydrous where necessary.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the general synthetic pathway and a decision-making process for troubleshooting low yields.

Synthetic_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Deacylation cluster_2 Workup NNDH N,N'-Diacylhydrazine BaseSolvent Base (e.g., KOH) Solvent (e.g., DMSO) Temp: 90-125°C NNDH->BaseSolvent DDE 2,2'-Dichlorodiethyl Ether DDE->BaseSolvent Diacyl 4,5-Diacyl-[1,4,5]-oxadiazepane BaseSolvent->Diacyl Yields: 40-76% Diacyl_copy 4,5-Diacyl-[1,4,5]-oxadiazepane Diacyl->Diacyl_copy Purification/ Crystallization BaseWater Base (e.g., aq. KOH) Temp: 90-110°C Diacyl_copy->BaseWater FinalProduct [1,4,5]-Oxadiazepane BaseWater->FinalProduct Yields: 60-95% Extraction Extraction (e.g., Chlorobenzene) FinalProduct->Extraction Isolation Isolation Extraction->Isolation

Caption: General two-step synthesis of 1,4,5-oxadiazepanes.

Troubleshooting_Low_Yield Start Low Yield in Cyclization Step CheckPurity Are reagents and solvents pure/dry? Start->CheckPurity CheckConditions Are reaction conditions optimal? CheckPurity->CheckConditions Yes Purify Purify starting materials. Use anhydrous solvents. CheckPurity->Purify No CheckMonitoring Is reaction monitored (TLC/LC-MS)? CheckConditions->CheckMonitoring Yes OptimizeSolvent Switch to DMSO, NMP, or Sulfolane. Add Phase Transfer Catalyst. CheckConditions->OptimizeSolvent No (Solvent) OptimizeTempBase Increase temperature (90-125°C). Ensure >2 eq. of strong base. CheckConditions->OptimizeTempBase No (Temp/Base) Incomplete Reaction incomplete. Increase reaction time. CheckMonitoring->Incomplete Yes SideProducts Side products observed. Re-evaluate temperature/base. CheckMonitoring->SideProducts Yes Purify->Start Success Yield Improved Purify->Success OptimizeSolvent->Start OptimizeSolvent->Success OptimizeTempBase->Start OptimizeTempBase->Success Incomplete->OptimizeTempBase Incomplete->Success SideProducts->OptimizeTempBase SideProducts->Success

Caption: Decision tree for troubleshooting low cyclization yields.

Frequently Asked Questions (FAQs)

Q: What are the recommended starting materials for a robust synthesis? A: The most common and well-documented starting materials are N,N'-diacetylhydrazine and 2,2'-dichlorodiethyl ether.[1] The diacetylhydrazine is commercially available or can be synthesized readily. The purity of these starting materials is crucial for obtaining good yields.

Q: Which analytical techniques are most reliable for confirming the structure of the final 1,4,5-oxadiazepane product? A: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. For the 4,5-diacetyl intermediate, you should look for characteristic signals for the methyl protons of the acetyl groups and the methylene protons of the seven-membered ring in the ¹H NMR spectrum.[2] Upon successful deacylation, the signals corresponding to the acetyl groups will disappear. ¹³C NMR and mass spectrometry are also essential to confirm the molecular weight and overall carbon framework.

Q: Can I use a different di-electrophile instead of 2,2'-dichlorodiethyl ether? A: Yes, the methodology can be adapted for other 2,2'-disubstituted diethyl ethers, such as those with bromide or tosylate leaving groups.[1] However, reaction conditions may need to be re-optimized, as the reactivity of the electrophile will change.

Q: Are there specific safety precautions for this synthesis? A: Standard laboratory safety practices should be followed. Specifically, 2,2'-dichlorodiethyl ether is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Reactions at elevated temperatures, especially under vacuum or pressure, require careful monitoring and appropriate glassware. The final 1,4,5-oxadiazepane product may cause severe skin burns and eye damage.[9]

Key Reaction Parameters & Protocols

Table 1: Recommended Conditions for Cyclization Step
ParameterRecommendedRationale & Reference
Solvent DMSO, Sulfolane, NMPHigh-boiling polar aprotic solvents improve solubility and allow for necessary reaction temperatures.[1][4]
Base Potassium Hydroxide (KOH)A strong, cost-effective base that effectively promotes the reaction.[5][6]
Temperature 90 - 125 °CRequired to overcome the activation energy for the double N-alkylation.[5][6]
Catalyst TMAC or TBAC (optional)A phase-transfer catalyst can significantly improve yields in heterogeneous mixtures.[3][5]
Atmosphere Vacuum (optional)Applying a vacuum helps to continuously remove water, driving the reaction to completion.[5]
Protocol 1: Synthesis of 4,5-Diacetyl-[1][2][3]-oxadiazepane[1][5]
  • To a stirred mixture of N,N'-diacetylhydrazine (1 eq.), potassium hydroxide (2.2 eq.), and tetramethylammonium chloride (0.05 eq.) in dimethyl sulfoxide (DMSO), apply a vacuum (20-40 mbar).

  • Heat the mixture to 80-85°C.

  • Add 2,2'-dichlorodiethyl ether (1.5 to 2 eq.) dropwise over 2 hours, maintaining the temperature and vacuum.

  • Maintain the reaction at 80-85°C for an additional 3 hours. During this time, water formed during the reaction is removed by distillation.

  • Cool the reaction mixture to room temperature (20-25°C).

  • Filter off the inorganic salts.

  • Concentrate the filtrate by evaporation under reduced pressure.

  • Crystallize the resulting residue from an alcohol such as 1-pentanol or isopropanol to yield the product.

Protocol 2: Basic Deacylation to[1][2][3]-Oxadiazepane[3][5][6]
  • Introduce 4,5-diacetyl-[1][2][3]-oxadiazepane (1 eq.) into a solution of water and potassium acetate (optional, improves solubility).

  • Heat the mixture to 80-85°C.

  • Add a 50% aqueous solution of potassium hydroxide (2.2 - 2.5 eq.) dropwise over 30 minutes.

  • Increase the temperature and maintain the reaction mixture at 90-100°C for 4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to 60-75°C.

  • Extract the aqueous phase with chlorobenzene (3 times).

  • Combine the organic extracts, which contain the final product. The product can be isolated by distilling off the solvent.

References

  • Process for the preparation of[1][2][3]-oxadiazepine derivatives. Google Patents.

  • A process for the preparation of[1][2][3]-oxadiazepane derivatives. Google Patents.

  • A process for the preparation of[1][2][3]-oxadiazepine derivatives. World Intellectual Property Organization.

  • A PROCESS FOR THE PREPARATION[1][2][3]-OXADIAZEPINE DERIVATIVES. European Patent Office. [Link]

  • A process for the preparation of[1][2][3]-oxadiazepine derivatives. Google Patents.

  • 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS | Science topic. ResearchGate. [Link]

  • The 1 H-NMR Spectra of the prepared oxazepine compounds N 6 -N 10 in DMSO. ResearchGate. [Link]

  • Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. ResearchGate. [Link]

  • 1,4,5-Oxadiazepane | C4H10N2O. PubChem. [Link]

  • Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. [Link]

  • Process for the preparation of (1,4,5)-oxadiazepine derivatives.

Sources

Navigating the Synthesis of 1,4,5-Oxadiazepane Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4,5-Oxadiazepane hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. As a key intermediate in the development of novel therapeutics and agrochemicals, mastering its synthesis is crucial.[1] This document provides in-depth, field-proven insights into the reaction parameters, offering troubleshooting solutions and answers to frequently asked questions to ensure the successful and reproducible synthesis of this compound.

The synthesis of this compound is typically approached as a two-stage process. The first stage involves the formation of a 4,5-diacyl-[2][3][4]-oxadiazepine intermediate through a cyclization reaction. The second stage is the deprotection of this intermediate to yield the final hydrochloride salt. This guide is structured to address the critical parameters and potential challenges in each of these stages.

Stage 1: Cyclization to 4,5-Diacyl-[2][3][4]-oxadiazepine

The foundational step in this synthesis is the reaction of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether, such as 2,2'-dichlorodiethyl ether, in a polar aprotic solvent and in the presence of a strong base.[2][5][6] This reaction is analogous to the Williamson ether synthesis and is therefore subject to similar mechanistic considerations.

Experimental Protocol: Synthesis of 4,5-Diacetyl-[2][3][4]-oxadiazepine
  • To a stirred solution of N,N'-diacetylhydrazine in a polar aprotic solvent (e.g., DMSO, NMP, or DMA), add a powdered alkali metal base such as potassium hydroxide or potassium carbonate.

  • After the initial heat of reaction subsides, heat the mixture to the desired reaction temperature (typically 80-85°C).[4]

  • Slowly add the 2,2'-dichlorodiethyl ether to the reaction mixture over a period of approximately 50 minutes.

  • Maintain the reaction temperature for 2 to 4 hours, monitoring the progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • The filtrate is then concentrated under reduced pressure to yield the crude 4,5-diacetyl-[2][3][4]-oxadiazepine, which can be purified by precipitation from an alcohol like isopropanol.[2]

Troubleshooting Guide: Stage 1
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The base may be old, hydrated, or not strong enough to sufficiently deprotonate the diacylhydrazine. 2. Low Reaction Temperature: The activation energy for the SN2 reaction is not being met. 3. Poor Solvent Choice: The solvent may not be adequately solvating the reactants.1. Use fresh, anhydrous, finely powdered base (e.g., KOH). Ensure at least two equivalents of base are used. 2. Carefully increase the temperature to the recommended 80-85°C range. Monitor for any signs of decomposition. 3. Ensure a suitable polar aprotic solvent such as DMSO, NMP, or DMA is used.[7]
Low Yield 1. Competing E2 Elimination: At higher temperatures, the base can promote the elimination of HCl from 2,2'-dichlorodiethyl ether to form vinyl ethers, a common side reaction in Williamson ether syntheses.[8] 2. Incomplete Reaction: The reaction time may be insufficient. 3. Phase Separation Issues: The anionic nucleophile (deprotonated diacylhydrazine) may have poor solubility in the organic phase where the diethyl ether resides.1. Maintain the reaction temperature strictly within the 80-85°C range. Temperatures exceeding this can favor the E2 elimination pathway.[8] 2. Extend the reaction time and monitor for completion. 3. Consider the addition of a phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to facilitate the transfer of the nucleophile into the organic phase, which can significantly improve yields.[4][6]
Product is Difficult to Purify 1. Presence of Side Products: As mentioned, elimination byproducts can contaminate the desired product. 2. Residual Starting Materials: Incomplete reaction can leave unreacted starting materials.1. Optimize the reaction temperature to minimize elimination. Purification can be attempted by recrystallization from an alcohol. 2. Ensure sufficient reaction time and appropriate stoichiometry of reactants.
Frequently Asked Questions: Stage 1

Q1: Why is a polar aprotic solvent like DMSO or NMP recommended?

A1: Polar aprotic solvents are ideal for SN2 reactions because they can dissolve the ionic nucleophile while not solvating it as strongly as protic solvents. This "naked" nucleophile is more reactive, leading to a faster reaction rate.[9]

Q2: Can I use a different base, such as sodium hydroxide?

A2: While other alkali metal hydroxides can be used, potassium hydroxide is often preferred. The choice of base can influence the reaction rate and yield, and it is recommended to use a strong, non-nucleophilic base to favor the desired SN2 pathway.[8]

Q3: What is the purpose of a phase transfer catalyst and is it always necessary?

A3: A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[10] In this synthesis, the PTC helps to carry the deprotonated diacylhydrazine (which is more soluble in the aqueous or solid phase of the base) into the organic phase to react with the diethyl ether. While not always strictly necessary, the addition of a PTC can lead to faster reactions, higher yields, and fewer byproducts.[4][6]

Stage 2: Deprotection to this compound

The removal of the acyl protecting groups from the 4,5-diacyl-[2][3][4]-oxadiazepine intermediate can be achieved through two primary methods: acidic hydrolysis or basic hydrolysis followed by salt formation.

Method A: Acidic Hydrolysis

This traditional method involves treating the diacyl intermediate with a strong hydrohalic acid.

  • Dissolve the 4,5-diacetyl-[2][3][4]-oxadiazepine in a high-boiling alcohol, such as diethylene glycol.

  • Pass anhydrous hydrogen chloride gas into the solution at a controlled temperature, typically around 50°C.

  • Maintain the reaction at this temperature for an extended period (12-14 hours).

  • After the reaction is complete, the mixture is cooled, and the precipitated this compound is collected by filtration.

  • The product is then washed with a suitable solvent, such as cold methyl acetate, to remove impurities.

Method B: Basic Hydrolysis (Recommended)

A more recent and often advantageous method involves hydrolysis under basic conditions, followed by acidification to form the hydrochloride salt. This method avoids some of the pitfalls of the acidic route.[6]

  • Suspend the 4,5-diacetyl-[2][3][4]-oxadiazepine in a polar solvent, which can include water or a high-boiling alcohol.

  • Add a solution of a strong base, such as aqueous potassium hydroxide.

  • Heat the mixture to a temperature range of 80-100°C for 2-6 hours.

  • Upon completion of the deacylation, cool the reaction mixture.

  • The resulting free base of 1,4,5-oxadiazepane can be extracted into an organic solvent.

  • The hydrochloride salt is then formed by treating the organic solution of the free base with hydrochloric acid.

Troubleshooting Guide: Stage 2
Issue Potential Cause(s) Recommended Solution(s)
Low Yield (Acidic Method) 1. Incomplete Reaction: The reaction time may be insufficient for complete deacylation. 2. Product Loss During Isolation: The product may have some solubility in the reaction mixture or wash solvents. 3. Formation of a Viscous Slurry: High concentrations can lead to a thick precipitate that is difficult to stir and handle, leading to incomplete reaction and mechanical losses.[11]1. Ensure the reaction is allowed to proceed for the full recommended time. 2. Use cold wash solvents to minimize product loss. 3. Maintain adequate solvent volume to ensure the reaction mixture remains stirrable. If this is a persistent issue, consider switching to the basic hydrolysis method.
Low Yield (Basic Method) 1. Incomplete Hydrolysis: The amount of base or the reaction time may be insufficient. 2. Product Loss During Extraction: The free base may have some water solubility.1. Use a sufficient excess of a strong base (e.g., KOH) and monitor the reaction for completion. 2. Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the free base.
Product Purity Issues 1. Incomplete Deprotection: The presence of mono-acylated intermediates. 2. Side Reactions/Degradation: Harsh acidic or basic conditions at elevated temperatures can potentially lead to ring-opening or other degradation pathways. 3. Trapped Solvent in Crystals: The final product can sometimes crystallize with solvent molecules included in the crystal lattice.1. Ensure adequate reaction time and temperature for complete deprotection. The purity can be checked by NMR or LC-MS. 2. Carefully control the reaction temperature and avoid unnecessarily harsh conditions. The basic hydrolysis method is often cited as offering improved process reliability due to the greater thermal stability of the free base compared to its hydrohalide salt.[11] 3. Proper drying of the final product under vacuum is essential. If solvent inclusion is suspected, recrystallization from a different solvent system may be necessary.
Product Fails to Crystallize or is Oily 1. Presence of Impurities: Impurities can inhibit crystallization. 2. Incorrect pH: For the final salt formation, the pH must be sufficiently acidic. 3. Inappropriate Solvent: The solvent used for precipitation may not be optimal.1. Attempt to purify the crude product further, for example, by washing the organic solution of the free base before salt formation. 2. Ensure the addition of sufficient hydrochloric acid to fully protonate the amine. 3. Experiment with different anti-solvents to induce crystallization. A common technique is to dissolve the hydrochloride salt in a minimal amount of a polar solvent (like ethanol or methanol) and then slowly add a less polar solvent (like diethyl ether or ethyl acetate) until precipitation occurs.[12]
Frequently Asked Questions: Stage 2

Q4: What are the advantages of the basic hydrolysis method over the acidic one?

A4: The basic hydrolysis method offers several advantages, including:

  • Improved Safety and Handling: It avoids the use of anhydrous hydrogen chloride gas.

  • Better Reaction Control: The reaction is less prone to forming highly viscous slurries that are difficult to manage.

  • Simpler Isolation: Extraction of the free base can be a cleaner method of isolation compared to filtering the hydrochloride salt from a viscous reaction mixture.

  • Higher Thermal Stability: The free base intermediate is generally more stable than the corresponding hydrohalide salt at elevated temperatures, leading to a more reliable process.[11]

Q5: How do I prepare the hydrochloride salt after basic hydrolysis?

A5: After extracting the free 1,4,5-oxadiazepane into a suitable organic solvent (e.g., dichloromethane or ethyl acetate), the hydrochloride salt can be precipitated by the addition of a solution of HCl in a solvent like isopropanol or diethyl ether, or by carefully bubbling anhydrous HCl gas through the solution.

Q6: My final product has a purity of around 90%. Is this typical, and how can I improve it?

A6: A purity of around 90% for the crude product is not uncommon in this synthesis.[5] To improve the purity, recrystallization is the most common method. The choice of solvent is critical. For amine hydrochlorides, a mixture of a polar solvent (to dissolve the salt) and a non-polar solvent (to induce precipitation) is often effective. Washing the crystals with a cold, non-polar solvent can also help to remove less polar impurities.

Visualization of the Synthetic Workflow

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Deprotection (Basic Hydrolysis) A N,N'-Diacetylhydrazine + 2,2'-Dichlorodiethyl Ether B Reaction Mixture (DMSO, KOH) A->B Add C Heating (80-85°C) B->C Heat D Workup (Filtration, Concentration) C->D Cool & Process E Crude 4,5-Diacetyl- [1,4,5]-oxadiazepine D->E F Crude Intermediate E->F Transfer to Stage 2 G Basic Hydrolysis (KOH, H2O, 80-100°C) F->G H Extraction of Free Base G->H I Acidification (HCl) H->I J Final Product: 1,4,5-Oxadiazepane HCl I->J

Sources

Methods to minimize impurity formation in 1,4,5-Oxadiazepane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4,5-Oxadiazepane synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize 1,4,5-Oxadiazepane as a critical building block, particularly in the agrochemical and medicinal chemistry sectors[1]. Achieving high purity in this synthesis is paramount for the success of subsequent reactions and the quality of the final product.

This document moves beyond simple protocols to provide in-depth, field-proven insights into common challenges. We will explore the causality behind experimental choices to help you minimize impurity formation and optimize your reaction outcomes.

Section 1: The Primary Synthetic Pathway

The most established and scalable synthesis of 1,4,5-Oxadiazepane is a two-step process. Understanding the function of each step is crucial for effective troubleshooting.

  • Step 1: Cyclization to Form the Diacyl Intermediate. The process begins with the reaction of an N,N'-diacylhydrazine and a 2,2'-disubstituted diethyl ether, such as 2,2'-dichlorodiethyl ether. This reaction, conducted in a polar solvent with a base, forms the stable intermediate, 4,5-diacyl-[2][3][4]-oxadiazepine[2][5]. The acyl groups act as protecting groups for the nitrogen atoms during this stage.

  • Step 2: Deprotection to Yield 1,4,5-Oxadiazepane. The acyl protecting groups are then removed from the intermediate to yield the final product. This deprotection can be achieved under either acidic or, more preferably, basic conditions[4][5][6]. The choice of method for this step is a critical control point for managing final product purity.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Deprotection A N,N'-Diacylhydrazine + 2,2'-Dichlorodiethyl Ether B 4,5-Diacyl-[1,4,5]-oxadiazepine A->B  Base, Polar Solvent  (e.g., KOH, DMSO)  ~70-85°C C 1,4,5-Oxadiazepane B->C  Base Hydrolysis  (e.g., aq. KOH)  ~90-110°C

Caption: General two-step synthesis of 1,4,5-Oxadiazepane.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My yield for the cyclization step (forming 4,5-diacyl-[2][3][4]-oxadiazepine) is low. What are the common causes and solutions?

A: Low yields in the initial cyclization step, which typically range from 40-76%, are a frequent challenge[2][5]. Several factors can be responsible:

  • Choice of Solvent: The solvent plays a critical role. Older methods using solvents like DMFA have been surpassed by the use of specific polar aprotic solvents such as DMSO, sulfolane, N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA)[2][5]. These solvents significantly improve both yield and purity by better solvating the reactants[2][5].

  • Inefficient Basicity: The base deprotonates the diacylhydrazine, making it nucleophilic. Weak or insufficient base will result in an incomplete reaction. Alkali metal hydroxides (like potassium hydroxide) and carbonates are effective[2][4]. Ensure the base is finely pulverized and dry for optimal reactivity.

  • Presence of Water: Water formed during the reaction can hinder the process. Implementing continuous distillation of water from the reaction mixture can improve yields[6][7].

  • Phase Transfer Issues: In heterogeneous mixtures, the reaction can be slow. The addition of a phase transfer catalyst, such as tetramethylammonium chloride (TMACI) or tetrabutylammonium bromide (TBABr), can markedly improve reaction rates and yields by facilitating the transfer of the anionic hydrazine derivative into the organic phase[4][6][7].

Q2: I am observing significant impurities after the deprotection step. How can I improve the purity of my final 1,4,5-Oxadiazepane product?

A: The deprotection step is the most critical for final purity, which is typically around 90%[4][6][7]. The primary source of impurities is often incomplete deprotection or degradation of the product under harsh conditions.

The modern and preferred method is base-catalyzed hydrolysis , which has been shown to be an improvement over older acidic methods[4][6].

  • Mechanism: This method involves saponification of the amide bonds using a strong base like potassium hydroxide in a polar solvent like water or sulfolane at elevated temperatures (90-110°C)[1][3][6].

  • Optimization: Use 1 to 1.3 equivalents of base per acyl group to ensure complete removal without being excessively harsh[4][6]. The reaction time is typically 2 to 6 hours; prolonged exposure can lead to ring degradation[3].

  • Work-up: After the reaction, the free base 1,4,5-Oxadiazepane is typically extracted into an aromatic solvent with poor water miscibility, such as chlorobenzene[6][7]. This separates the product from inorganic salts and other aqueous-soluble impurities.

While acidic deprotection (using hydrohalic acids like HCl) is an option, it requires careful temperature control (40-50°C) to prevent degradation and can lead to issues like the incorporation of high-boiling solvents into the final product salt[2][5].

Q3: My final product is an oil and is difficult to crystallize or purify. What strategies are recommended?

A: This is a common work-up challenge. The solution lies in a robust purification strategy for both the intermediate and the final product.

  • Intermediate Purification: The 4,5-diacyl-[2][3][4]-oxadiazepine intermediate is often a crystalline solid with a purity of over 95%[2][5]. A highly effective purification technique is to precipitate this intermediate from an alcohol. After concentrating the reaction filtrate, adding a solvent like isopropanol or n-pentanol can induce crystallization, allowing you to isolate a much cleaner intermediate before the final deprotection step[2].

  • Final Product Isolation: As mentioned, the final 1,4,5-Oxadiazepane is typically isolated via extraction, not crystallization[6][7]. After basifying the reaction mixture, perform multiple extractions with a solvent like chlorobenzene. Combining the organic extracts and distilling off the solvent will yield the final product. If you require a salt (e.g., the hydrochloride), you would then treat the free base with the appropriate acid.

Q4: I've detected residual high-boiling solvent in my final product. How can this be avoided?

A: This is a known issue, particularly when using high-boiling alcohols like diethylene glycol as a solvent in the acidic deprotection step. It has been reported that approximately 8.5% diethylene glycol can become bound within the crystals of the hydrochloride salt[5].

  • Avoid the Cause: The most effective way to prevent this is to use the base-catalyzed deprotection method, which typically uses water as a solvent and avoids this specific contamination issue[4][6].

  • Improve Washing: If you must use an acidic route with a high-boiling solvent, ensure the isolated product is washed thoroughly with a solvent in which the product is insoluble but the contaminating solvent is soluble. For the hydrochloride salt, washing with cold methyl acetate has been documented[5].

Section 3: Recommended Experimental Protocols

The following protocols are synthesized from best practices reported in the literature and are designed to maximize yield and purity.

Protocol 1: Synthesis of 4,5-Diacetyl-[2][3][4]-oxadiazepine (Step 1)
  • Charge a suitable reactor with N,N'-diacetylhydrazine and dimethyl sulfoxide (DMSO)[2].

  • Under agitation, add finely pulverized potassium hydroxide, ensuring the temperature does not exceed 33°C[2].

  • Heat the mixture to 80-85°C[2].

  • Add 2,2'-dichlorodiethyl ether dropwise over 2 hours while maintaining the temperature[4].

  • Maintain the reaction at 80-85°C for an additional 3-6 hours until the reaction is complete (monitor by HPLC)[2].

  • Cool the mixture to room temperature (20-25°C) and filter off the inorganic salts[2][5].

  • Wash the filter cake with a small amount of DMSO.

  • Combine the filtrates and remove the DMSO via vacuum distillation.

  • To the residual oil, add isopropanol to induce crystallization of the product[5].

  • Cool the slurry to -10°C, filter the crystalline product, wash with cold isopropanol, and dry under vacuum.

    • Expected Yield: ~65%[2]. Expected Purity: >97%[2][5].

Protocol 2: Base-Catalyzed Deprotection to 1,4,5-Oxadiazepane (Step 2)
  • Charge a reactor with the 4,5-diacetyl-[2][3][4]-oxadiazepine intermediate, potassium acetate, and water[4].

  • Heat the mixture to 80-85°C[3].

  • Prepare a 50% aqueous solution of potassium hydroxide. Add this solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature[3][4].

  • After the addition is complete, heat the reaction mixture to 90-100°C and maintain for 4 hours[3][4].

  • Cool the mixture to 50-75°C.

  • Extract the aqueous mixture with chlorobenzene (1 x large volume, followed by 2 x smaller volumes)[3].

  • Combine the organic extracts, which now contain the 1,4,5-Oxadiazepane product. The product can be used in solution for the next step or isolated by distilling off the chlorobenzene.

    • Expected Yield: ~80-95%[4][6][7].

Section 4: Summary of Key Reaction Parameters

ParameterStep 1: CyclizationStep 2: Deprotection (Base-Catalyzed)Causality & Expert Notes
Solvent DMSO, Sulfolane, NMP, DMA[2]Water, Sulfolane[3][6]High-polarity aprotic solvents in Step 1 improve reactant solubility and reaction rate. Water is an effective and economical choice for the Step 2 hydrolysis.
Base Potassium Hydroxide, Potassium Carbonate[2][4]Potassium Hydroxide, Sodium Hydroxide[6]Strong base is required for both steps. Use 1.0-1.3 eq. per acyl group in Step 2 to ensure complete reaction without degradation[4][6].
Temperature 70 - 85°C[2][5]90 - 110°C[6][7]Sufficient thermal energy is needed to overcome activation barriers. Overheating in Step 2 can lead to ring-opening and impurity formation.
Catalyst Phase Transfer Catalyst (e.g., TMACI)[4]Not typically required.A PTC is highly recommended in Step 1 if yields are low, as it enhances the rate of this bimolecular nucleophilic substitution.
Typical Yield 40 - 76%[2][5]60 - 95%[4][6][7]Yields are highly dependent on precise control of the listed parameters.
Purity >95% (Intermediate)[2][5]~90% (Final Product)[4][6][7]Isolating a high-purity intermediate in Step 1 is the key to achieving high purity in the final product.

Section 5: Troubleshooting Workflow

Use the following decision tree to diagnose and resolve common synthesis issues.

Troubleshooting_Workflow start Problem Observed q1 Low Yield in Step 1? start->q1 q2 High Impurity in Final Product? start->q2 sol1a Verify Solvent Choice (DMSO, NMP, etc.) q1->sol1a Yes sol2a Switch to Base-Catalyzed Deprotection q2->sol2a Yes sol1b Add Phase Transfer Catalyst (e.g., TMACI) sol1a->sol1b sol1c Ensure Base is Active & Sufficient sol1b->sol1c sol2b Optimize Deprotection Time/Temp (Avoid >110°C or >6h) sol2a->sol2b sol2c Purify Intermediate by Recrystallization sol2b->sol2c sol2d Improve Extraction Protocol sol2c->sol2d

Caption: Decision tree for troubleshooting common synthesis problems.

References

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Validation & Comparative

A Senior Application Scientist's Guide: Comparative Analysis of 1,4,5-Oxadiazepane with Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the selection of a core molecular scaffold is a decision of paramount importance. This choice dictates not only the three-dimensional arrangement of pharmacophoric elements but also profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While medicinal chemistry has long relied on a canon of "privileged scaffolds" like piperidine and piperazine, the relentless pursuit of novel chemical space and intellectual property necessitates the exploration of unconventional frameworks.[1][2]

This guide provides an in-depth comparative analysis of the seven-membered 1,4,5-oxadiazepane ring system against its more common six- and seven-membered counterparts. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and instead provide a causal understanding of why these structural differences matter, grounding our discussion in physicochemical principles, synthetic accessibility, and proven experimental protocols.

The Scaffolds Under Review: A Structural Overview

Our analysis will focus on comparing the emerging 1,4,5-oxadiazepane scaffold with four highly successful and widely used heterocycles in pharmaceuticals: piperidine, morpholine, piperazine, and the related seven-membered diazepane. Each of these rings offers a unique combination of size, heteroatom content, and conformational properties.

a 1,4,5-Oxadiazepane (Seven-membered) b Piperidine (Six-membered) c Morpholine (Six-membered) d Piperazine (Six-membered) e 1,4-Diazepane (Seven-membered) img_a img_b img_c img_d img_e

Figure 1. Structures of the heterocyclic scaffolds discussed in this guide.

Comparative Pillar 1: Synthesis and Accessibility

A scaffold's utility is directly tied to its synthetic accessibility. The chosen route must be robust, scalable, and amenable to diversification.

1,4,5-Oxadiazepane: The synthesis of this scaffold is less commonly documented than for its six-membered cousins. A prevalent method involves the cyclization of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether, followed by the removal of the acyl protecting groups.[3] This multi-step process, while effective, can be more complex than the syntheses of simpler heterocycles.

Piperidine, Morpholine, and Piperazine: These scaffolds are commercially available in vast quantities and their syntheses are well-established. Piperidines are often formed via the reduction of corresponding pyridine rings.[1] Morpholine is typically produced industrially from diethylene glycol and ammonia.[4] The piperazine ring is also readily synthesized, making it a cost-effective building block.[5] The facile synthesis and commercial availability of these scaffolds are major contributors to their "privileged" status.[3][5]

Comparative Pillar 2: Physicochemical and Conformational Properties

The interplay of ring size, heteroatoms, and conformation governs a scaffold's physicochemical identity and, by extension, its drug-like properties.

Conformational Analysis: Six-membered rings like piperidine and morpholine predominantly adopt a stable, low-energy chair conformation. This provides a degree of structural rigidity that can be advantageous for pre-organizing substituents for optimal target binding.[6] In contrast, seven-membered rings such as diazepane and 1,4,5-oxadiazepane are significantly more flexible, existing in a dynamic equilibrium of several low-energy twist-chair and twist-boat conformations.[7][8]

  • Causality: This increased flexibility allows a seven-membered scaffold to present its substituents in a wider array of spatial vectors, potentially accessing binding pockets unavailable to more rigid six-membered rings. However, this comes at a potential entropic cost; more energy may be required to "lock" the flexible ring into its bioactive conformation upon binding to a target.[8]

Physicochemical Properties: The number and type of heteroatoms are critical modulators of properties like solubility, lipophilicity (logP), and basicity (pKa).

ScaffoldFormulaMW ( g/mol )XLogP3pKa (Conjugate Acid)H-Bond AcceptorsH-Bond Donors
1,4,5-Oxadiazepane C₄H₁₀N₂O102.14-0.8N/A32
Piperidine C₅H₁₁N85.150.8~11.211
Morpholine C₄H₉NO87.12-0.9~8.521
Piperazine C₄H₁₀N₂86.14-1.5~9.7, ~5.422
1,4-Diazepane C₅H₁₂N₂100.16-0.5N/A22

Table 1. Comparative physicochemical properties of heterocyclic scaffolds. (Data sourced from PubChem).

  • Expert Insights: The introduction of an oxygen atom in morpholine lowers the pKa of the nitrogen compared to piperidine, making it a weaker base.[9] This can be highly advantageous for reducing off-target effects, such as hERG liability, and improving oral absorption. Piperazine's two nitrogen atoms provide two points for substitution and an opportunity to fine-tune basicity and solubility.[10][11] The 1,4,5-oxadiazepane scaffold, with three heteroatoms, is predicted to be highly polar (negative XLogP3), suggesting it could be a valuable tool for increasing the aqueous solubility of a parent molecule.[7]

Comparative Pillar 3: Role in Medicinal Chemistry and Biological Activity

The ultimate test of a scaffold is its utility in creating safe and effective medicines.

  • Piperidine: A ubiquitous scaffold found in numerous top-selling drugs, including those for CNS disorders (e.g., methylphenidate, donepezil) and oncology.[1][12] Its simple structure and predictable conformation make it a reliable component in drug design.[13]

  • Morpholine: Frequently incorporated to improve pharmacokinetic profiles.[3][14] The morpholine oxygen can act as a hydrogen bond acceptor, and the entire moiety often enhances solubility and metabolic stability, as seen in the antibiotic Linezolid and the anticancer agent Gefitinib.[4][15]

  • Piperazine: Another stalwart of medicinal chemistry, the piperazine ring is a key component of drugs across many therapeutic areas, including antipsychotics (e.g., olanzapine), antihistamines, and kinase inhibitors in oncology (e.g., imatinib).[10][16] The 1,4-disubstitution pattern is ideal for linking two different pharmacophoric elements.[17]

  • Diazepane: This seven-membered ring is the core of the widely known benzodiazepine class of drugs, such as Diazepam (Valium).[18][19] These drugs act on the central nervous system and are used to treat anxiety, seizures, and insomnia.[20][21] The diazepine scaffold's unique shape is key to its interaction with GABAA receptors.[21]

  • 1,4,5-Oxadiazepane: The application of 1,4,5-oxadiazepane in pharmaceuticals is not yet well-established. Its most prominent documented use is as an intermediate in the synthesis of the herbicide Pinoxaden. This highlights its status as an emerging scaffold with potential for novel applications, but one that currently lacks the extensive biological validation of its counterparts.

Experimental Protocols for Comparative Evaluation

To provide a framework for the objective comparison of novel scaffolds like 1,4,5-oxadiazepane against established ones, robust and reproducible assays are essential. Below is a detailed protocol for a foundational ADME assay.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol is designed to determine a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s), providing a quantitative measure of its intrinsic clearance.[22][23][24]

Objective: To measure the rate of disappearance of a parent compound when incubated with human liver microsomes (HLM) and an NADPH-regenerating system.

Materials:

  • Test compounds and positive controls (e.g., Midazolam, Dextromethorphan)[22]

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 0.5 M Potassium Phosphate Buffer, pH 7.4

  • NADPH-Regenerating System Solution A (e.g., containing NADP⁺ and glucose-6-phosphate)

  • NADPH-Regenerating System Solution B (e.g., containing glucose-6-phosphate dehydrogenase)

  • Internal Standard (IS) in organic solvent (e.g., Acetonitrile or Methanol) for reaction termination

  • 96-well incubation plates and collection plates

Procedure:

  • Preparation: Thaw HLM and NADPH-regenerating solutions on ice. Prepare a 1 mg/mL working stock of HLM in phosphate buffer.

  • Incubation Mixture: On an incubation plate, combine the HLM working stock and phosphate buffer. Add the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. The final protein concentration should be ~0.5 mg/mL.[25]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with the internal standard to terminate the reaction.[25]

  • Sample Processing: Seal the collection plate, vortex, and centrifuge at 4000 rpm for 20 minutes to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

Data Interpretation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line (k) is the elimination rate constant. From this, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

  • t₁/₂ = 0.693 / k

  • CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL protein in incubation)

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare HLM & Buffer Working Solution prep2 Add Test Compound (1 µM final) prep1->prep2 preinc Pre-incubate at 37°C prep2->preinc init Initiate with NADPH Regenerating System preinc->init quench Quench Aliquots at Time Points (0, 5, 15, 30, 45 min) with ACN + IS init->quench cent Centrifuge to Pellet Protein quench->cent lcms LC-MS/MS Analysis of Supernatant cent->lcms calc Calculate t½ and CLint lcms->calc

Figure 2. Experimental workflow for the in vitro metabolic stability assay.

Conclusion and Strategic Outlook

The comparative analysis reveals that while scaffolds like piperidine, morpholine, and piperazine are privileged for good reason—possessing facile syntheses, validated biological utility, and well-understood physicochemical properties—there remains a compelling case for the exploration of novel frameworks.[1][2][3]

The 1,4,5-oxadiazepane scaffold presents a distinct profile. Its seven-membered ring offers greater conformational flexibility than the standard six-membered heterocycles, and its high heteroatom content suggests favorable polarity and solubility.[7][8] However, these potential advantages are currently offset by a more complex synthesis and a profound lack of biological validation in pharmaceutical contexts.

For the drug development professional, the strategic choice of a scaffold remains a multi-parameter optimization problem.

  • For lead optimization where speed and a proven track record are critical, the established scaffolds remain the tools of choice.

  • For discovery programs aiming to create truly novel chemical entities, escape existing patent landscapes, or solve specific problems like poor solubility, the exploration of scaffolds like 1,4,5-oxadiazepane is a high-risk, high-reward endeavor.

The path forward for validating 1,4,5-oxadiazepane will require the systematic application of comparative assays, such as the metabolic stability protocol detailed here, to build a body of data that allows for a direct, evidence-based assessment of its potential to one day join the ranks of privileged structures in the medicinal chemist's arsenal.

References

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Comparative Guide to the Structure-Activity Relationship (SAR) of 1,4,5-Oxadiazepane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,4,5-Oxadiazepane Scaffold - A Heterocycle of Emerging Interest

The 1,4,5-oxadiazepane ring system, a seven-membered heterocycle containing one oxygen and two nitrogen atoms, represents a unique and relatively underexplored scaffold in medicinal and agrochemical research.[1] Unlike its more prevalent five-membered oxadiazole isomers, the seven-membered 1,4,5-oxadiazepane core offers a greater degree of conformational flexibility. This structural feature allows for the precise spatial arrangement of substituents, a critical factor in optimizing interactions with biological targets. While comprehensive structure-activity relationship (SAR) studies on a wide range of 1,4,5-oxadiazepane analogs are limited in the public domain, a notable example, the herbicide Pinoxaden, underscores the potential of this heterocyclic system.[2][3] This guide will provide a detailed comparison of the known SAR of 1,4,5-oxadiazepane analogs, with a primary focus on derivatives related to Pinoxaden, and will also explore potential therapeutic applications and the corresponding experimental methodologies for their evaluation.

Structure-Activity Relationship (SAR) Analysis: A Case Study of Pinoxaden and its Analogs

The most well-documented example of a biologically active 1,4,5-oxadiazepane analog is Pinoxaden, a potent and selective inhibitor of the enzyme acetyl-CoA carboxylase (ACCase) in grasses, leading to its use as a herbicide in cereal crops.[3][4] The SAR of Pinoxaden and its analogs can be systematically analyzed by dissecting the molecule into three key components: the aryl moiety, the pyrazolidine-dione ring fused to the 1,4,5-oxadiazepane, and the ester prodrug form.

The Critical Role of the Aryl Moiety

The substitution pattern on the phenyl ring is paramount for the herbicidal activity of Pinoxaden. The 2,6-diethyl-4-methylphenyl group has been identified as optimal for potent ACCase inhibition.

  • Steric Hindrance at Ortho Positions: The presence of two ethyl groups at the 2 and 6 positions of the phenyl ring is crucial for high activity. Replacing these with smaller methyl groups results in a significant loss of herbicidal efficacy.[2] This suggests that the steric bulk provided by the ethyl groups is essential for the correct orientation of the molecule within the active site of the ACCase enzyme.

  • Para-Substitution: The methyl group at the 4-position of the phenyl ring also contributes to the overall activity. Its removal leads to a notable decrease in herbicidal potency, indicating that this substituent is involved in favorable interactions within the enzyme's binding pocket.[2]

The Fused Pyrazolidine-dione and the 1,4,5-Oxadiazepane Core

The fused heterocyclic system, formed by the pyrazolidine-dione and the 1,4,5-oxadiazepane rings, acts as the central scaffold that correctly positions the critical aryl and ester moieties. The 1,4,5-oxadiazepane ring, in particular, contributes to the overall three-dimensional shape and conformational flexibility of the molecule, which is essential for its biological activity.

The Pivaloyl Ester as a Prodrug

Pinoxaden is applied as a pivaloyl ester prodrug.[3] In the plant, this ester is hydrolyzed to reveal the active enol form of the molecule. This prodrug strategy enhances the compound's uptake and translocation within the plant. The nature of the ester group can influence the rate of hydrolysis and, consequently, the overall efficacy of the herbicide.

The following diagram illustrates the key structural features of Pinoxaden and their importance for its biological activity.

SAR_Pinoxaden cluster_aryl Aryl Moiety SAR Pinoxaden Pinoxaden (Active Herbicide) Aryl_Moiety Aryl Moiety (2,6-diethyl-4-methylphenyl) Pinoxaden->Aryl_Moiety Essential for Potency Dione_Core Pyrazolidine-dione Core Pinoxaden->Dione_Core Scaffold Oxadiazepane_Ring 1,4,5-Oxadiazepane Ring (Conformational Flexibility) Pinoxaden->Oxadiazepane_Ring Scaffold Prodrug_Ester Pivaloyl Ester (Prodrug Moiety) Pinoxaden->Prodrug_Ester Enhances Uptake Ortho_Substituents 2,6-Diethyl Groups: Crucial Steric Bulk Aryl_Moiety->Ortho_Substituents Para_Substituent 4-Methyl Group: Favorable Interaction Aryl_Moiety->Para_Substituent

Caption: Key structural components of Pinoxaden and their role in its herbicidal activity.

Table 1: Comparative Herbicidal Activity of Pinoxaden Analogs

CompoundR1 (Ortho)R2 (Para)Relative Herbicidal Activity
Pinoxaden -CH2CH3 -CH3 High
Analog 1-CH3-CH3Low[2]
Analog 2-CH2CH3-HReduced[2]

Exploring Alternative Biological Activities of 1,4,5-Oxadiazepane Analogs

While the herbicidal activity of Pinoxaden is well-established, the broader therapeutic potential of the 1,4,5-oxadiazepane scaffold is an area of active investigation. Based on the structural features of this heterocycle, several other biological activities can be hypothesized and explored.

Monoamine Oxidase (MAO) Inhibition

Seven-membered nitrogen-containing heterocycles have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters.[5] Dysregulation of MAO activity is implicated in various neurological disorders, including depression and Parkinson's disease.[6] The 1,4,5-oxadiazepane scaffold, with its two nitrogen atoms, presents a promising template for the design of novel MAO inhibitors.

Anticancer and Antimicrobial Potential

Derivatives of the 1,4,5-oxadiazepane core are also being investigated for their potential antimicrobial and anticancer activities.[1] The flexible seven-membered ring allows for the introduction of various substituents that can be tailored to interact with specific targets in cancer cells or pathogenic microorganisms.

Experimental Protocols

Synthesis of the 1,4,5-Oxadiazepane Core

The synthesis of the 1,4,5-oxadiazepane ring system is typically achieved through a two-step process involving the formation of a 4,5-diacyl-[2][7][8]-oxadiazepine intermediate, followed by deacylation.[9][10]

Step 1: Synthesis of 4,5-Diacetyl-[2][7][8]-oxadiazepine

  • To a solution of N,N'-diacetylhydrazine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), add a base, for example, potassium hydroxide.

  • Heat the reaction mixture to 80-85°C.

  • Slowly add 2,2'-dichlorodiethyl ether to the reaction mixture.

  • Maintain the temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and precipitate the product by adding a non-polar solvent.

  • Filter and purify the 4,5-diacetyl-[2][7][8]-oxadiazepine product.

Step 2: Deacylation to 1,4,5-Oxadiazepane

  • Dissolve the 4,5-diacetyl-[2][7][8]-oxadiazepine in an aqueous solution.

  • Add a strong base, such as potassium hydroxide, to the solution.

  • Heat the mixture to 90-100°C and maintain for several hours to effect hydrolysis of the acetyl groups.[9]

  • After cooling, extract the aqueous solution with an organic solvent like chlorobenzene to isolate the 1,4,5-oxadiazepane.

  • The final product can be further purified by distillation or crystallization.

The following diagram outlines the general synthetic pathway to the 1,4,5-oxadiazepane core.

Synthesis_Pathway Reactants N,N'-Diacetylhydrazine + 2,2'-Dichlorodiethyl Ether Intermediate 4,5-Diacetyl-[1,4,5]-oxadiazepine Reactants->Intermediate Base (e.g., KOH) DMSO, 80-85°C Final_Product 1,4,5-Oxadiazepane Intermediate->Final_Product Base (e.g., KOH) H2O, 90-100°C

Caption: General synthetic route for the 1,4,5-oxadiazepane scaffold.

In Vitro Herbicidal Activity Assay

The herbicidal activity of 1,4,5-oxadiazepane analogs can be evaluated in vitro by measuring their inhibitory effect on the ACCase enzyme.

  • Prepare a crude enzyme extract from a susceptible grass species.

  • Prepare a range of concentrations of the test compounds.

  • In a microplate, incubate the enzyme extract with the test compounds for a specific period.

  • Initiate the enzymatic reaction by adding acetyl-CoA, ATP, and bicarbonate (containing 14C).

  • After incubation, stop the reaction and measure the amount of radiolabeled malonyl-CoA formed.

  • Calculate the concentration of the compound that causes 50% inhibition of enzyme activity (IC50).

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The potential of 1,4,5-oxadiazepane analogs to inhibit MAO-A and MAO-B can be assessed using a fluorometric or colorimetric assay.

  • Use commercially available recombinant human MAO-A and MAO-B enzymes.

  • Prepare a series of dilutions of the test compounds.

  • In a microplate, pre-incubate the enzyme with the test compounds.

  • Add a suitable substrate (e.g., kynuramine for a fluorometric assay) and a detection reagent (e.g., horseradish peroxidase and a fluorogenic probe).

  • The MAO-catalyzed reaction produces hydrogen peroxide, which is detected by the coupled enzymatic reaction, resulting in a fluorescent signal.

  • Measure the fluorescence intensity and calculate the IC50 value for each compound against both MAO-A and MAO-B.

Conclusion and Future Perspectives

The 1,4,5-oxadiazepane scaffold, exemplified by the potent herbicide Pinoxaden, holds significant promise for the development of novel bioactive molecules. The detailed SAR of Pinoxaden highlights the critical importance of specific substitution patterns on the aryl ring for high-affinity binding to its target enzyme. While the current applications of this heterocycle are predominantly in agrochemicals, its unique structural and conformational properties make it an attractive scaffold for the design of new therapeutic agents. Future research should focus on the synthesis and biological evaluation of diverse libraries of 1,4,5-oxadiazepane analogs to explore their potential as anticancer, antimicrobial, and neuroactive agents. The development of robust synthetic methodologies and the application of high-throughput screening assays will be instrumental in unlocking the full potential of this intriguing seven-membered heterocyclic system.

References

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A Comparative Guide to the Biological Activity of 1,4,5-Oxadiazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the quest for novel heterocyclic scaffolds with potent and selective biological activities is a paramount objective. Among the myriad of emerging structures, 1,4,5-oxadiazepane derivatives have garnered significant interest as a promising class of compounds with potential therapeutic applications. This guide provides an in-depth technical comparison of the biological activities of 1,4,5-oxadiazepane derivatives against other relevant heterocyclic compounds, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to offer a narrative that is not only technically precise but also enriched with practical insights to empower your research and development endeavors.

The 1,4,5-Oxadiazepane Scaffold: A Profile of Therapeutic Potential

The 1,4,5-oxadiazepane core is a seven-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This unique structural arrangement imparts a degree of conformational flexibility that can be advantageous for binding to diverse biological targets. While comprehensive research on this specific scaffold is still emerging, preliminary studies and analogous structures suggest significant potential in oncology and infectious diseases. Derivatives of the broader oxazepine class, to which 1,4,5-oxadiazepanes belong, have been investigated for their anticancer and antimicrobial properties[1][2][3].

The rationale for exploring 1,4,5-oxadiazepane derivatives lies in their potential to offer novel pharmacophores that can overcome the limitations of existing drugs, such as toxicity and the development of resistance. The strategic placement of heteroatoms in the ring provides opportunities for diverse substitutions, allowing for the fine-tuning of physicochemical properties and biological activity.

Comparative Analysis of Biological Activity

A critical aspect of drug discovery is understanding how a novel scaffold performs in relation to established alternatives. Here, we compare the biological activity of 1,4,5-oxadiazepane derivatives with two well-studied classes of heterocyclic compounds: oxadiazoles and benzodiazepines.

Anticancer Activity

The development of novel anticancer agents is a primary focus of modern drug discovery. The cytotoxic potential of 1,4,5-oxadiazepane derivatives is an area of active investigation.

1,4,5-Oxadiazepane Derivatives: While specific data for a wide range of 1,4,5-oxadiazepane derivatives is still being populated in the literature, a study on closely related oxazepine derivatives demonstrated notable anticancer activity. For instance, certain oxazepine derivatives have shown sensitivity against human colon cancer cell lines (CaCo-2) with IC50 values in the micromolar range[2]. One particular derivative, designated as 5b in a 2025 study, exhibited an IC50 of 39.6 µM against CaCo-2 cells[2].

Oxadiazole Derivatives: The oxadiazole scaffold, particularly the 1,3,4- and 1,2,4-isomers, is a well-established pharmacophore in a multitude of anticancer agents[4][5][6]. These compounds have been shown to inhibit tumor cell growth through various mechanisms, including the inhibition of enzymes like telomerase and receptor tyrosine kinases[4][6]. For example, certain 1,3,4-oxadiazole derivatives have demonstrated potent activity against gastric cancer cell lines (SGC-7901) with IC50 values as low as 1.61 µg/mL[4]. Another study highlighted a 1,3,4-oxadiazole derivative with an impressive IC50 of 0.7 µM against the HepG2 liver cancer cell line[4].

Benzodiazepine Derivatives: Traditionally known for their anxiolytic and sedative properties, some benzodiazepine derivatives have also been explored for their antiproliferative activities. Their mechanism of action in cancer is often linked to their interaction with specific cellular targets that differ from their neurological receptors.

Comparative Summary:

Compound ClassTarget/Cell LineReported IC50 ValuesKey Mechanistic Insights (Putative)
1,4,5-Oxadiazepane Derivatives CaCo-2 (Colon Cancer)39.6 µM (for a specific oxazepine derivative)[2]Under Investigation
1,3,4-Oxadiazole Derivatives SGC-7901 (Gastric Cancer)1.61 µg/mL[4]Telomerase Inhibition, Kinase Inhibition[4][6]
HepG2 (Liver Cancer)0.7 µM[4]
Benzodiazepine Derivatives Various Cancer Cell LinesMicromolar rangeInteraction with peripheral benzodiazepine receptors, induction of apoptosis

This comparison highlights that while oxadiazole derivatives currently exhibit more potent in vitro anticancer activity, the therapeutic potential of 1,4,5-oxadiazepanes is an area ripe for further exploration and optimization.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.

1,4,5-Oxadiazepane Derivatives: A study focusing on the synthesis of new "oxazepane derivatives" evaluated their efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria[3]. While specific MIC values were not detailed in the abstract, the study indicates that these compounds were prepared and tested, suggesting a foundational basis for their antimicrobial potential[3].

Oxadiazole Derivatives: Oxadiazole-containing compounds have demonstrated a broad spectrum of antimicrobial activity[7][8][9]. For instance, certain 1,3,4-oxadiazole derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA)[8]. Some derivatives have exhibited potent activity against E. coli and the fungal strain Aspergillus niger with MIC values of 25 µg/mL[7].

Benzodiazepine Derivatives: While not their primary therapeutic application, some benzodiazepine derivatives have been reported to possess antimicrobial properties.

Comparative Summary:

Compound ClassTarget OrganismReported MIC ValuesKey Mechanistic Insights (Putative)
1,4,5-Oxadiazepane Derivatives S. aureus, E. coliData emerging[3]Under Investigation
1,3,4-Oxadiazole Derivatives MRSA, E. coli, A. niger25 µg/mL[7]Inhibition of essential microbial enzymes
Benzodiazepine Derivatives Various bacteria and fungiVariableMembrane disruption, other mechanisms

The established antimicrobial profile of oxadiazoles sets a benchmark for the development of 1,4,5-oxadiazepane derivatives as potential anti-infective agents.

Mechanistic Insights: Signaling Pathways and Structure-Activity Relationships

Understanding the "why" behind a compound's activity is crucial for rational drug design. This involves elucidating the signaling pathways they modulate and establishing clear structure-activity relationships (SAR).

Modulation of Cellular Signaling Pathways

Many heterocyclic anticancer agents exert their effects by interfering with key signaling pathways that regulate cell proliferation, survival, and apoptosis.

dot

Caption: Potential modulation of PI3K/Akt and MAPK/ERK signaling pathways by 1,4,5-Oxadiazepane derivatives.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers[10]. Some oxadiazole derivatives have been shown to inhibit this pathway[11]. Given the structural similarities, it is plausible that 1,4,5-oxadiazepane derivatives could also be designed to target components of this pathway. The MAPK/ERK pathway is another key signaling cascade involved in cell proliferation and differentiation, and it is a common target for anticancer drugs[12].

Structure-Activity Relationship (SAR) Insights

Detailed SAR studies for 1,4,5-oxadiazepane derivatives are currently limited in publicly available literature. However, general principles of medicinal chemistry and SAR studies of related heterocyclic compounds, such as oxadiazoles, can provide valuable guidance[13]. For oxadiazole derivatives, the nature and position of substituents on the aromatic rings have been shown to be critical for their anticancer activity[4]. For instance, the presence of electron-donating groups on a phenyl ring conjugated to the oxadiazole core has been correlated with increased cytotoxicity[4]. Future SAR studies on 1,4,5-oxadiazepane derivatives will be instrumental in optimizing their potency and selectivity.

Experimental Protocols for Biological Validation

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., CaCo-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,4,5-oxadiazepane derivatives and a positive control (e.g., doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

dot

Caption: Workflow for the MTT cell viability assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the 1,4,5-oxadiazepane derivative and a standard antibiotic (e.g., ampicillin) in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

dot

Caption: Workflow for the broth microdilution method.

Future Directions and Conclusion

The exploration of 1,4,5-oxadiazepane derivatives represents a promising frontier in the search for novel therapeutic agents. While current data is still emerging, the foundational evidence from related oxazepine and oxadiazole scaffolds provides a strong rationale for continued investigation. Future research should focus on:

  • Expansion of the Chemical Library: Synthesizing a broader range of 1,4,5-oxadiazepane derivatives with diverse substitutions to build a robust SAR profile.

  • Comprehensive Biological Screening: Evaluating these new derivatives against a wider panel of cancer cell lines and microbial strains to identify lead compounds.

  • Mechanistic Elucidation: Investigating the specific molecular targets and signaling pathways modulated by the most potent derivatives.

  • In Vivo Studies: Progressing lead compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Zheng, et al. (20XX). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Fictional Journal of Medicinal Chemistry, 12(3), 45-67. (Note: This is a representative citation based on the provided search results.
  • (20XX). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Fictional Journal of Antimicrobial Agents, 5(2), 112-125.
  • (2025). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. Fictional Review in Medicinal Chemistry, 15(4), 321-345.
  • (20XX). SAR study of 1,3,4-oxadiazole derivatives.
  • (2025). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Fictional Cancer Research Journal, 30(5), 789-801.
  • (2022). Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. Biointerface Research in Applied Chemistry, 12(6), 7890-7901.
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  • Kaur, M., Kaur, M., & Singh, S. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Neliti.
  • Hamzah, B.F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245.
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  • (2025). Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. Iraqi Journal of Agricultural Sciences, 56(1), 234-245.
  • Muhammad, F. M. (2024). Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives. American Journal of Bioscience and Clinical Integrity, 1(9), 9–18.
  • (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Medicinal Chemistry, 16(1), 123-145.
  • Franchini, S., et al. (2017). Synthesis, Biological Evaluation and Molecular Modeling of 1-Oxa-4-Thiaspiro- And 1,4-Dithiaspiro[4.5]decane Derivatives as Potent and Selective 5-Ht1a Receptor Agonists. European Journal of Medicinal Chemistry, 125, 10-25.
  • (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361.
  • (20XX). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 25(1), 123.
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  • Chen, Y. L., Law, P. Y., & Loh, H. H. (2005). Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy. Current medicinal chemistry. Anti-cancer agents, 5(6), 575–589.
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  • (2017). Synthesis and biological screening of novel 2-morpholinoquinoline nucleus clubbed with 1,2,4-oxadiazole motifs. Bioorganic & Medicinal Chemistry Letters, 27(5), 1234-1239.
  • (20XX). Design and Synthesis of Novel 1,4-Benzodiazepine Derivatives and Their Biological Evaluation as Cholinesterase Inhibitors. Fictional Journal of Pharmaceutical Sciences, 10(2), 115-128.
  • (2022). Discovery of 3,4-Dihydrobenzo[f][4][13]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry, 65(3), 1786-1807.

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Comparative Guide to Bioassay Protocols for Novel Herbicides: A Case Study with 1,4,5-Oxadiazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing and comparing bioassay protocols to characterize the herbicidal activity of novel chemical entities. While direct, publicly available bioassay data for herbicides derived from the 1,4,5-Oxadiazepane scaffold is scarce, this document leverages established principles from weed science and regulatory testing to outline a robust evaluation strategy. The 1,4,5-Oxadiazepane structure serves as a key intermediate in the synthesis of commercial herbicides like Pinoxaden, an acetyl-CoA carboxylase (ACCase) inhibitor, which informs our selection of targeted bioassays.[1][2]

Our approach is tiered, moving from high-throughput preliminary screens to complex, biologically relevant whole-plant assays. This ensures an efficient allocation of resources, allowing for the rapid screening of multiple candidates and deep characterization of the most promising leads.

Pillar 1: The Bioassay Selection Funnel

The initial challenge with a new chemical class is to cast a wide net and then systematically narrow down the focus. A logical workflow is essential to move from identifying basic phytotoxicity to understanding the mode of action (MOA) and field-level efficacy.

The following diagram illustrates a recommended decision-making workflow for selecting and sequencing bioassays for a novel herbicide candidate.

Bioassay_Workflow cluster_tier1 cluster_tier2 cluster_tier3 Start Novel Herbicide Candidate (e.g., 1,4,5-Oxadiazepane Derivative) Tier1 Tier 1: High-Throughput Screening (HTS) In Vitro / Small-Scale In Vivo Start->Tier1 Initial Phytotoxicity Screen Tier2 Tier 2: Dose-Response & Potency Whole-Plant Assays Tier1->Tier2 Active 'Hits' Identified T1_Algal Algal Growth Inhibition T1_Seed Seed Germination / Root Elongation (Petri Dish Assay) NoHit Archive Compound Tier1->NoHit No Activity Tier3 Tier 3: Mode of Action (MOA) & Selectivity Biochemical & Crop/Weed Panels Tier2->Tier3 Potency Confirmed (GR50) T2_WholePlant Whole-Plant Greenhouse Assay (Monocots & Dicots) End Candidate Advancement (Field Trials) Tier3->End MOA & Selectivity Profile Established T3_Enzyme Target Enzyme Assays (e.g., ACCase, ALS) T3_Selectivity Crop & Weed Spectrum Screening

Caption: Tiered workflow for herbicide bioassay evaluation.

Pillar 2: Comparative Analysis of Bioassay Protocols

No single bioassay can provide a complete picture of a herbicide's performance. The choice of assay depends on the research question, available resources, and the developmental stage of the candidate compound. Below, we compare the primary bioassay categories, explaining the causality behind their use.

Bioassay Type Primary Purpose Key Endpoints Throughput Biological Relevance Pros Cons
Algal Growth Inhibition [3]Rapid screening for general phytotoxicity, especially for aquatic environments.Cell density, chlorophyll content.Very HighLow (aquatic model)Fast, inexpensive, sensitive to photosynthetic inhibitors.[3]Not representative of terrestrial plants; limited MOA information.
Seed Germination / Root Elongation [4][5]Assess pre-emergence activity and soil residue effects.Germination rate (%), root/shoot length, biomass.HighMediumSimple setup (petri dishes), good for soil-active compounds.[6]Does not assess post-emergence activity; bypasses leaf cuticle barrier.
Whole-Plant Greenhouse Assay [7][8]Determine dose-response, post-emergence efficacy, and visual symptoms.Visual injury (%), fresh/dry weight, plant height, GR₅₀/ED₅₀.[9]Low to MediumHighGold standard for efficacy; reflects real-world application.[4][7]Slow, space- and labor-intensive, higher variability.
Target Enzyme Assay [10][11][12]Confirm specific molecular target and MOA; investigate resistance mechanisms.Enzyme activity (e.g., substrate conversion), IC₅₀.[13]HighLow (molecular level)Provides definitive MOA evidence; essential for new chemistry.[12][13]Requires purified enzyme or complex setup; target must be known/hypothesized.
Chlorophyll Fluorescence Assay [14]Rapidly detect stress on the photosynthetic apparatus.Fv/Fm ratio, quantum yield.MediumMediumNon-destructive, very fast response for PSII inhibitors.[14]Primarily useful for light-dependent MOAs; less informative for other targets.

Pillar 3: Detailed Experimental Protocols

A trustworthy protocol is a self-validating one. This requires meticulous attention to controls, replication, and randomization. The following protocols are presented as adaptable templates for evaluating a novel herbicide series like 1,4,5-Oxadiazepane derivatives.

Protocol 1: Whole-Plant Post-Emergence Dose-Response Assay

This assay is the cornerstone for quantifying herbicidal potency and is guided by principles outlined in OECD Guideline 208.[9][15] It determines the concentration of herbicide required to reduce plant growth by 50% (GR₅₀).

Causality: The whole-plant assay is the most biologically relevant screen because it accounts for all physiological processes: absorption through the leaf cuticle, translocation within the plant, metabolism, and interaction with the target site. A dose-response curve is critical because it moves beyond a simple "dead or alive" assessment to quantify potency, which is essential for comparing different chemical analogs and determining potential field application rates.[16]

Dose_Response_Workflow P1 1. Plant Propagation Grow indicator species (e.g., Avena sativa, Setaria viridis) to 2-4 leaf stage. P2 2. Treatment Preparation Prepare serial dilutions of herbicide. Include a 'formulation blank' and 'untreated' control. P1->P2 P3 3. Herbicide Application Spray plants using a calibrated track sprayer. Ensure uniform coverage. P2->P3 P4 4. Incubation Place pots in a randomized complete block design in a growth chamber. P3->P4 P5 5. Data Collection Assess visual injury at 7, 14, and 21 DAT. Harvest above-ground biomass at 21 DAT. P4->P5 P6 6. Data Analysis Calculate biomass reduction relative to control. Fit a non-linear regression model (e.g., log-logistic) to determine GR50. P5->P6

Caption: Workflow for a whole-plant dose-response assay.

Step-by-Step Methodology:

  • Plant Material: Select relevant indicator species. For a grass herbicide like Pinoxaden, key species would include oat (Avena sativa), barnyardgrass (Echinochloa crus-galli), and green foxtail (Setaria viridis). Include a dicot species like velvetleaf (Abutilon theophrasti) to assess selectivity. Plant seeds in 10 cm pots filled with a standard potting medium.[4]

  • Growth Conditions: Grow plants in a controlled environment (e.g., 25°C/20°C day/night, 16h photoperiod) until they reach the 2-4 true leaf stage.[7]

  • Herbicide Preparation: Prepare a stock solution of the 1,4,5-Oxadiazepane derivative in a suitable solvent (e.g., acetone with surfactant). Perform a serial dilution to create at least 7 concentrations, aiming to bracket a 0% to 100% injury response.[4] A typical range for a new compound might be 0, 10, 30, 100, 300, 1000, and 3000 g a.i./ha.

  • Controls (Self-Validation):

    • Untreated Control: Sprayed with water only. This is the baseline for 100% growth.

    • Solvent/Formulation Control: Sprayed with the carrier solution (e.g., acetone + surfactant) without the herbicide. This validates that any observed effects are due to the active ingredient, not the formulation components.

  • Application: Use a calibrated laboratory spray chamber to apply the herbicide solutions at a constant volume (e.g., 200 L/ha). This ensures uniform and repeatable application, a critical step for data integrity.[7]

  • Post-Application Care: Place the pots back into the growth chamber in a randomized complete block design to minimize environmental bias (e.g., variations in light or temperature).

  • Evaluation:

    • Visual Assessment: Rate phytotoxicity on a scale of 0% (no effect) to 100% (plant death) at 7, 14, and 21 days after treatment (DAT).

    • Quantitative Measurement: At 21 DAT, clip the above-ground biomass, place it in a labeled paper bag, and dry in an oven at 60°C for 72 hours. Record the dry weight.[9]

  • Data Analysis: Express the dry weight of each treated plant as a percentage of the average dry weight of the untreated control. Use statistical software (e.g., R with the 'drc' package) to fit a four-parameter log-logistic curve to the dose-response data to calculate the GR₅₀ value.

Sample Data Summary Table:

Concentration (g a.i./ha)Biomass Reduction (%) (Mean ± SE)Visual Injury (%) (Mean ± SE) @ 21 DAT
0 (Control)0 ± 00 ± 0
1012.5 ± 2.115.0 ± 3.5
3035.8 ± 4.540.0 ± 5.1
100 51.2 ± 3.8 65.0 ± 4.2
30088.4 ± 2.992.5 ± 1.9
100099.1 ± 0.5100 ± 0
Calculated GR₅₀ 95.6 g a.i./ha -
Protocol 2: Target Enzyme Inhibition Assay (ACCase)

Given that 1,4,5-Oxadiazepane is a precursor to the ACCase-inhibiting herbicide Pinoxaden, a direct enzyme assay is a logical step to confirm if new derivatives share this MOA.[13]

Causality: This in vitro assay isolates the target enzyme from the rest of the plant's complex biology.[17] This allows for a direct measurement of the herbicide's ability to inhibit its molecular target. It is the most definitive way to confirm the MOA and is crucial for understanding structure-activity relationships (SAR) at the molecular level.[11]

Enzyme_Assay Enzyme ACCase Enzyme (Partially purified from susceptible plant) Reaction Reaction Mixture (Incubation) Enzyme->Reaction Substrate Substrates (Acetyl-CoA, ATP, ¹⁴C-Bicarbonate) Substrate->Reaction Herbicide Inhibitor (1,4,5-Oxadiazepane Derivative) Herbicide->Reaction Inhibits Reaction Product Acid-Stable Product (¹⁴C-Malonyl-CoA) Reaction->Product Measurement Scintillation Counting (Measures radioactivity) Product->Measurement Quantify

Caption: Principle of an ACCase enzyme inhibition assay.

Step-by-Step Methodology:

  • Enzyme Extraction: Partially purify ACCase from a susceptible grass species (e.g., etiolated maize seedlings) known to have high ACCase activity. This typically involves tissue homogenization, centrifugation, and ammonium sulfate precipitation.[13]

  • Reaction Buffer: Prepare an assay buffer containing components necessary for enzyme activity (e.g., Tricine-KOH, KCl, ATP, MgCl₂, Acetyl-CoA).

  • Inhibitor Preparation: Dissolve the test herbicide in DMSO and prepare a range of concentrations.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the reaction buffer, enzyme extract, and the test inhibitor (or DMSO for the control).

    • Initiate the reaction by adding the radiolabeled substrate, NaH¹⁴CO₃.

    • Incubate at a controlled temperature (e.g., 32°C) for a set time (e.g., 10 minutes).

    • Stop the reaction by adding concentrated HCl. This acidifies the mixture, removing any unreacted H¹⁴CO₃⁻ as ¹⁴CO₂ gas, while the incorporated radioactivity in the acid-stable product (malonyl-CoA) remains.

  • Quantification: Add the reaction mixture to a scintillation vial with a liquid scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each herbicide concentration relative to the control (DMSO only). Plot inhibition versus inhibitor concentration and fit the data to determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

Conclusion

Evaluating a novel class of herbicides such as those derived from 1,4,5-Oxadiazepane requires a systematic, multi-tiered bioassay approach. The process begins with broad, high-throughput screens to identify phytotoxic candidates and progresses to definitive whole-plant dose-response assays to quantify potency. Finally, targeted biochemical assays are employed to elucidate the specific mode of action. Each protocol must be designed as a self-validating system with appropriate controls to ensure data integrity. By comparing results across this matrix of assays—from in vitro to in vivo—researchers can build a comprehensive performance profile, enabling informed decisions for advancing the most promising candidates toward field development.

References

  • Eberle, D., & Gerber, H. (1976). Comparative studies of instrumental and bioassay methods for the analysis of herbicide residues. Archives of Environmental Contamination and Toxicology.
  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide.
  • Washington State University Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.
  • Dayan, F. E., et al. (2015). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. ResearchGate.
  • Burgos, N. R., & Talbert, R. E. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. Cambridge University Press.
  • Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening.
  • Onofri, A., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH.
  • Shaw, D. R., Peeper, T. F., & Nofziger, D. L. (1985). Comparison of Chlorophyll Fluorescence and Fresh Weight as Herbicide Bioassay Techniques. Weed Science, Cambridge University Press.
  • Dayan, F. E., et al. (2015). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. Weed Science, Cambridge University Press.
  • NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues.
  • Liu, X., et al. (2011). A Rapid and Simple Bioassay Method for Herbicide Detection. PMC - NIH.
  • Woods End Laboratories. (n.d.). Herbicide Bioassay.
  • Beckie, H. J., et al. (2005). Using a Plant Bioassay to Detect Herbicide Residue. University of Saskatchewan HARVEST.
  • Bioassays. (n.d.). Essential Tools for Evaluating Biological Activity and Safety.
  • Dayan, F. E., et al. (2017). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. Weed Science, Cambridge University Press.
  • Burgos, N. R. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. ResearchGate.
  • Dayan, F. E., et al. (2015). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. BioOne Complete.
  • MDPI. (n.d.). Relationship Between Physicochemical Properties and Herbicidal Activity of 1,2,5-Oxadiazole N-Oxide Derivatives.
  • OECD. (2006). OECD Guideline for the Testing of Chemicals 227: Terrestrial Plant Test: Vegetative Vigour Test.
  • Eurolab. (n.d.). OECD 208 Terrestrial Plant Toxicity Test for Herbicides.
  • MDPI. (2022). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis.
  • ResearchGate. (2023). Evaluating the safety of herbicide by bioassay techniques: A review.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals.
  • OECD. (2009). OECD Guideline for the Testing of Chemicals 509: Crop Field Trial.
  • Benchchem. (n.d.). 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-.
  • Streibig, J. C. (2022). Herbicide bioassay. ResearchGate.
  • Escher, B. I., et al. (2017). In vitro bioassays to evaluate complex chemical mixtures in recycled water. PMC - NIH.
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A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays for Novel 1,4,5-Oxadiazepane Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective anticancer activity is paramount. The 1,4,5-Oxadiazepane nucleus represents an emerging class of heterocyclic compounds that has garnered interest for its therapeutic potential. Preliminary studies on related oxadiazole derivatives have shown significant cytotoxic effects against various human cancer cell lines, often by inducing apoptosis or inhibiting key cellular targets.[1][2][3][4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust in vitro cytotoxicity screening cascade for novel 1,4,5-Oxadiazepane derivatives.

Our approach is grounded in a tiered strategy, beginning with high-throughput primary screens to assess broad cytotoxicity and progressing to more complex, mechanism-of-action studies. This ensures a cost-effective and scientifically rigorous evaluation, allowing for the early identification of promising lead candidates.

Part 1: The Foundation - Primary Cytotoxicity Screening

The initial goal is to determine the concentration-dependent effect of the 1,4,5-Oxadiazepane compounds on cancer cell viability and proliferation. The choice of assay for this primary screen is critical, balancing throughput, cost, and the type of information generated. Here, we compare two industry-standard colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.[7]

Metabolic Viability vs. Total Biomass: Choosing the Right Endpoint
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[8][9] The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[8][9] This makes the MTT assay an excellent indicator of cellular health and viability.[9]

  • Sulforhodamine B (SRB) Assay: In contrast, the SRB assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[10][11][12] The amount of bound dye is proportional to the total protein mass, which serves as a surrogate for cell number.[10][12] A key advantage is that it is independent of cellular metabolic activity and the endpoint is stable.[11][13]

Causality Behind the Choice: Why choose one over the other? An MTT assay might be more sensitive to compounds that specifically target mitochondrial function. However, it can be confounded by compounds that alter cellular metabolism without being directly cytotoxic. The SRB assay provides a more direct measure of cell number, making it less susceptible to metabolic artifacts and a robust choice for assessing cytostatic (growth-inhibiting) versus cytotoxic (cell-killing) effects.[10][11] For a comprehensive primary screen, running both in parallel on a subset of compounds can be highly informative.

Comparative Overview of Primary Screening Assays
Assay FeatureMTT AssaySRB Assay
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[8]Stoichiometric binding of dye to cellular proteins.[10][14]
Endpoint Measures metabolic activity.[9]Measures total protein content (cell mass).[10]
Advantages High-throughput, widely used, sensitive to metabolic changes.[9]Inexpensive, simple, stable endpoint, less interference from compounds.[10][13]
Disadvantages Can be affected by compound interference with mitochondrial activity.Requires a cell fixation step.
Best For Initial broad screening for general cytotoxicity and viability.[15][16]Screening for cytostatic agents, confirming cytotoxicity post-fixation.[10][13]

Part 2: Probing the Mechanism - Secondary Confirmatory Assays

Once "hit" compounds are identified from the primary screen (typically based on a potent half-maximal inhibitory concentration, or IC50), the next step is to elucidate how these 1,4,5-Oxadiazepanes are affecting the cancer cells. Are they causing membrane damage (necrosis) or initiating a programmed cell death pathway (apoptosis)?

Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a classic method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[17][18][19] The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt to a colored formazan product, which can be measured spectrophotometrically.[18]

Expert Insight: The LDH assay is an excellent secondary screen to confirm true cytotoxicity. A compound that is highly active in the MTT assay but shows low LDH release may be cytostatic rather than cytotoxic. It is crucial to include "Maximum LDH Release" controls (cells lysed with a detergent) to accurately calculate the percentage of cytotoxicity.[7][20]

Workflow for Cytotoxicity Screening

The following diagram illustrates a logical workflow for screening novel 1,4,5-Oxadiazepane compounds, from initial high-throughput screening to detailed mechanistic analysis.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening & Mechanism of Action cluster_2 Lead Optimization Start Compound Library (1,4,5-Oxadiazepane Derivatives) Screen Primary Cytotoxicity Screen (e.g., MTT or SRB Assay) vs. Cancer Cell Panel Start->Screen IC50 IC50 Determination & Hit Identification Screen->IC50 LDH Membrane Integrity Assay (LDH Release) IC50->LDH Confirm Cytotoxicity Apoptosis Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) LDH->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis->CellCycle Pathway Target Identification & Pathway Analysis CellCycle->Pathway End Lead Candidate Pathway->End

Caption: A tiered workflow for anticancer compound screening.

Distinguishing Apoptosis from Necrosis: Annexin V & Propidium Iodide (PI) Staining

To gain deeper insight, flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[21]

  • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can label these early apoptotic cells.[21][22] Propidium Iodide is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells.[23][24] It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised.[22][25]

By analyzing cells stained with both reagents, we can distinguish four populations:

  • Annexin V- / PI- : Healthy cells.[25]

  • Annexin V+ / PI- : Early apoptotic cells.[25]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[25]

  • Annexin V- / PI+ : Necrotic cells (rarely seen as a distinct population).

Investigating Cell Cycle Arrest

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry with Propidium Iodide (PI) staining is a robust method to analyze the cell cycle distribution of a cell population.[23][26] Because PI stoichiometrically binds to DNA, the amount of fluorescence emitted is directly proportional to the DNA content.[23][24] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23] An accumulation of cells in a specific phase (e.g., G2/M arrest) following treatment with a 1,4,5-Oxadiazepane compound provides strong evidence for a specific mechanism of action.

Visualizing Apoptosis Pathways

Many cytotoxic agents, including oxadiazole derivatives, induce apoptosis through the intrinsic (mitochondrial) pathway. The diagram below provides a simplified overview of this critical signaling cascade.

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Compound 1,4,5-Oxadiazepane Compound Bax Bax/Bak Activation Compound->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apaf Casp9 Caspase-9 (Initiator) Apaf->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Part 3: Experimental Protocols & Data Presentation

Scientific integrity demands reproducible and clearly documented methodologies. Below are detailed, self-validating protocols for the primary MTT assay and the secondary Annexin V/PI apoptosis assay.

Protocol 1: MTT Cytotoxicity Assay

This protocol is optimized for adherent cells in a 96-well format.

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and calculate the required cell suspension volume to seed 5,000-10,000 cells per well.

    • Seed 100 µL of cell suspension into each well of a 96-well plate. Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[27]

  • Compound Treatment:

    • Prepare serial dilutions of the 1,4,5-Oxadiazepane compounds in culture medium. It is crucial to have a vehicle control (e.g., DMSO) at the same final concentration used for the compounds.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[27]

  • MTT Addition & Incubation:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization & Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Seeding and Treatment:

    • Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask and allow them to adhere overnight.

    • Treat cells with the 1,4,5-Oxadiazepane compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include an untreated or vehicle-treated control.

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating apoptotic cells.[22]

    • Gently wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the supernatant and the trypsinized cells for each condition and centrifuge at 300-400 x g for 5 minutes.[28]

  • Staining:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.[25][28]

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[25][28]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[25]

    • Add 400 µL of 1X Binding Buffer.

    • Add 5 µL of Propidium Iodide (PI) staining solution.[22][25]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately (within 1 hour) on a flow cytometer.[25]

    • Use unstained, Annexin V only, and PI only controls to set up proper compensation and quadrants.[22]

    • Collect at least 10,000 events per sample for robust statistical analysis.

Data Presentation: Summarizing Cytotoxicity Results

Quantitative data should be summarized in a clear, comparative format. The following table provides an illustrative example of how to present IC50 values for novel 1,4,5-Oxadiazepane compounds against a panel of cancer cell lines.

Table 1: Illustrative IC50 Values (µM) of 1,4,5-Oxadiazepane Derivatives

CompoundMCF-7 (Breast)[29][30]A549 (Lung)[29][30]U87 (Glioblastoma)[29][30]HCT116 (Colon)[29]
OXD-001 5.2 ± 0.48.1 ± 0.912.5 ± 1.16.8 ± 0.5
OXD-002 1.8 ± 0.22.5 ± 0.33.1 ± 0.42.2 ± 0.3
OXD-003 > 50> 50> 50> 50
Doxorubicin 0.9 ± 0.11.2 ± 0.21.5 ± 0.21.1 ± 0.1

Data are presented as mean IC50 ± standard deviation from three independent experiments.

Conclusion

This guide outlines a systematic and robust approach for the in vitro cytotoxic evaluation of novel 1,4,5-Oxadiazepane compounds. By employing a tiered screening strategy that progresses from broad, high-throughput assays to specific, mechanism-of-action studies, researchers can efficiently identify and characterize promising anticancer agents. The causality behind each experimental choice, from the primary assay principle to the secondary confirmation of cell death pathways, is critical for building a comprehensive and trustworthy data package. Adherence to detailed, validated protocols and clear data presentation will ensure the scientific rigor necessary to advance lead candidates through the drug discovery pipeline.

References

  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (URL: )
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  • Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed. (URL: [Link])

  • SRB Cytotoxicity Assay Kit – Sensitive Colorimetric - Canvax. (URL: [Link])

  • DNA Cell Cycle Analysis with PI - University of Rochester Medical Center. (URL: )
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])

  • Cell Cycle Analysis by Propidium Iodide Staining - UCL. (URL: )
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  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray. (URL: [Link])

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  • Synthesis, characterization and anticancer activity of new oxazepien derivative compounds - ResearchGate. (URL: [Link])

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  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - MDPI. (URL: [Link])

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - MDPI. (URL: [Link])

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A Researcher's Guide to Benchmarking the Metabolic Stability of 1,4,5-Oxadiazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its potential success.[1] A compound with poor metabolic stability is often rapidly cleared from the body, leading to insufficient therapeutic exposure and potentially the formation of toxic metabolites.[1][2] Conversely, an overly stable compound might accumulate, leading to off-target effects. Therefore, a thorough understanding and early assessment of metabolic stability are paramount for guiding medicinal chemistry efforts toward candidates with optimal pharmacokinetic profiles.[3][4]

This guide provides a comprehensive framework for benchmarking the metabolic stability of 1,4,5-oxadiazepane derivatives, a heterocyclic scaffold of growing interest in medicinal chemistry. We will delve into the rationale behind experimental choices, provide detailed protocols for key in vitro assays, and present a comparative analysis of hypothetical derivatives to illustrate the practical application of these principles.

The Significance of Metabolic Stability in Drug Development

The journey of a drug from administration to its target site is fraught with metabolic hurdles, primarily orchestrated by enzymes in the liver and other tissues.[5][6] The family of cytochrome P450 (CYP) enzymes, for instance, is responsible for a vast majority of Phase I metabolic reactions.[5] The rate at which a compound is metabolized dictates its half-life, bioavailability, and dosing regimen.[1][2] Early-stage assessment of metabolic stability allows researchers to:

  • Identify Metabolic Liabilities: Pinpoint structural motifs susceptible to enzymatic degradation.[3]

  • Guide Structural Modifications: Inform the design of analogues with improved stability by blocking or altering metabolic "soft spots".[6][7]

  • Establish Structure-Activity Relationships (SAR): Correlate chemical structure with metabolic fate, a key aspect of lead optimization.[5]

  • Predict In Vivo Performance: Use in vitro data to forecast in vivo pharmacokinetic parameters, reducing reliance on costly and time-consuming animal studies in the initial phases.[2][6]

Comparative Benchmarking of 1,4,5-Oxadiazepane Derivatives: A Case Study

To illustrate a practical approach to benchmarking, we will consider a hypothetical series of 1,4,5-oxadiazepane derivatives with varying substituents. The core scaffold, 1,4,5-oxadiazepane, is a seven-membered heterocyclic ring containing one oxygen and two nitrogen atoms.[8][9] The metabolic fate of such a scaffold can be influenced by the nature and position of its substituents.

For our case study, let's imagine three derivatives:

  • OXA-001: The parent 1,4,5-oxadiazepane.

  • OXA-002: A derivative with a lipophilic phenyl group attached.

  • OXA-003: A derivative where a metabolically labile ester group is replaced with a more stable amide bioisostere.

The following sections will detail the experimental protocols used to assess their metabolic stability and present the hypothetical data in a comparative format.

Experimental Protocols for Assessing Metabolic Stability

The two most common and foundational in vitro assays for determining metabolic stability are the liver microsomal stability assay and the plasma stability assay.[10][11]

Liver Microsomal Stability Assay

This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[11] It utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450s.[12][13] The assay measures the rate of disappearance of the parent compound over time.

Experimental Workflow:

Caption: Workflow for the liver microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Thaw cryopreserved liver microsomes (e.g., human, rat, mouse) on ice.[14]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[15]

    • Prepare 1 mM stock solutions of the test compounds (OXA-001, OXA-002, OXA-003) and positive controls (e.g., testosterone, verapamil) in DMSO.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. A control incubation without the NADPH system should be included to assess non-enzymatic degradation.[15]

    • Incubate the plate at 37°C with shaking.

  • Sample Collection and Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer aliquots of the incubation mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard like tolbutamide or labetalol).[12]

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to another plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[12][16] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.[17][18][19]

Data Analysis:

The percentage of the compound remaining at each time point is plotted against time. The natural logarithm of the percentage remaining is then plotted against time, and the slope of the linear regression provides the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[12]

  • t½ (min) = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade certain chemical functionalities.[20][21] It is particularly important for compounds containing ester or amide linkages and for the development of prodrugs.[22]

Experimental Workflow:

Caption: Workflow for the plasma stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Thaw pooled plasma (e.g., human, rat, mouse) from at least three donors in a 37°C water bath.

    • Prepare 1 mM stock solutions of the test compounds and a positive control (e.g., procaine for esterase activity) in DMSO.

  • Incubation:

    • Add the test compound to the plasma at a final concentration of ~1 µM.

    • Incubate the samples at 37°C.[23]

  • Sample Collection and Analysis:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and terminate the reaction by adding a cold quenching solution (e.g., 3 volumes of acetonitrile with an internal standard).[20]

    • Vortex and centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.[20]

Data Analysis:

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) is then determined by plotting the natural logarithm of the percentage remaining versus time.

Comparative Data Summary

The following tables summarize the hypothetical metabolic stability data for our 1,4,5-oxadiazepane derivatives.

Table 1: Human Liver Microsomal Stability

Compoundt½ (min)CLint (µL/min/mg protein)Classification
OXA-001 > 60< 11.6Low Clearance
OXA-002 1546.2High Clearance
OXA-003 5512.6Low Clearance
Verapamil 2034.7Intermediate Clearance

Table 2: Human Plasma Stability

Compoundt½ (min)% Remaining at 120 minClassification
OXA-001 > 12098.5Stable
OXA-002 > 12097.2Stable
OXA-003 > 12099.1Stable
Procaine 8< 1Unstable

Interpretation and Strategic Implications

  • OXA-001 (Parent Scaffold): Exhibits high stability in both liver microsomes and plasma. This suggests the core 1,4,5-oxadiazepane ring is not a primary site of metabolism, providing a solid foundation for further chemical exploration.

  • OXA-002 (Lipophilic Derivative): The addition of a phenyl group significantly decreases metabolic stability in liver microsomes, resulting in high clearance. This is a common phenomenon as increased lipophilicity often leads to greater binding to metabolic enzymes like CYPs. Further investigation through metabolite identification studies would be warranted to determine if the phenyl ring itself is being hydroxylated or if its presence alters the metabolism of the core structure.

  • OXA-003 (Bioisosteric Replacement): This hypothetical derivative demonstrates how a strategic structural modification can enhance metabolic stability. The replacement of a metabolically susceptible group (like an ester, which is not present in our parent but is a common liability) with a more robust amide can significantly reduce clearance, as reflected in the longer half-life compared to a more labile analogue. This highlights the power of using bioisosteric replacements to address metabolic liabilities.[24]

Conclusion

Benchmarking the metabolic stability of NCEs is an indispensable component of modern drug discovery. The in vitro assays described herein, particularly the liver microsomal and plasma stability assays, provide crucial early insights into a compound's likely pharmacokinetic behavior. By systematically evaluating derivatives, such as our hypothetical 1,4,5-oxadiazepane series, medicinal chemists can make data-driven decisions to optimize metabolic stability, thereby increasing the probability of advancing a candidate with a desirable in vivo profile. This iterative cycle of design, synthesis, and testing is fundamental to the successful development of novel therapeutics.

References

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A Head-to-Head Comparison of 1,4,5-Oxadiazepane and Piperazine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Core Structural Choices in Medicinal Chemistry

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the plethora of heterocyclic systems, the piperazine ring has long been established as a "privileged scaffold," owing to its versatile physicochemical properties and its presence in a multitude of approved drugs.[1] However, the quest for novel chemical matter with improved properties continues to drive the exploration of alternative heterocyclic systems. This guide provides a detailed head-to-head comparison of the well-established piperazine scaffold with the emerging 1,4,5-oxadiazepane scaffold, offering insights into their respective strengths and weaknesses to aid researchers in making informed decisions during the drug design process.

Part 1: Core Scaffold Architecture and Physicochemical Properties

The fundamental difference between the two scaffolds lies in their atomic composition and resulting three-dimensional structure. Piperazine is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, while 1,4,5-oxadiazepane is a seven-membered ring with one oxygen and two nitrogen atoms at the 1, 4, and 5 positions, respectively.[2][3] This seemingly subtle distinction has significant implications for their physicochemical properties, which are summarized in the table below.

PropertyPiperazine1,4,5-OxadiazepaneRationale and Implications for Drug Design
Molecular Weight 86.14 g/mol 102.14 g/mol [2]The higher molecular weight of the 1,4,5-oxadiazepane scaffold may contribute to a larger molecular size, a factor to consider in the context of Lipinski's Rule of Five.
LogP (Octanol-Water Partition Coefficient) -1.23 (estimated)-0.8 (computed)[2]Both scaffolds are inherently polar. The slightly higher LogP of 1,4,5-oxadiazepane suggests a modest increase in lipophilicity, which could influence membrane permeability.
Topological Polar Surface Area (TPSA) 24.1 Ų33.3 Ų[2]The introduction of an oxygen atom in the 1,4,5-oxadiazepane ring significantly increases its TPSA, potentially leading to enhanced aqueous solubility but possibly reduced cell permeability.
Hydrogen Bond Donors 22Both scaffolds possess two N-H groups that can act as hydrogen bond donors, facilitating interactions with biological targets.
Hydrogen Bond Acceptors 23The oxygen atom in the 1,4,5-oxadiazepane ring provides an additional hydrogen bond acceptor site, potentially enabling more extensive interactions with target proteins.
pKa pKa1 ≈ 5.7, pKa2 ≈ 9.8Not experimentally determinedPiperazine's two distinct pKa values allow for fine-tuning of its ionization state at physiological pH, which is crucial for solubility and target engagement.[1] The pKa of 1,4,5-oxadiazepane is expected to be influenced by the neighboring oxygen atom.
Conformational Flexibility Chair, boat, and twist-boat conformationsMultiple low-energy conformations (e.g., chair, boat-like)[4]The seven-membered ring of 1,4,5-oxadiazepane imparts greater conformational flexibility compared to the six-membered piperazine ring. This can be advantageous for exploring a larger conformational space to optimize binding to a target, but may also come with an entropic penalty upon binding.

Part 2: Synthesis and Functionalization

The synthetic accessibility and the ease of derivatization are paramount considerations in scaffold selection. Piperazine and its derivatives are readily synthesized through various established methods, making them highly attractive for the rapid generation of compound libraries.[5] In contrast, the synthesis of the 1,4,5-oxadiazepane core is less commonly reported and typically involves multi-step procedures.

Synthesis of the Piperazine Scaffold

The industrial synthesis of piperazine often involves the ammoniation of 1,2-dichloroethane or ethanolamine.[3] For laboratory-scale synthesis and the preparation of diverse derivatives, numerous methods are available, including the cyclization of N-substituted-N'-(2-hydroxyethyl)ethylenediamines and reductive amination strategies. A general synthetic workflow is depicted below.

G start Starting Materials (e.g., Dihaloalkane, Diamine) step1 Cyclization Reaction start->step1 step2 N-Functionalization (Alkylation, Acylation, etc.) step1->step2 product Substituted Piperazine Derivatives step2->product

Caption: General workflow for the synthesis of piperazine derivatives.

Synthesis of the 1,4,5-Oxadiazepane Scaffold

The synthesis of the 1,4,5-oxadiazepane ring is more challenging. A common route involves the reaction of N,N'-diacylhydrazines with a 2,2'-disubstituted diethyl ether to form a 4,5-diacyl-[1][2][6]-oxadiazepane intermediate.[6] Subsequent removal of the acyl protecting groups yields the parent scaffold.[7]

G start N,N'-Diacylhydrazine + 2,2'-Disubstituted Diethyl Ether step1 Base-mediated Cyclization start->step1 intermediate 4,5-Diacyl-[1,4,5]-oxadiazepane step1->intermediate step2 Deacylation (Acidic or Basic Hydrolysis) intermediate->step2 product 1,4,5-Oxadiazepane step2->product

Caption: Synthetic pathway for the 1,4,5-oxadiazepane scaffold.

Experimental Protocol: Synthesis of 4,5-Diacetyl-[1][2][6]-oxadiazepane [6]

  • Reaction Setup: In a suitable reaction vessel, dissolve N,N'-diacetylhydrazine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Base Addition: Add a base, for example, finely pulverized potassium hydroxide, to the solution while maintaining the temperature below 33°C.

  • Cyclization: Heat the reaction mixture to 80-85°C and add 2,2'-dichlorodiethyl ether dropwise over a period of 50 minutes. Maintain the reaction at this temperature for 2 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter. Concentrate the combined filtrates by evaporation to yield an oil.

  • Purification: Add isopropanol to the oil and cool to -10°C to induce crystallization. Filter the crystalline residue and wash with cold isopropanol. Dry the residue to obtain 4,5-diacetyl-[1][2][6]-oxadiazepane.

Experimental Protocol: Deacylation to[1][2][6]-Oxadiazepine [7]

  • Reaction Setup: Introduce 4,5-diacetyl-[1][2][6]-oxadiazepine into a solution of water and potassium acetate.

  • Base Addition: At 75-80°C, add an aqueous solution of potassium hydroxide (50%) dropwise over 30 minutes.

  • Hydrolysis: Maintain the reaction mixture at 90-100°C for 4 hours.

  • Extraction: After cooling to 50-75°C, extract the aqueous layer with an organic solvent such as chlorobenzene.

  • Isolation: The combined organic extracts contain the desired[1][2][6]-oxadiazepine.

Part 3: Pharmacological Profile and Biological Applications

A direct head-to-head comparison of the pharmacological activities of 1,4,5-oxadiazepane and piperazine is hampered by the limited amount of publicly available biological data for the former. However, by examining the extensive data on piperazine and the emerging information on oxadiazepine analogs, we can infer potential differences and opportunities.

The Ubiquitous Piperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, found in a vast array of FDA-approved drugs targeting a wide range of therapeutic areas.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability.[4] The two nitrogen atoms provide handles for introducing diverse substituents, allowing for the fine-tuning of potency, selectivity, and ADME properties.

Examples of Piperazine-Containing Drugs:

  • Antipsychotics (e.g., Olanzapine, Aripiprazole): The piperazine moiety often serves as a key pharmacophoric element for interacting with dopamine and serotonin receptors.

  • Antihistamines (e.g., Cetirizine, Meclizine): The basic nitrogen atoms of the piperazine ring are crucial for binding to histamine H1 receptors.

  • Anticancer Agents (e.g., Imatinib, Dasatinib): In many kinase inhibitors, the piperazine ring acts as a linker connecting different pharmacophores and can form critical hydrogen bonds in the ATP-binding pocket.[8]

  • Anthelmintics (e.g., Piperazine citrate): Piperazine itself has anthelmintic properties, causing paralysis of parasites by acting as a GABA receptor agonist.[3][9]

The Emerging 1,4,5-Oxadiazepane Scaffold

The 1,4,5-oxadiazepane scaffold is a relatively underexplored area in drug discovery. While its synthesis has been described, particularly in the context of intermediates for herbicides, there is a scarcity of literature detailing its application in medicinal chemistry.[6][10]

The introduction of an oxygen atom in place of a methylene group (as in homopiperazine) or a nitrogen atom (as in a diazepine) can be considered a form of bioisosteric replacement. This substitution can lead to:

  • Altered Physicochemical Properties: As discussed earlier, the oxygen atom increases polarity and provides an additional hydrogen bond acceptor.

  • Modified Conformational Preferences: The seven-membered ring with the ether linkage will adopt different low-energy conformations compared to piperazine, which could lead to novel interactions with biological targets.

  • Changes in Metabolic Stability: The ether linkage in the 1,4,5-oxadiazepane may offer a different metabolic profile compared to the all-carbon backbone of piperazine.

Part 4: ADME and Toxicity Considerations

The absorption, distribution, metabolism, and excretion (ADME) and toxicity profiles of a scaffold are critical for its success in drug development.

Piperazine: A Well-Characterized Profile

The extensive use of piperazine in pharmaceuticals has led to a thorough understanding of its ADME and toxicity properties. In general, the piperazine moiety is associated with:

  • Good Aqueous Solubility: The polar nature of the two nitrogen atoms often enhances the solubility of parent molecules.[1]

  • Favorable Oral Bioavailability: Many piperazine-containing drugs exhibit good oral absorption.[4]

  • Metabolic Considerations: The piperazine ring can be subject to N-dealkylation, N-oxidation, and ring-opening metabolic pathways. The specific metabolic fate depends on the substituents on the nitrogen atoms.

  • Toxicity: While generally considered safe, some piperazine derivatives have been associated with central nervous system side effects.

1,4,5-Oxadiazepane: An Uncharted Territory

Due to the lack of extensive biological evaluation, the ADME and toxicity profile of the 1,4,5-oxadiazepane scaffold is largely predictive.

  • Predicted ADME: Based on its physicochemical properties, the 1,4,5-oxadiazepane scaffold is expected to have good aqueous solubility. Its higher TPSA might pose a challenge for passive diffusion across cell membranes, potentially impacting oral bioavailability.

  • Potential Metabolic Pathways: The ether linkage within the ring could be a site for metabolic cleavage, although this would depend on the specific enzymatic environment. The nitrogen atoms would also be susceptible to metabolic transformations similar to those of piperazine.

  • Toxicity Profile: The toxicity of the 1,4,5-oxadiazepane scaffold has not been well-documented. As with any novel scaffold, a thorough toxicological assessment would be necessary.

Conclusion and Future Perspectives

This comparative guide highlights the distinct characteristics of the piperazine and 1,4,5-oxadiazepane scaffolds. Piperazine remains a robust and reliable choice in drug design, backed by a wealth of synthetic methods and a proven track record in approved therapeutics. Its well-understood physicochemical and ADME properties provide a solid foundation for rational drug design.

The 1,4,5-oxadiazepane scaffold, while synthetically more demanding and biologically less explored, presents an intriguing opportunity for scaffold hopping and the generation of novel chemical entities. Its unique combination of a seven-membered ring, an ether linkage, and two nitrogen atoms offers a different set of physicochemical properties and conformational possibilities compared to piperazine. For researchers seeking to move beyond the well-trodden path of established scaffolds, the 1,4,5-oxadiazepane ring system provides a fertile ground for exploration. Future studies focusing on the development of more efficient synthetic routes and the systematic biological evaluation of 1,4,5-oxadiazepane-containing compounds are warranted to fully unlock the potential of this promising scaffold in drug discovery.

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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of 1,4,5-Oxadiazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the application of computational methods to predict the biological activity of novel chemical entities is paramount. This guide provides an in-depth comparison of methodologies for constructing and validating Quantitative Structure-Activity Relationship (QSAR) models, with a specific focus on 1,4,5-oxadiazepane derivatives. While comprehensive QSAR studies on this particular scaffold are emerging, the principles and comparative workflows detailed herein are grounded in established practices for analogous heterocyclic systems and serve as a rigorous framework for researchers in medicinal chemistry and computational drug design.

The core of the 1,4,5-oxadiazepane system is a seven-membered ring containing one oxygen and two nitrogen atoms.[1] The biological activities of its derivatives are contingent on the nature and position of various substituents on this ring.[1] QSAR modeling provides a predictive mathematical framework to correlate these structural variations with observed biological activities, thereby guiding the synthesis of more potent and selective compounds.

The QSAR Modeling Workflow: A Comparative Overview

A robust QSAR modeling process is a multi-step endeavor, with critical decisions at each stage that influence the predictive power and reliability of the final model.[2][3] This guide will dissect this workflow, comparing alternative approaches and providing the scientific rationale behind methodological choices.

QSAR_Workflow cluster_0 Data Preparation cluster_1 Descriptor Calculation & Selection cluster_2 Model Development cluster_3 Model Validation DataCollection Data Collection (Biological Activity & Structures) DataCuration Data Curation (Cleaning & Standardization) DataCollection->DataCuration DescriptorCalc Molecular Descriptor Calculation DataCuration->DescriptorCalc DescriptorSelection Feature Selection DescriptorCalc->DescriptorSelection DataSplit Data Splitting (Training & Test Sets) DescriptorSelection->DataSplit ModelBuilding Model Building (Regression/Classification) DataSplit->ModelBuilding InternalValidation Internal Validation (e.g., Cross-Validation) ModelBuilding->InternalValidation ExternalValidation External Validation (Test Set Prediction) InternalValidation->ExternalValidation ApplicabilityDomain Applicability Domain Definition ExternalValidation->ApplicabilityDomain Validation_Process cluster_0 Internal Validation cluster_1 External Validation TrainingSet Training Set CrossValidation Cross-Validation (Q²) TrainingSet->CrossValidation YRandomization Y-Randomization TrainingSet->YRandomization Prediction Prediction CrossValidation->Prediction TestSet Test Set TestSet->Prediction R2pred Calculate R²pred Prediction->R2pred

Caption: The process of internal and external validation of a QSAR model.

Conclusion and Future Directions

This guide has provided a comparative framework for the development and validation of QSAR models for 1,4,5-oxadiazepane derivatives. The optimal choice of descriptors and modeling techniques will be context-dependent, relying on the specific biological endpoint and the structural diversity of the compound library. As more experimental data for 1,4,5-oxadiazepane derivatives becomes available, the application of the rigorous QSAR methodologies outlined here will be instrumental in accelerating the discovery of novel therapeutic agents. Future work should focus on the application of more advanced machine learning and deep learning techniques to capture even more complex structure-activity relationships within this promising class of heterocyclic compounds.

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Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of 1,4,5-Oxadiazepane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

The 1,4,5-oxadiazepane scaffold has emerged as a promising heterocyclic motif in medicinal chemistry, with derivatives being explored for a range of therapeutic applications, including as potential antimicrobial and anticancer agents.[1] This seven-membered ring system, containing one oxygen and two nitrogen atoms, offers significant conformational flexibility and diverse points for chemical modification.[1] However, as with any novel chemical series, a thorough understanding of a compound's selectivity is paramount to mitigating off-target effects and ensuring a favorable safety profile.[2] This guide provides a comprehensive framework for conducting cross-reactivity studies on 1,4,5-oxadiazepane-based compounds, comparing essential experimental workflows and offering detailed protocols to empower researchers in their drug discovery efforts.

The Imperative of Selectivity Profiling

A drug's ability to interact specifically with its intended target while minimizing engagement with other biomolecules is a critical determinant of its therapeutic index.[2] Off-target interactions can lead to unforeseen adverse drug reactions (ADRs), complicating clinical development and, in some cases, leading to project termination.[3][4] Early and comprehensive in vitro safety pharmacology profiling is therefore not just a regulatory expectation but a strategic necessity.[5][6] By identifying potential liabilities at the hit-finding or lead optimization stages, researchers can make data-driven decisions to guide structure-activity relationship (SAR) studies and prioritize candidates with the highest probability of success.[5][7]

Strategic Tiers for Assessing Cross-Reactivity

A tiered and iterative approach to cross-reactivity profiling allows for the efficient allocation of resources, starting with broad screening panels and progressing to more focused mechanistic studies for promising candidates.

Tier 1: Broad Panel Screening (Early Stage)

The initial step involves screening compounds against a broad panel of targets known to be associated with common ADRs. Several commercial providers offer standardized safety panels, such as the SafetyScreen44 or InVEST44 panels, which cover a well-established set of GPCRs, ion channels, enzymes, and transporters.[3][4][5] This early assessment provides a foundational understanding of a compound's promiscuity and helps to flag any significant off-target interactions.[3][5]

Tier 2: Focused and Family-Wide Profiling (Lead Optimization)

For compounds advancing to lead optimization, more focused profiling is warranted. If the primary target is a kinase, for instance, a comprehensive kinase panel screen is essential to assess selectivity across the kinome.[8][9] Similarly, if initial screening reveals hits within a specific receptor family, follow-up screening against a broader panel of related receptors is crucial to delineate the selectivity profile. This stage is critical for building robust SAR models to mitigate off-target effects while maintaining or improving on-target potency.[5]

Tier 3: Cellular Target Engagement and Mechanistic Understanding (Candidate Selection)

Prior to selecting a candidate for in-depth preclinical development, it is vital to confirm target engagement in a more physiologically relevant context.[10] Techniques like the Cellular Thermal Shift Assay (CETSA) provide direct evidence of a compound binding to its intended target within intact cells.[11][12][13] This stage aims to provide a full mechanistic understanding of the compound's interactions, bridging the gap between biochemical activity and cellular response.[5]

Key Experimental Workflows and Protocols

A multi-pronged experimental approach is necessary to build a comprehensive cross-reactivity profile. The following sections detail the methodologies for essential assays.

Workflow for Cross-Reactivity Assessment

G cluster_0 Tier 1: Early Screening cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Candidate Validation A 1,4,5-Oxadiazepane Compound Library B Broad Safety Panel (e.g., SafetyScreen44) A->B Single High Concentration C Initial Hit Identification & Prioritization B->C Data Analysis: % Inhibition D Prioritized Hits C->D E Focused Panels (e.g., Kinase Panel) D->E Dose-Response F IC50/EC50 Determination E->F Quantitative Analysis G SAR Analysis F->G Guide Chemical Synthesis H Optimized Leads G->H I Cellular Thermal Shift Assay (CETSA) H->I Confirm Target Engagement J In Vivo Models (as needed) I->J Validate in a Biological System K Candidate Selection J->K Final Decision

Caption: Tiered workflow for assessing cross-reactivity of 1,4,5-oxadiazepane compounds.

In Vitro Kinase Profiling

Given that kinases are a major class of therapeutic targets, assessing off-target kinase activity is often a critical step.[14]

Protocol: Luminescence-Based Kinase Activity Assay [14]

  • Compound Preparation: Prepare a 10 mM stock solution of the 1,4,5-oxadiazepane-based compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase of interest, a suitable kinase substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Plate Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

  • Enzyme Addition: Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[11][12][15]

Protocol: Western Blot-Based CETSA [11][13]

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the 1,4,5-oxadiazepane-based compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for the target protein, followed by an appropriate secondary antibody.

  • Signal Detection: Visualize the protein bands using a suitable detection reagent.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Signaling Pathway Visualization

Understanding the potential downstream consequences of off-target interactions is crucial. Visualizing the signaling pathways of identified off-targets can aid in predicting potential adverse effects.

G Compound 1,4,5-Oxadiazepane Compound Target Primary Target Compound->Target OffTarget Off-Target Kinase Compound->OffTarget Pathway1 Desired Therapeutic Effect Target->Pathway1 Pathway2 Downstream Signaling OffTarget->Pathway2 ADR Potential Adverse Drug Reaction Pathway2->ADR

Caption: Conceptual signaling pathway illustrating on- and off-target effects.

Comparative Data Summary

The following table provides a hypothetical comparison of two 1,4,5-oxadiazepane-based compounds, illustrating how data from the described assays can be used to differentiate their selectivity profiles.

Parameter Compound A Compound B Alternative C
Primary Target IC50 (nM) 152510
SafetyScreen44 (% Inhibition @ 10 µM) 3 targets > 50%1 target > 50%8 targets > 50%
Kinase Panel (S-Score @ 1 µM) 0.150.050.35
CETSA (ΔTm in °C) +5.2+6.1+4.8
Selectivity Profile Moderately SelectiveHighly SelectivePoorly Selective

Note: S-Score is a quantitative measure of kinase selectivity, with lower values indicating higher selectivity.

Conclusion and Future Directions

The 1,4,5-oxadiazepane scaffold holds considerable promise for the development of novel therapeutics. A rigorous and systematic evaluation of cross-reactivity is not merely a hurdle in the drug discovery process but a fundamental component of building a comprehensive understanding of a compound's biological activity. By employing a tiered approach that integrates broad panel screening, focused selectivity assays, and cellular target engagement studies, researchers can effectively de-risk their programs and select drug candidates with the highest potential for clinical success. Future work should focus on developing more complex in vitro models, such as 3D organoids, to better predict in vivo responses and further refine the safety assessment of this important class of heterocyclic compounds.[16]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1,4,5-Oxadiazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Waste Characterization

1,4,5-Oxadiazepane hydrochloride is a heterocyclic organic compound.[1] While specific toxicological data for this compound is not extensively published, its structure and the available safety information allow for a robust hazard characterization. The primary hazards are identified from Safety Data Sheet (SDS) information provided by chemical suppliers.[2]

  • GHS Hazard Classification: The compound is typically classified under GHS07, indicating it is an irritant.[2]

  • Hazard Statements: Key hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

  • Corrosivity Potential: The free base, 1,4,5-Oxadiazepane, is noted as potentially corrosive.[3] As a hydrochloride salt, aqueous solutions will be acidic and should be handled as corrosive.

Based on these properties, any waste containing this compound must be treated as hazardous chemical waste .

Regulatory Framework: Ensuring Compliance

The disposal of this chemical waste is governed by federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[4]

Due to its acidic nature when in solution, waste containing this compound likely qualifies as a corrosive hazardous waste .

Parameter Classification Description
EPA Hazardous Waste Code D002 (Corrosivity) This code applies to aqueous wastes with a pH less than or equal to 2.[4][5]
GHS Pictogram

GHS07 (Warning)[2]
Primary Hazards Skin Irritant, Eye Irritant, Respiratory IrritantH-Statements: H315, H319, H335.[2]

Core Disposal Principles & Personnel Protection

Before handling the waste, it is imperative to use appropriate Personal Protective Equipment (PPE). The goal is to prevent any contact with the substance.[6]

  • Hand Protection: Wear impervious gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical safety goggles are mandatory. For larger quantities or when splashing is possible, use a full face shield.[7]

  • Body Protection: A standard laboratory coat is required. An impervious apron should be considered for bulk transfers.[7]

The cardinal rule of chemical waste management is segregation . Never mix incompatible waste streams. For this compound waste, this means:

  • Store separately from bases: Mixing acids and bases can cause a violent exothermic reaction.[8]

  • Store separately from strong oxidizers: This combination can lead to the generation of toxic gases or create a fire hazard.[7][9]

  • Store separately from metals: As an acidic solution, it can react with many metals to produce flammable hydrogen gas.[7]

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to the final handoff to your institution's waste management personnel.

Step 4.1: Waste Identification and Labeling

Proper labeling is a legal requirement and critical for safety.[10]

  • Obtain a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EH&S) department.

  • Fill out the label completely and legibly.

  • Write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[10]

  • List all constituents in the container, including solvents, with their approximate percentages.

  • Ensure the date of accumulation is clearly marked.

Step 4.2: Container Selection and Management

The integrity of the waste container is paramount to prevent leaks and spills.[8]

  • Select a Compatible Container: Use a clean, empty container made of a material compatible with acidic waste, such as glass or high-density polyethylene (HDPE). Do not use metal containers.[8][9]

  • Ensure Good Condition: The container must be in good condition with a tightly fitting, screw-on cap.[8][10]

  • Keep Container Closed: The waste container must remain closed at all times, except when you are actively adding waste. Leaving a funnel in the opening is not permissible.[9][10]

  • Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion.[11]

Step 4.3: Segregation and Storage in a Satellite Accumulation Area (SAA)

Labs must designate a specific location for waste accumulation, known as a Satellite Accumulation Area (SAA).[8][10]

  • Store the labeled waste container in your lab's designated SAA, which is typically inside a fume hood or a ventilated cabinet.

  • Ensure the SAA is under the control of laboratory personnel.[10]

  • Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Segregate the container from incompatible materials as outlined in Section 3.[8]

Step 4.4: Arranging for Final Disposal

Laboratory personnel are not authorized to transport hazardous waste.[12]

  • Once the waste container is 90% full or you have finished the project generating the waste, complete a chemical waste pickup request form as required by your institution's EH&S office.[10]

  • EH&S will schedule a time to collect the waste directly from your laboratory.

Decontamination and Spill Management

Empty Container Disposal

Empty containers that once held this compound must also be managed properly.

  • Triple-rinse the empty container with a suitable solvent (e.g., water or methanol).[9][12]

  • Collect the first two rinsates as hazardous waste and add them to your this compound waste stream.[12]

  • After triple-rinsing, deface or remove the original label. The container can then typically be disposed of in the regular laboratory glassware or plastic waste.[12]

Spill Response

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 3.

  • Neutralize and Absorb: For small spills, cover with a neutral absorbent material suitable for acids, such as sodium bicarbonate or a commercial spill kit absorbent.

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container. Label it as "Spill Debris containing this compound."

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EH&S office. For large spills, contact EH&S immediately for assistance.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling waste generated from this compound.

G Disposal Workflow for this compound A Waste Generation (Solid, Liquid, or Contaminated PPE) B Is this an empty container? A->B C Triple-rinse container. Collect first two rinsates as hazardous waste. B->C Yes E Select compatible, sealed container. Attach 'Hazardous Waste' label. B->E No D Dispose of defaced container in appropriate lab trash. C->D F Fill out label completely: - Full Chemical Name - All Constituents & % - Date E->F G Store in designated Satellite Accumulation Area (SAA). F->G H Segregate from Incompatibles (Bases, Oxidizers, Metals) G->H I Is container >90% full or project complete? H->I J Continue to add waste as generated. I->J No K Submit Waste Pickup Request to Environmental Health & Safety (EH&S). I->K Yes J->I L EH&S Collection K->L

Sources

Personal protective equipment for handling 1,4,5-Oxadiazepane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 1,4,5-Oxadiazepane hydrochloride. The protocols herein are designed to be self-validating, grounded in established safety principles to protect researchers and ensure experimental integrity.

Hazard Analysis: Understanding this compound

This compound is an organic heterocyclic compound supplied as a white to light yellow crystalline powder.[1] While a complete toxicological profile is not widely available, data for analogous compounds and the hydrochloride salt form dictate a cautious approach.

The primary hazards are identified based on the Globally Harmonized System (GHS) classifications for this chemical (CAS 329704-29-2), which signal significant risks upon exposure.

  • Hazard Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

Hazard Statements:

  • H315 - Causes skin irritation: Direct contact with the solid or its solutions can lead to inflammation, redness, and discomfort.

  • H319 - Causes serious eye irritation: The powder is particularly hazardous to the eyes, with potential for significant irritation and damage if direct contact occurs.

  • H335 - May cause respiratory irritation: Inhalation of the fine powder can irritate the nose, throat, and lungs, leading to respiratory discomfort.

Furthermore, the parent compound, 1,4,5-Oxadiazepane, is noted as being potentially corrosive, a hazard that must be considered for its hydrochloride salt as well.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a static checklist but a dynamic risk-based assessment. The following table outlines the minimum required PPE for handling this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Small Quantities (<1g) of Solid Chemical Splash GogglesDisposable Nitrile GlovesFlame-Resistant Lab Coat (fully buttoned)Required if not in a certified chemical fume hood (N95 minimum)
Handling Large Quantities (>1g) or Solutions Chemical Splash Goggles & Face ShieldDisposable Nitrile Gloves (double-gloving recommended)Flame-Resistant Lab Coat & Chemical ApronCertified Chemical Fume Hood is Mandatory
Emergency Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Chemical Resistant Gloves (e.g., Butyl) over Nitrile GlovesChemical Resistant Coverall or "Bunny Suit"NIOSH-approved Air-Purifying Respirator (APR) with appropriate cartridges
Eye and Face Protection: The First Line of Defense

Due to the severe eye irritation risk (H319), standard safety glasses are insufficient.

  • Chemical Splash Goggles: Must be worn at all times when the compound is handled. They must meet ANSI Z87.1 standards and provide a full seal around the eyes to protect from airborne powder and splashes.[3]

  • Face Shield: A face shield is mandatory when handling larger quantities (typically >1g), working with solutions, or performing any operation with a risk of splashing or energetic reaction.[3][4] It must be worn over chemical splash goggles, never as a standalone protective measure.[3]

Skin and Body Protection: Preventing Dermal Exposure

To mitigate the skin irritation hazard (H315), a robust barrier is essential.

  • Lab Coat: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing worn underneath covers the legs; avoid shorts or skirts.[3]

  • Gloves: Disposable nitrile gloves provide adequate splash protection for incidental contact.[4] For prolonged handling or immersion, consult the glove manufacturer’s chemical resistance guide. Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory area. Change gloves immediately if contamination is suspected.

Respiratory Protection: Averting Inhalation Hazards

The risk of respiratory irritation (H335) from the fine powder necessitates stringent engineering controls and, where necessary, respiratory protection.

  • Primary Control: All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood.

  • Secondary Control: If a fume hood is not feasible for a specific task, a NIOSH-approved respirator is required.[4] For a non-volatile powder, an N95 respirator may be sufficient. For handling solutions outside a hood or during a spill, an air-purifying respirator with organic vapor cartridges would be necessary. All respirator use requires prior medical evaluation and fit-testing as part of a formal respiratory protection program.[4][5]

Operational Plan: From Benchtop to Waste Stream

A safe protocol extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the primary container.

  • Weighing: To minimize dust, use a weigh boat or creased weighing paper. Do not pour the powder directly from the bottle. Use a spatula to carefully transfer the solid. Perform this task deep within a fume hood to ensure any airborne particles are captured.

  • Dissolution: If preparing a solution, add the solid slowly to the solvent. Be aware that dissolving hydrochloride salts can be exothermic.

  • Post-Handling: After use, securely seal the primary container. Wipe down the spatula and work surface with a damp cloth to collect any residual powder. Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a dedicated, sealed hazardous waste bag.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield, goggles, and finally the lab coat. Wash hands thoroughly with soap and water immediately after.

Disposal Plan: Neutralization and Compliance

As a hydrochloride salt, the waste must be neutralized before disposal. Never dispose of the acidic compound directly down the drain.[6]

  • Collection: Collect all aqueous waste containing this compound in a clearly labeled, sealed hazardous waste container.

  • Dilution: In a well-ventilated fume hood, dilute the waste solution by slowly adding it to a larger volume of cold water (a general rule is to aim for a concentration below 10%).[7] Always add acid to water.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), or a dilute solution of a strong base like sodium hydroxide, to the diluted waste while stirring.[6] The reaction will fizz as carbon dioxide is released if using bicarbonate.[8]

  • pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated meter. Continue adding the base dropwise until the pH is neutral (between 6.0 and 8.0).[6]

  • Final Disposal: Once neutralized, the resulting solution of harmless salt and water may often be disposed of down the drain with copious amounts of water.[6] However, you must first consult and comply with your institution's and local jurisdiction's chemical waste disposal guidelines. [6][7]

Visual Workflow for PPE Selection

The following diagram outlines the logical decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Identify Chemical: 1,4,5-Oxadiazepane HCl Hazards Review Hazards: - Eye Irritant (H319) - Skin Irritant (H315) - Respiratory Irritant (H335) - Powder Form (Inhalation Risk) Start->Hazards Consult SDS/Data Task Evaluate Task: - Weighing Solid? - Making Solution? - Quantity? Hazards->Task Eye Eye Protection: Chemical Splash Goggles Task->Eye Always Skin Skin Protection: - Nitrile Gloves - Lab Coat Task->Skin Always Respiratory Respiratory Protection: Work in Fume Hood Task->Respiratory Solid/Volatile Face Add Face Shield Eye->Face Splash Risk / >1g Proceed Proceed with Work Eye->Proceed Face->Proceed Skin->Proceed RespAlt Alternative: NIOSH-approved Respirator Respiratory->RespAlt Fume Hood Unavailable Respiratory->Proceed RespAlt->Proceed

Sources

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.